Product packaging for Chloromethyl phenyl sulfone(Cat. No.:CAS No. 7205-98-3)

Chloromethyl phenyl sulfone

Cat. No.: B1346827
CAS No.: 7205-98-3
M. Wt: 190.65 g/mol
InChI Key: NXAIQSVCXQZNRY-UHFFFAOYSA-N
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Description

Chloromethyl phenyl sulfone is a useful research compound. Its molecular formula is C7H7ClO2S and its molecular weight is 190.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41586. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClO2S B1346827 Chloromethyl phenyl sulfone CAS No. 7205-98-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chloromethylsulfonylbenzene
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InChI

InChI=1S/C7H7ClO2S/c8-6-11(9,10)7-4-2-1-3-5-7/h1-5H,6H2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NXAIQSVCXQZNRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00222386
Record name ((Chloromethyl)sulphonyl)benzene
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Molecular Weight

190.65 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7205-98-3
Record name [(Chloromethyl)sulfonyl]benzene
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Record name Chloromethyl phenyl sulfone
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Record name ((Chloromethyl)sulphonyl)benzene
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Record name [(chloromethyl)sulphonyl]benzene
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Record name ((CHLOROMETHYL)SULPHONYL)BENZENE
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Foundational & Exploratory

In-Depth Technical Guide to the Physicochemical Properties of Chloromethyl Phenyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromethyl phenyl sulfone is a sulfone compound that serves as a key intermediate in organic synthesis. Its reactivity makes it a valuable building block for the introduction of the phenylsulfonylmethyl group in the synthesis of more complex molecules. A thorough understanding of its physicochemical properties is essential for its effective use in research and development, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of its synthesis.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₇H₇ClO₂S[1][2]
Molecular Weight 190.65 g/mol [1]
Appearance White to almost white crystalline powder[2]
Melting Point 51-55 °C[2]
Boiling Point 130 °C at 1 mmHg[2]
Solubility Soluble in methanol.[2]
Purity Typically >98.0% (by GC)[2]
CAS Number 7205-98-3[1][2]

Synthesis

This compound can be synthesized via the oxidation of chloromethyl phenyl sulfide. The following is a representative experimental protocol adapted from general methods for sulfide oxidation.

Experimental Protocol: Synthesis of this compound via Oxidation of Chloromethyl Phenyl Sulfide

Materials:

  • Chloromethyl phenyl sulfide

  • Hydrogen peroxide (30% aqueous solution)

  • Glacial acetic acid

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve chloromethyl phenyl sulfide (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add hydrogen peroxide (30% aqueous solution, 2.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture into a beaker containing ice water.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Experimental Protocols for Physicochemical Property Determination

The following are detailed, generalized methodologies for determining the key physicochemical properties of a solid organic compound like this compound.

1. Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.

Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Sample of this compound

  • Mortar and pestle

Procedure:

  • Ensure the sample of this compound is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the capillary tube on a hard surface.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Set the heating rate to a low value (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point. For a first determination, a faster heating rate can be used to find an approximate range.

  • Observe the sample through the magnifying lens.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the last crystal melts (the end of the melting range).

  • For a pure compound, the melting range should be narrow (typically 0.5-2 °C).

2. Boiling Point Determination (at reduced pressure)

As this compound has a high boiling point at atmospheric pressure, it is determined under reduced pressure to prevent decomposition.

Materials:

  • Distillation apparatus suitable for vacuum distillation (e.g., short-path distillation apparatus)

  • Round-bottom flask

  • Thermometer

  • Heating mantle

  • Vacuum pump and pressure gauge

  • Boiling chips or a magnetic stirrer

Procedure:

  • Place a small amount of this compound into the round-bottom flask along with boiling chips or a magnetic stir bar.

  • Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.

  • Position the thermometer bulb so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

  • Begin to evacuate the system using the vacuum pump and note the pressure using the gauge.

  • Once the desired pressure is reached and stable, begin to heat the sample gently using the heating mantle.

  • Observe the temperature at which the liquid begins to boil and a steady stream of condensate is collected. This temperature is the boiling point at the recorded pressure.

  • It is important to record both the boiling temperature and the pressure at which it was measured.

3. Solubility Determination

Solubility is determined by observing the dissolution of the solute in a given solvent.

Materials:

  • Test tubes

  • Vortex mixer or stirring rods

  • Sample of this compound

  • Various solvents (e.g., methanol, ethanol, water, dichloromethane, acetone, hexane)

Procedure:

  • Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a clean, dry test tube.

  • Add a small volume of the chosen solvent (e.g., 1 mL) to the test tube.

  • Agitate the mixture vigorously using a vortex mixer or by stirring with a glass rod for a set period (e.g., 1 minute).

  • Visually inspect the solution to determine if the solid has completely dissolved.

  • If the solid has dissolved, the compound is considered soluble in that solvent under the tested conditions.

  • If the solid has not dissolved, the compound is considered insoluble or sparingly soluble. The test can be repeated with gentle heating to assess temperature effects on solubility.

  • Repeat the procedure for each solvent to be tested.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.

Synthesis_Characterization_Workflow Start Start: Chloromethyl Phenyl Sulfide Oxidation Oxidation (e.g., H₂O₂ in Acetic Acid) Start->Oxidation Workup Reaction Workup (Neutralization, Extraction) Oxidation->Workup Purification Purification (Recrystallization) Workup->Purification Product This compound Purification->Product Characterization Physicochemical Characterization Product->Characterization MP Melting Point Determination Characterization->MP BP Boiling Point Determination Characterization->BP Solubility Solubility Screening Characterization->Solubility Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Characterization->Spectroscopy End End: Characterized Product MP->End BP->End Solubility->End Spectroscopy->End

Caption: A workflow diagram illustrating the synthesis of this compound followed by its physicochemical characterization.

General Analytical Workflow for an Organic Compound

This diagram outlines the logical flow of analysis to identify and characterize an unknown or synthesized organic compound.

Analytical_Workflow Sample Synthesized or Unknown Sample Initial_Tests Initial Physical Tests Appearance (Color, State) Melting/Boiling Point Solubility Sample->Initial_Tests:f0 Spectroscopy Spectroscopic Analysis IR (Functional Groups) NMR (¹H, ¹³C - Structure) Mass Spec (Molecular Weight) Initial_Tests:f2->Spectroscopy:f0 Initial_Tests:f3->Spectroscopy:f0 Chromatography Purity Assessment Thin-Layer Chromatography (TLC) Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC) Initial_Tests:f0->Chromatography:f0 Structure_Elucidation Structure Elucidation and Confirmation Spectroscopy:f0->Structure_Elucidation Chromatography:f0->Structure_Elucidation Final_Report Final Characterization Report Structure_Elucidation->Final_Report

Caption: A generalized workflow for the analytical characterization of an organic compound.

Biological Signaling Pathways

Currently, there is a lack of published research detailing the involvement of this compound in specific biological signaling pathways. Its primary role in the scientific literature is that of a chemical intermediate for the synthesis of other molecules. As such, its direct biological activity and interactions with cellular signaling cascades have not been a major focus of investigation.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of this compound, along with practical experimental protocols for their determination. The provided data and methodologies are intended to support researchers and scientists in the effective handling, application, and characterization of this important synthetic intermediate. The absence of known interactions with biological signaling pathways highlights a potential area for future research, should the molecule or its derivatives be explored for pharmaceutical applications.

References

Spectroscopic Profile of Chloromethyl Phenyl Sulfone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and spectroscopic properties of chemical entities is paramount. This technical guide provides a comprehensive overview of the spectroscopic data for Chloromethyl phenyl sulfone (CAS No: 7205-98-3), a compound of interest in organic synthesis and medicinal chemistry. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and a visual workflow for spectroscopic analysis.

Executive Summary

This compound is a solid, crystalline compound with the molecular formula C₇H₇ClO₂S. Spectroscopic analysis is essential for its unambiguous identification and characterization. ¹H and ¹³C NMR spectroscopy confirm the presence of the phenyl and chloromethyl groups and their connectivity to the sulfone moiety. Infrared spectroscopy provides characteristic absorption bands for the sulfone and aromatic functionalities. Mass spectrometry confirms the molecular weight and provides insights into the fragmentation patterns of the molecule. This guide consolidates the publicly available spectroscopic data for this compound, primarily sourced from the Spectral Database for Organic Compounds (SDBS).

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.98Multiplet2HAromatic (ortho-H)
7.76Multiplet1HAromatic (para-H)
7.64Multiplet2HAromatic (meta-H)
4.86Singlet2H-CH₂Cl

Solvent: CDCl₃, Spectrometer Frequency: 90 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
137.9Aromatic (C-SO₂)
134.5Aromatic (para-C)
129.5Aromatic (ortho/meta-C)
129.3Aromatic (ortho/meta-C)
62.5-CH₂Cl

Solvent: CDCl₃, Spectrometer Frequency: 22.5 MHz

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3071WeakAromatic C-H Stretch
1448MediumAromatic C=C Stretch
1340StrongAsymmetric SO₂ Stretch
1161StrongSymmetric SO₂ Stretch
754StrongC-H Bending (ortho-disubstituted)
686StrongC-S Stretch
621MediumC-Cl Stretch

Sample Preparation: KBr pellet

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
1905[M]⁺ (³⁵Cl)
1921.6[M+2]⁺ (³⁷Cl)
141100[M - CH₂Cl]⁺
7795[C₆H₅]⁺
5150[C₄H₃]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl₃, approximately 0.5-0.7 mL). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 90 MHz NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

A small amount of this compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, approximately 100-200 mg) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The molecules are ionized by a beam of electrons (typically 70 eV), and the resulting charged fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

G cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Direct Insertion/GC Sample->Prep_MS NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer (EI) Prep_MS->MS Data_NMR NMR Spectra (Chemical Shifts, Coupling) NMR->Data_NMR Data_IR IR Spectrum (Absorption Bands) IR->Data_IR Data_MS Mass Spectrum (m/z, Fragmentation) MS->Data_MS Structure Structural Elucidation Data_NMR->Structure Data_IR->Structure Data_MS->Structure

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational set of spectroscopic data and methodologies for this compound, intended to support further research and development activities. For more detailed information, direct consultation of the cited spectral database is recommended.

The Genesis of a Key Synthetic Building Block: A Technical History of Chloromethyl Phenyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the historical synthesis and discovery of chloromethyl phenyl sulfone reveals a foundational molecule in the development of modern organic synthesis. This technical guide, intended for researchers, scientists, and drug development professionals, traces the origins of this versatile reagent, from its initial preparation in the late 19th century to its role in enabling complex molecular architectures.

The story of this compound (C₆H₅SO₂CH₂Cl) begins in the late 19th century, a period of burgeoning exploration in organosulfur chemistry. Its discovery and initial synthesis can be traced back to the work of German chemist R. Otto, who in 1889 reported its formation through the oxidation of chloromethyl phenyl sulfide. This seminal work laid the groundwork for the utilization of α-halosulfones as valuable intermediates in organic synthesis.

This guide provides a comprehensive overview of the historical and evolving synthetic methodologies for this compound, complete with detailed experimental protocols, comparative data, and graphical representations of the chemical transformations and their logical progression.

Historical Synthesis: The Oxidation Route

The earliest documented synthesis of this compound involved the oxidation of its corresponding sulfide, chloromethyl phenyl sulfide. This foundational method, while effective, has been refined over the past century with the development of more selective and efficient oxidizing agents.

Experimental Protocol: Oxidation of Chloromethyl Phenyl Sulfide

This protocol is a representative modern adaptation of the classical oxidation method.

Materials:

  • Chloromethyl phenyl sulfide

  • Glacial acetic acid

  • 30% Hydrogen peroxide (H₂O₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve chloromethyl phenyl sulfide (1.0 eq) in a mixture of glacial acetic acid and dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add 30% hydrogen peroxide (2.2 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure product.

Alternative Historical Approach: Chlorination of Methyl Phenyl Sulfone

While the oxidation of the corresponding sulfide was the primary historical route, the direct chlorination of methyl phenyl sulfone represents another plausible early synthetic strategy. The acidic nature of the α-protons of the methyl group facilitates their substitution with a halogen.

Experimental Protocol: α-Chlorination of Methyl Phenyl Sulfone

This protocol outlines a general procedure for the α-chlorination of a sulfone.

Materials:

  • Methyl phenyl sulfone

  • N-Chlorosuccinimide (NCS)

  • Carbon tetrachloride (CCl₄) or other suitable inert solvent

  • Benzoyl peroxide (BPO) or AIBN (initiator)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve methyl phenyl sulfone (1.0 eq) and N-chlorosuccinimide (1.1 eq) in carbon tetrachloride.

  • Add a catalytic amount of benzoyl peroxide.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by recrystallization to obtain pure this compound.

Comparative Synthetic Data

The following table summarizes typical reaction parameters for the historical synthetic routes to this compound.

Synthesis RouteStarting MaterialReagentsSolventTypical Yield (%)Reference
Oxidation Chloromethyl phenyl sulfideH₂O₂, Acetic AcidDichloromethane70-90%Modern adaptations
Chlorination Methyl phenyl sulfoneN-Chlorosuccinimide, BPOCarbon Tetrachloride60-80%General procedures

Logical Progression of Discovery and Application

The discovery of this compound was a direct result of the systematic investigation of organosulfur compounds in the late 19th century. Its initial utility was likely as a chemical curiosity and a means to further explore the reactivity of sulfones. However, the true synthetic potential of this compound and other α-halosulfones was realized in the 20th century with the development of key synthetic methodologies.

Discovery_and_Application cluster_Discovery Discovery (Late 19th Century) cluster_Development Synthetic Development (20th Century) cluster_Applications Modern Applications Discovery Discovery of Chloromethyl Phenyl Sulfone (Otto, 1889) Synthesis Synthesis via Oxidation of Chloromethyl Phenyl Sulfide Discovery->Synthesis enabled by RambergBacklund Ramberg-Bäcklund Reaction Discovery->RambergBacklund Key Reagent In JuliaOlefination Julia Olefination Discovery->JuliaOlefination Precursor to Reagents for Alkylation Nucleophilic Alkylation Discovery->Alkylation Electrophile in DrugDiscovery Drug Discovery RambergBacklund->DrugDiscovery MaterialsScience Materials Science RambergBacklund->MaterialsScience JuliaOlefination->DrugDiscovery JuliaOlefination->MaterialsScience Alkylation->DrugDiscovery Agrochemicals Agrochemicals Alkylation->Agrochemicals

Caption: Logical flow from the discovery of this compound to its modern applications.

Synthetic Workflow Diagrams

The following diagrams illustrate the workflows for the primary historical synthetic routes.

Oxidation_Workflow Start Start: Chloromethyl Phenyl Sulfide Dissolve Dissolve in CH2Cl2/Acetic Acid Start->Dissolve Cool Cool to 0-10 °C Dissolve->Cool AddH2O2 Add H2O2 dropwise Cool->AddH2O2 Stir Stir at RT AddH2O2->Stir Quench Quench with NaHCO3 Stir->Quench Extract Extract with CH2Cl2 Quench->Extract Dry Dry over MgSO4 Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Recrystallize Concentrate->Purify Product Product: Chloromethyl Phenyl Sulfone Purify->Product

Caption: Experimental workflow for the synthesis via oxidation.

Chlorination_Workflow Start Start: Methyl Phenyl Sulfone Dissolve Dissolve in CCl4 with NCS and BPO Start->Dissolve Reflux Heat to Reflux Dissolve->Reflux Cool Cool to RT Reflux->Cool Filter Filter Succinimide Cool->Filter Wash Wash with Na2S2O3 and Brine Filter->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Recrystallize Concentrate->Purify Product Product: Chloromethyl Phenyl Sulfone Purify->Product

Caption: Experimental workflow for the synthesis via chlorination.

The historical synthesis and subsequent development of this compound highlight a classic example of how the discovery of a single molecule can have a profound and lasting impact on the field of organic chemistry. Its continued use in both academic research and industrial applications is a testament to its versatility and enduring importance as a fundamental building block.

Chloromethyl Phenyl Sulfone (CAS 7205-98-3): A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Core Properties, Synthesis, and Applications in Medicinal Chemistry

Chloromethyl phenyl sulfone, a versatile bifunctional reagent, holds a significant position in the landscape of modern organic synthesis and drug discovery. Its unique chemical architecture, featuring a nucleophilically displaceable chlorine atom and an activating sulfonyl group, renders it a valuable building block for the construction of complex molecular frameworks. This technical guide provides a comprehensive overview of the core properties, experimental protocols, and key applications of this compound, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Core Properties and Safety Data

This compound is a white to off-white crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 7205-98-3[1]
Molecular Formula C₇H₇ClO₂S[1]
Molecular Weight 190.65 g/mol [2]
Appearance White to almost white powder/crystal[1]
Melting Point 51-53 °C[1]
Boiling Point 130 °C at 1 mmHg[1]
Synonyms Phenyl Chloromethyl Sulfone, ((Chloromethyl)sulfonyl)benzene[1][3]

From a safety perspective, this compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be utilized when handling this compound. A summary of its GHS hazard classifications is provided in Table 2.

Table 2: GHS Hazard Information for this compound

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the oxidation of its corresponding sulfide, chloromethyl phenyl sulfide. While various oxidizing agents can be employed, a common and effective method utilizes hydrogen peroxide in an appropriate solvent system.

Experimental Protocol: Synthesis of this compound via Oxidation of Chloromethyl Phenyl Sulfide

This protocol is a representative procedure based on established methods for the oxidation of sulfides to sulfones.[4][5]

Materials:

  • Chloromethyl phenyl sulfide

  • 30% Hydrogen peroxide (H₂O₂)

  • Glacial acetic acid

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of chloromethyl phenyl sulfide (1 equivalent) in glacial acetic acid, add 30% hydrogen peroxide (2.2-3 equivalents) dropwise at room temperature with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

G Synthetic Workflow for this compound cluster_start Starting Material cluster_reaction Oxidation Reaction cluster_workup Workup & Purification cluster_product Final Product Chloromethyl_phenyl_sulfide Chloromethyl Phenyl Sulfide Reaction_Vessel Reaction Vessel (Glacial Acetic Acid) Chloromethyl_phenyl_sulfide->Reaction_Vessel Quenching Quenching (aq. NaHCO₃) Reaction_Vessel->Quenching Reaction Mixture H2O2 30% H₂O₂ H2O2->Reaction_Vessel Oxidizing Agent Extraction Extraction (DCM) Quenching->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Purification Recrystallization Drying->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Applications in Drug Development and Organic Synthesis

This compound serves as a valuable precursor in the synthesis of various organic molecules, including those with potential therapeutic applications. Its utility primarily stems from the reactivity of the chloromethyl group, which can undergo nucleophilic substitution, and the ability of the sulfonyl group to stabilize an adjacent carbanion.

The Julia-Kocienski Olefination

A prominent application of this compound is in the Julia-Kocienski olefination, a powerful method for the stereoselective synthesis of alkenes. In this reaction, the sulfone is first converted to a more complex reagent, which then reacts with an aldehyde or ketone to form an alkene. This transformation is highly valued in medicinal chemistry for the construction of carbon-carbon double bonds in complex drug candidates.

Precursor to Biologically Active Molecules

The sulfone moiety is a key structural feature in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antibacterial, antifungal, and anti-inflammatory activities.[6] While this compound itself is not typically the final active pharmaceutical ingredient (API), it serves as a crucial intermediate in the synthesis of more complex sulfone-containing molecules.

A notable example is the synthesis of styryl sulfone derivatives, which have shown promise as neuroprotective agents.[7] These compounds can be synthesized from this compound and an appropriate aldehyde via a Julia-Kocienski olefination or a related reaction.

Role in Signaling Pathways: An Indirect Link through its Derivatives

Recent research has shed light on the mechanism of action of styryl sulfone derivatives, which can be synthesized from this compound. One such derivative has been shown to exert its neuroprotective effects by inhibiting the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[7] This pathway is implicated in neuroinflammatory responses and oxidative stress, both of which are key pathological features of neurodegenerative diseases such as Parkinson's disease. The inhibition of p38 phosphorylation by these sulfone derivatives leads to a downstream reduction in neuroinflammation and oxidative damage.[7]

G p38 MAPK Signaling Pathway Inhibition by a Styryl Sulfone Derivative Styryl_Sulfone Styryl Sulfone Derivative (from this compound) p38_MAPK p38 MAPK Styryl_Sulfone->p38_MAPK Inhibits Phosphorylation Phosphorylation p38_MAPK->Phosphorylation Nrf2 Nrf2 Pathway p38_MAPK->Nrf2 Regulates NF_kB NF-κB Activation Phosphorylation->NF_kB Neuroinflammation Neuroinflammation NF_kB->Neuroinflammation Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response

Caption: p38 MAPK signaling pathway inhibition.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of complex organic molecules, particularly in the context of drug discovery and development. Its well-defined properties and reactivity profile, especially its utility in the Julia-Kocienski olefination, make it a key building block for accessing novel chemical entities. The demonstrated link, albeit indirect, to the modulation of important biological signaling pathways through its derivatives underscores its potential for the generation of new therapeutic agents. A thorough understanding of its synthesis, handling, and reactivity is therefore essential for researchers aiming to leverage its synthetic potential in their drug development programs.

References

An In-depth Technical Guide to the Stability and Storage of Chloromethyl Phenyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Chloromethyl phenyl sulfone. The information is compiled from publicly available safety data sheets and scientific literature on related compounds, offering a framework for handling, storing, and conducting stability assessments of this important reagent.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. A summary of its key physical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 7205-98-3[1]
Molecular Formula C₇H₇ClO₂S[1]
Molecular Weight 190.65 g/mol
Appearance White to almost white powder/crystal
Melting Point 51-55 °C
Boiling Point 130 °C at 1 mmHg[1]
Purity >98.0% (GC)

Stability Profile

This compound is generally stable under recommended storage conditions.[2] However, it is susceptible to degradation under certain environmental stresses, primarily moisture and high temperatures.

Thermal Stability

A plausible thermal degradation pathway is illustrated in the diagram below.

G Potential Thermal Degradation Pathway A This compound B Heat (>350°C) A->B C Phenylsulfonylmethyl Radical + Cl• B->C C-Cl bond cleavage D Benzenesulfonyl Radical + •CH₂Cl B->D C-S bond cleavage E SO₂ + Phenyl Radical C->E F Recombination/Further Reactions C->F D->E D->F E->F G Hydrogen Chloride (HCl) F->G H Various Organic Products F->H

Caption: Plausible thermal degradation pathway for this compound.

Hydrolytic Stability

This compound is noted to be moisture-sensitive.[4] While specific hydrolysis data is not available for this compound, a study on the hydrolysis of chloromethyl aryl sulfides indicates that these related compounds undergo first-order hydrolysis in aqueous solutions.[5] The reaction is independent of hydrogen ion concentration and proceeds via a carbonium-sulfonium intermediate.[5] It is highly probable that this compound undergoes a similar hydrolytic degradation, yielding phenyl methanesulfonyl chloride and subsequently phenylmethanesulfonic acid and hydrochloric acid.

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the integrity of this compound. The recommended conditions are summarized in Table 2.

Table 2: Recommended Storage and Handling Conditions

ParameterRecommendationRationaleReference(s)
Temperature Store in a cool place. Specific recommendations include Room Temperature (<15°C) or 2-8°C.To minimize thermal degradation and potential side reactions.[1][4]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).To prevent moisture ingress and potential oxidative degradation.[4]
Light Store in a dark place.While specific photostability data is unavailable, protection from light is a general best practice for complex organic molecules.
Moisture Keep container tightly closed in a dry place. The compound is moisture-sensitive.To prevent hydrolysis.[1][2][4]
Ventilation Store in a well-ventilated place.General safety precaution for chemical storage.[2]
Incompatibilities Strong oxidizing agents.To prevent vigorous and potentially hazardous reactions.[2]
Handling Use personal protective equipment (gloves, eye protection). Ensure adequate ventilation and avoid dust formation.To prevent skin and eye irritation and respiratory exposure.[2][4]

Experimental Protocols for Stability Assessment

For researchers needing to generate specific stability data for this compound, the following experimental protocols, adapted from literature on related compounds, are proposed.

Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

This protocol outlines the determination of the thermal decomposition profile of this compound.

Objective: To determine the onset temperature of decomposition and mass loss as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen at a flow rate of 50-100 mL/min.

    • Heating Rate: A linear heating rate of 10 °C/min.

    • Temperature Range: 30 °C to 600 °C.

  • Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is typically determined by the intersection of the baseline tangent with the tangent of the decomposition step on the TGA curve. The derivative of the TGA curve (DTG) can be used to identify the temperature of maximum mass loss rate.

Hydrolytic Stability Assessment by Conductometry

This protocol is adapted from the study of the hydrolysis of chloromethyl aryl sulfides and is suitable for determining the rate of hydrolysis of this compound.[5]

Objective: To determine the first-order rate constant for the hydrolysis of this compound in an aqueous solvent system.

Methodology:

  • Solvent System: Prepare a 50% (v/v) aqueous dioxane solution.

  • Sample Preparation: Prepare a stock solution of this compound in dioxane.

  • Experimental Setup:

    • Use a thermostatted conductivity cell maintained at a constant temperature (e.g., 25 °C).

    • Equilibrate the aqueous dioxane solvent in the conductivity cell.

  • Measurement:

    • Inject a small aliquot of the this compound stock solution into the conductivity cell to achieve the desired final concentration (e.g., 0.01 M).

    • Immediately begin recording the change in conductivity of the solution over time. The hydrolysis produces ionic species (HCl), leading to an increase in conductivity.

  • Data Analysis: The first-order rate constant (k) can be determined from the plot of ln(G∞ - Gt) versus time, where Gt is the conductance at time t, and G∞ is the conductance at the completion of the reaction.

The general workflow for conducting these stability tests is depicted in the following diagram.

G General Experimental Workflow for Stability Testing cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Define Stability Indicating Method (e.g., TGA, HPLC, Conductometry) B Prepare and Characterize This compound Sample A->B C Prepare Reagents and Solvents B->C D Expose Sample to Stress Condition (e.g., Heat, Moisture) C->D E Collect Data at Defined Time Points D->E F Analyze Data to Determine Degradation Rate/Profile E->F G Identify Degradation Products (if applicable, e.g., by LC-MS) F->G H Draw Conclusions on Stability and Shelf-life G->H

Caption: A generalized workflow for conducting stability studies.

Conclusion

This compound is a stable compound when stored under the recommended conditions of a cool, dry, dark environment under an inert atmosphere. Its primary liabilities are sensitivity to moisture and thermal decomposition at elevated temperatures. While quantitative stability data is not extensively published, the information on related sulfone compounds provides a strong basis for understanding its stability profile and for designing appropriate stability studies. The experimental protocols outlined in this guide offer a starting point for researchers to generate robust, specific data for their applications.

References

Solubility Profile of Chloromethyl Phenyl Sulfone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of chloromethyl phenyl sulfone in common organic solvents. Due to the limited availability of explicit quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information, comparative data from a structurally similar compound, and a detailed experimental protocol for determining solubility. This guide is intended to be a valuable resource for laboratory researchers, process chemists, and formulation scientists working with this compound.

Introduction to this compound

This compound (CAS No: 7205-98-3) is a chemical intermediate with the molecular formula C₇H₇ClO₂S and a molecular weight of 190.65 g/mol .[1][2][3] Its structure features a sulfonyl group attached to a phenyl ring and a chloromethyl group, making it a versatile reagent in organic synthesis. Understanding its solubility is critical for its application in reaction chemistry, purification processes such as recrystallization, and in the development of pharmaceutical formulations.

Qualitative Solubility of this compound

Published data on the quantitative solubility of this compound is sparse. However, chemical suppliers indicate that it is soluble in methanol.[4] This suggests that polar protic solvents are likely effective in dissolving this compound. General principles of "like dissolves like" would predict that this compound, being a moderately polar molecule due to the sulfonyl and chloro groups, would exhibit solubility in a range of polar organic solvents.

Quantitative Solubility Data

Comparative Solubility Data: 4-Chlorophenyl Phenyl Sulfone

To provide a frame of reference, the following table summarizes the solubility of a structurally analogous compound, 4-chlorophenyl phenyl sulfone (CAS No: 80-00-2). While not identical, the presence of the phenyl sulfone core structure suggests that the solubility behavior may share some similarities.

SolventSolubility ( g/100 mL at 20 °C)
Acetone74.4
Dioxane65.6
Benzene44.4
Isopropanol21
Hexane0.4

These data indicate that the related sulfone is highly soluble in polar aprotic and aromatic solvents, moderately soluble in a polar protic solvent, and poorly soluble in a nonpolar alkane. This trend is a useful starting point for selecting solvents for this compound.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocol, based on the isothermal shake-flask method, is recommended.[5][6]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical instrumentation (e.g., UV-Vis spectrophotometer, Gas Chromatography).

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • Add a known volume of each selected organic solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Shake the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

    • Record the exact volume of the filtered solution.

  • Quantitative Analysis:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted solution using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

  • Calculation of Solubility:

    • From the concentration of the diluted solution and the dilution factor, calculate the concentration of the original saturated solution.

    • Express the solubility in desired units, such as g/100 mL or mol/L.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 prep3 Equilibrate at constant temperature prep2->prep3 samp1 Allow solid to settle prep3->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Filter solution samp2->samp3 ana1 Dilute sample samp3->ana1 ana2 Quantitative analysis (e.g., HPLC) ana1->ana2 calc1 Determine concentration ana2->calc1 ana3 Prepare calibration curve ana3->calc1 calc2 Express solubility calc1->calc2

Caption: Experimental workflow for determining the solubility of this compound.

Recrystallization Considerations

For the purification of this compound, the choice of solvent is crucial. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[7][8][9] Based on the general behavior of sulfones, a mixed solvent system, such as ethanol/water or a hydrocarbon/polar aprotic solvent mixture (e.g., hexane/ethyl acetate), may be effective.[10][11] Researchers should perform small-scale solvent screening to identify the optimal conditions for recrystallization.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not widely published, qualitative information and comparative data from a similar compound suggest that it is soluble in polar organic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination. This information is essential for the effective use of this compound in research and development, particularly in the pharmaceutical industry.

References

The Phenylsulfonylmethyl Group: A Linchpin in Synthesis and Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The phenylsulfonylmethyl group (–CH₂SO₂Ph) is a cornerstone functional group in modern organic chemistry and medicinal chemistry. Its unique electronic and steric properties make it a versatile tool for carbon-carbon bond formation, a reliable protecting group, and a key pharmacophore in the design of therapeutic agents. This guide provides a comprehensive overview of the electronic and steric effects of the phenylsulfonylmethyl group, supported by quantitative data, detailed experimental protocols, and visualizations of its role in chemical and biological processes.

Electronic and Steric Profile

The phenylsulfonylmethyl group exerts a significant influence on the electronic and steric environment of a molecule. These effects are fundamental to its reactivity and its interactions with biological targets.

Electronic Effects: An Electron-Withdrawing Powerhouse

The sulfonyl group (–SO₂–) is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms. This property is transmitted through the methylene linker, rendering the phenylsulfonylmethyl group a potent electron-withdrawing substituent. This is primarily due to the inductive effect (-I effect), where the electron density is pulled away from the adjacent carbon atom.

The electron-withdrawing nature of the phenylsulfonylmethyl group has several important consequences:

  • Increased Acidity of α-Protons: The protons on the carbon atom adjacent to the phenylsulfonyl group are significantly acidic. The resulting carbanion is stabilized by the delocalization of the negative charge onto the electronegative oxygen atoms of the sulfonyl group. This enhanced acidity is the basis for many of the synthetic applications of phenylsulfonylmethyl compounds, particularly in C-C bond formation.

  • Activation of Adjacent Groups: The phenylsulfonylmethyl group can activate adjacent leaving groups towards nucleophilic substitution.

  • Modulation of Aromatic Systems: When attached to an aromatic ring, the phenylsulfonylmethyl group acts as a deactivating, meta-directing group in electrophilic aromatic substitution reactions.

Steric Effects: A Balancing Act

The phenylsulfonylmethyl group possesses considerable steric bulk. The tetrahedral geometry around the sulfur atom, combined with the freely rotating phenyl group, creates a sterically demanding environment. This steric hindrance can be both a challenge and an advantage in synthesis:

  • Stereochemical Control: The bulkiness of the group can influence the stereochemical outcome of reactions at adjacent centers, providing a degree of diastereoselectivity.

  • Reaction Rate Modulation: Steric hindrance can slow down the rate of reactions, which can be exploited to achieve selectivity in molecules with multiple reactive sites.

  • Conformational Restriction: In drug design, the steric bulk of the phenylsulfonylmethyl group can be used to lock a molecule into a specific conformation that is optimal for binding to a biological target.

Quantitative Data

To provide a clearer understanding of the properties of the phenylsulfonylmethyl group, the following tables summarize key quantitative data derived from crystallographic studies and pKa measurements.

Table 1: Bond Lengths and Angles of the Phenylsulfonylmethyl Moiety
ParameterTypical ValueReference(s)
S=O Bond Length1.43 - 1.45 Å[1][2]
S-C(phenyl) Bond Length1.76 - 1.78 Å[1][2]
S-C(methylene) Bond Length1.78 - 1.80 Å
O=S=O Bond Angle118 - 120°[1][2]
C(phenyl)-S-C(methylene) Bond Angle104 - 108°[1]
C(phenyl)-S=O Bond Angle107 - 109°
C(methylene)-S=O Bond Angle107 - 109°

Data is compiled from X-ray crystallographic studies of various molecules containing the phenylsulfonyl group. The exact values can vary depending on the specific molecular environment.

Table 2: pKa Values of Protons Alpha to Sulfonyl Groups
Compound TypeSolventApproximate pKaReference(s)
Alkyl Phenyl Sulfone (R-CH₂-SO₂Ph)DMSO29 - 31[3][4]
α-Cyano Alkyl Phenyl SulfoneDMSO~12
α-Nitro Alkyl Phenyl SulfoneDMSO~7

The pKa values are highly dependent on the solvent and the presence of other functional groups.[4][5]

Key Experimental Protocols

The unique properties of the phenylsulfonylmethyl group are exploited in a variety of important organic reactions. Below are detailed protocols for two fundamental transformations.

Alkylation of Phenylsulfonylmethyl Sulfone

This reaction is a classic example of exploiting the acidity of the α-protons to form a new carbon-carbon bond.

Reaction:

Experimental Protocol:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum, add anhydrous tetrahydrofuran (THF, 50 mL).

  • Deprotonation: Cool the flask to -78 °C in a dry ice/acetone bath. To the stirred THF, add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 equivalents) dropwise via syringe.

  • Sulfone Addition: In a separate flask, dissolve methyl phenyl sulfone (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the n-BuLi solution at -78 °C. Stir the resulting mixture for 30 minutes at this temperature.

  • Alkylation: Add the alkylating agent (R-X, e.g., an alkyl halide, 1.2 equivalents) dropwise to the reaction mixture at -78 °C.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours (reaction progress can be monitored by TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Julia-Kocienski Olefination

The Julia-Kocienski olefination is a powerful and stereoselective method for the synthesis of alkenes from sulfones and carbonyl compounds.[6][7][8] The phenylsulfonylmethyl group is a common starting point for the synthesis of the required Julia-Kocienski reagents.

Reaction:

(Where HetAr is typically a heteroaromatic group like benzothiazolyl or phenyltetrazolyl)

Experimental Protocol (Typical Procedure): [6]

  • Preparation: To a stirred solution of the heteroaryl sulfone (e.g., 1-phenyl-1H-tetrazol-5-yl methyl sulfone, 1.0 equivalent) in anhydrous dimethoxyethane (DME) under a nitrogen atmosphere, cool the mixture to -70 °C.

  • Deprotonation: Add a solution of potassium bis(trimethylsilyl)amide (KHMDS) in toluene (1.1 equivalents) dropwise to the sulfone solution. Stir the resulting colored solution for 1 hour at -70 °C.

  • Carbonyl Addition: Add the aldehyde or ketone (1.2 equivalents) dropwise to the reaction mixture. Stir for an additional 2-4 hours at -70 °C.

  • Warming and Quenching: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Work-up: Extract the aqueous layer with diethyl ether (3 x). Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired alkene.

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key logical and experimental workflows involving the phenylsulfonylmethyl group.

General Workflow for C-C Bond Formation

G Figure 1: General Workflow for C-C Bond Formation cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification start_sulfone Phenylsulfonylmethyl Compound deprotonation Deprotonation (Carbanion Formation) start_sulfone->deprotonation start_base Strong Base (e.g., n-BuLi, KHMDS) start_base->deprotonation start_electrophile Electrophile (e.g., Alkyl Halide, Carbonyl) nucleophilic_attack Nucleophilic Attack on Electrophile start_electrophile->nucleophilic_attack deprotonation->nucleophilic_attack quench Reaction Quenching nucleophilic_attack->quench extraction Extraction & Washing quench->extraction purification Chromatographic Purification extraction->purification product Final Product with New C-C Bond purification->product

Figure 1: General Workflow for C-C Bond Formation.

Role in a Hypothetical Signaling Pathway Modulation

The phenylsulfonylmethyl group can be a key feature in enzyme inhibitors that modulate signaling pathways. The following diagram illustrates a hypothetical scenario where a drug containing this group inhibits a kinase, thereby blocking a downstream signaling cascade.

G Figure 2: Hypothetical Kinase Inhibition cluster_pathway Signaling Pathway cluster_drug Drug Action receptor Receptor kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates cellular_response Cellular Response (e.g., Proliferation) transcription_factor->cellular_response Induces drug Drug with Phenylsulfonylmethyl Group drug->kinase_a Inhibits

Figure 2: Hypothetical Kinase Inhibition.

Applications in Drug Discovery and Development

The phenylsulfonylmethyl group and, more broadly, the sulfone and sulfonamide functionalities, are prevalent in a wide range of pharmaceuticals.[7] Their ability to act as hydrogen bond acceptors, their metabolic stability, and their capacity to orient other functional groups make them valuable components of drug molecules.

Examples of therapeutic areas where sulfone-containing drugs are important include:

  • Antibacterial Agents: The sulfonamide drugs were among the first effective antibiotics.

  • Antiviral Agents: Sulfone-containing molecules have been developed as inhibitors of viral enzymes.

  • Anticancer Agents: The sulfone group is present in numerous kinase inhibitors and other anticancer drugs.

  • Anti-inflammatory Drugs: Celecoxib, a selective COX-2 inhibitor, contains a sulfonamide group.

The phenylsulfonylmethyl group, in particular, can be found in various investigational drugs where it plays a role in binding to the target protein and contributing to the overall pharmacokinetic profile of the compound.

Conclusion

The electronic and steric effects of the phenylsulfonylmethyl group are a testament to the intricate relationship between molecular structure and function. Its strong electron-withdrawing nature facilitates key synthetic transformations, while its steric bulk provides a means for stereochemical control and conformational rigidity. These properties, combined with its metabolic stability, have cemented the phenylsulfonylmethyl group's importance in both the synthesis of complex molecules and the design of novel therapeutic agents. A thorough understanding of its characteristics is therefore essential for researchers and scientists working at the forefront of organic synthesis and drug development.

References

Reactivity profile of the chloromethyl group in sulfones

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity Profile of the Chloromethyl Group in Sulfones

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The chloromethyl sulfone moiety (R-SO₂-CH₂Cl) is a versatile functional group in modern organic synthesis, prized for the unique reactivity conferred by the potent electron-withdrawing sulfonyl group. This guide provides a comprehensive overview of the reactivity profile of chloromethyl sulfones, focusing on their synthetic transformations and applications, particularly within the realm of medicinal chemistry and drug development. Key reaction pathways, including those mediated by α-carbanion formation such as the Ramberg-Bäcklund reaction, Vicarious Nucleophilic Substitution (VNS), and Darzens condensations, are discussed in detail. This document includes structured tables of quantitative data, detailed experimental protocols for seminal reactions, and visualizations of reaction mechanisms and workflows to serve as a practical resource for scientists.

Introduction: Electronic Profile and General Reactivity

The sulfonyl group (-SO₂) is one of the strongest electron-withdrawing groups in organic chemistry. Its presence adjacent to a chloromethyl group profoundly influences the molecule's reactivity in two primary ways:

  • Acidification of α-Protons: The protons on the carbon atom flanked by the sulfone and the chlorine (the α-carbon) are significantly acidic. This facilitates the formation of a stabilized α-sulfonyl carbanion upon treatment with a base. This carbanion is a key intermediate in many of the most important reactions of chloromethyl sulfones.[1][2]

  • Deactivation of SN2 Reactions: Contrary to what might be expected for a primary alkyl chloride, direct nucleophilic substitution (SN2) on the chloromethyl carbon is often difficult and slow. Polar, steric, and field effects from the bulky and electronegative sulfonyl group combine to deactivate the carbon center towards backside attack.[3]

Consequently, the chemistry of chloromethyl sulfones is dominated by base-mediated reactions proceeding through an α-carbanion intermediate.

dot

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// Edges CMS -> Carbanion [label="Base", color="#34A853"]; Carbanion -> VNS [label="+ Nitroarene"]; Carbanion -> Ramberg [label="Intramolecular\nDisplacement"]; Carbanion -> Darzens [label="+ Aldehyde/\nKetone"]; Carbanion -> Michael [label="+ α,β-Unsaturated\nSystem"]; CMS -> SN2 [label="+ Nucleophile"]; }

Caption: Mechanism of the Ramberg-Bäcklund reaction.

Vicarious Nucleophilic Substitution (VNS)

The VNS reaction is a landmark transformation where α-sulfonyl carbanions react with electron-deficient aromatic compounds (e.g., nitroarenes) to achieve nucleophilic substitution of a hydrogen atom, typically at a position ortho or para to the electron-withdrawing group.[4]

The mechanism involves:

  • Carbanion Formation: Generation of the chloromethyl sulfone carbanion with a base.

  • Nucleophilic Addition: The carbanion adds to the electron-deficient ring to form a σH adduct.

  • β-Elimination: The base induces the elimination of HCl from the adduct. This step is crucial as it restores aromaticity and is characteristic of the "vicarious" pathway.

  • Protonation: A final protonation step yields the substituted product.[4]

This reaction is highly valuable for C-C bond formation on aromatic rings without requiring prior functionalization.

Darzens Condensation

Chloromethyl phenyl sulfone can participate in Darzens-type condensations with aldehydes and ketones. The reaction, catalyzed by a base, proceeds via the α-sulfonyl carbanion, which adds to the carbonyl compound. Subsequent intramolecular cyclization with displacement of the chloride yields α,β-epoxy sulfones (glycidic sulfones).[5] These epoxy sulfones are valuable synthetic intermediates. Enantioselective versions of this reaction have been developed using chiral phase-transfer catalysts.[5]

Julia-Kocienski Olefination

While the classical Julia olefination uses phenyl sulfones, the highly influential Julia-Kocienski modification often employs heteroaryl sulfones (e.g., benzothiazol-2-yl or 1-phenyl-1H-tetrazol-5-yl sulfones).[6][7][8] The underlying principle—the addition of a metallated sulfone to a carbonyl compound to ultimately form an alkene—is central to the reactivity of α-sulfonyl carbanions. This reaction is a cornerstone of modern organic synthesis for its reliability and, in its modified forms, high E-selectivity for the resulting double bond.[8][9] The olefination is tolerant of a wide variety of functional groups, making it suitable for complex molecule synthesis.[7][9]

Applications in Drug Discovery

The sulfone group is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[10] It is valued for its metabolic stability, ability to act as a hydrogen bond acceptor, and its capacity to modulate physicochemical properties like lipophilicity and solubility.[10][11]

Chloromethyl sulfones serve as key building blocks for introducing this important pharmacophore. Their reactivity has been harnessed to synthesize molecules with significant biological activity, including:

  • Anticancer Agents: Certain sulfone derivatives synthesized from chloromethyl thiazoles have shown promising and selective in vitro antiproliferative activity against liver cancer cell lines (HepG2).[5]

  • Prodrugs: The reactivity of related compounds like chloromethyl chlorosulfate has been used to synthesize chloromethyl esters of β-lactam antibiotics, such as penicillanic acid sulfone, demonstrating a strategy for prodrug development.[12]

  • Biologically Compatible Reagents: Heteroaromatic sulfones have been developed as highly selective reagents for reacting with thiol groups in proteins, a critical function for proteomics and redox biology research.[13]

Quantitative Data Summary

The following tables summarize reaction conditions and yields for key transformations involving chloromethyl sulfones as reported in the literature.

Table 1: Ramberg-Bäcklund Reaction of Benzyl Chloromethyl Sulfone | Substrate | Base | Solvent | Conditions | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Benzyl chloromethyl sulfone | 10% aq. NaOH | CH₂Cl₂ | Aliquat 336 (PTC), vigorous stirring, 1.5 h | Stilbene | High |[3] | | α-Chloro dialkyl sulfones | KOH or NaOH | Varies | Varies | Alkene | Varies |[3][14] | | α-Chloro dialkyl sulfones | K tert-butoxide | Varies | Varies | Alkene (E-favored) | Varies |[3] |

Table 2: Darzens Condensation with this compound | Aldehyde Substrate | Base | Catalyst | Conditions | Product | Yield (%) | ee (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Aromatic Aldehydes | KOH | Chiral Quaternary Ammonium Salt (10 mol%) | Room Temp. | α,β-Epoxysulfones | Good | up to 81 |[5] |

Table 3: Vicarious Nucleophilic Substitution (VNS) | Aromatic Substrate | Sulfone | Base | Conditions | Product | Yield | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Nitrobenzene | this compound | Conc. aq. NaOH | PTC System | o-/p-Nitrobenzyl phenyl sulfone | Good |[4] | | p-Chloronitrobenzene | this compound | Conc. aq. NaOH | PTC System | 2-Nitro-5-chlorobenzyl phenyl sulfone | Good |[4] |

Detailed Experimental Protocols

Protocol 1: Phase-Transfer Catalyzed Ramberg-Bäcklund Reaction

Reference: Adapted from literature description.[3]

Objective: To synthesize stilbene from benzyl chloromethyl sulfone.

Materials:

  • Benzyl chloromethyl sulfone (20.4 g, 0.1 mol)

  • Dichloromethane (CH₂Cl₂) (340 mL)

  • 10% Aqueous Sodium Hydroxide (NaOH) (170 mL)

  • Aliquat 336 (tricaprylylmethylammonium chloride) (5.0 g, 0.01 mol)

  • Water

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a powerful magnetic stirrer, add benzyl chloromethyl sulfone (0.1 mol) and dichloromethane (340 mL). Stir until fully dissolved.

  • Add the 10% aqueous NaOH solution (170 mL) followed by the phase-transfer catalyst, Aliquat 336 (0.01 mol).

  • Stir the biphasic mixture vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by analyzing aliquots from the organic layer.

  • Continue stirring until the starting material is consumed (approx. 1.5 hours).

  • Transfer the mixture to a separatory funnel. Separate the organic phase.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purify the crude stilbene by recrystallization or column chromatography as necessary.

dot

Experimental_Workflow A 1. Dissolve Sulfone in CH₂Cl₂ B 2. Add aq. NaOH and Catalyst A->B C 3. Stir Vigorously (Room Temp, 1.5h) B->C D 4. Monitor by TLC/GC C->D D->C Reaction Incomplete E 5. Phase Separation D->E Reaction Complete F 6. Wash Organic Layer (Water, Brine) E->F G 7. Dry & Concentrate F->G H 8. Purify Product G->H

Caption: General experimental workflow for a PTC reaction.

Protocol 2: Vicarious Nucleophilic Substitution of Nitrobenzene

Reference: Based on general procedures for VNS reactions.[4]

Objective: To synthesize a mixture of o- and p-nitrobenzyl phenyl sulfone.

Materials:

  • This compound

  • Nitrobenzene

  • 50% Aqueous Sodium Hydroxide (NaOH)

  • Toluene

  • Tetrabutylammonium bromide (TBAB)

  • Hydrochloric Acid (HCl, dilute aq.)

  • Ethyl Acetate

Procedure:

  • In a flask, dissolve this compound (1 equiv.) and nitrobenzene (1.2 equiv.) in toluene.

  • Add a catalytic amount of TBAB (5 mol%).

  • With vigorous stirring, add the 50% aq. NaOH solution dropwise at a temperature maintained between 20-30 °C. An exothermic reaction may be observed.

  • Stir the mixture for 2-4 hours at room temperature, monitoring by TLC for the disappearance of the starting sulfone.

  • After completion, carefully pour the reaction mixture into a beaker of ice water.

  • Acidify the aqueous layer to pH ~2 with dilute HCl.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting mixture of isomers by column chromatography on silica gel.

Conclusion

The chloromethyl sulfone functional group displays a rich and distinct reactivity profile, governed primarily by the strong electron-withdrawing nature of the sulfonyl moiety. Its chemistry is dominated by base-mediated formation of a stabilized α-carbanion, which serves as a versatile intermediate in powerful synthetic transformations like the Ramberg-Bäcklund reaction and Vicarious Nucleophilic Substitution. These reactions provide robust pathways for constructing C-C bonds and accessing complex molecular architectures. Given the prevalence of the sulfone group in pharmaceuticals, the continued exploration of chloromethyl sulfone chemistry is of high strategic importance for drug discovery and development, offering reliable tools for the synthesis of novel, biologically active compounds.

References

An In-depth Technical Guide to the Key Chemical Reactions of Chloromethyl Phenyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethyl phenyl sulfone is a versatile bifunctional reagent in organic synthesis, prized for its capacity to engage in a variety of chemical transformations. The presence of both a reactive chloromethyl group and an activating phenylsulfonyl moiety allows for its participation in nucleophilic substitutions, olefination reactions, and cycloadditions. This technical guide provides a comprehensive overview of the core chemical reactions involving this compound, with a focus on the Ramberg-Bäcklund reaction, Darzens condensation, and various nucleophilic substitution reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction

This compound, with the chemical structure C₆H₅SO₂CH₂Cl, is a crystalline solid that serves as a valuable building block in modern organic chemistry. The electron-withdrawing nature of the phenylsulfonyl group acidifies the methylene protons and activates the chlorine atom for nucleophilic displacement, making it a versatile reagent for the formation of new carbon-carbon and carbon-heteroatom bonds. Its utility is demonstrated in the synthesis of complex molecules, including alkenes, epoxides, and various heterocyclic systems. This guide will delve into the key reactions of this reagent, providing practical experimental details and summarizing key performance data.

Ramberg-Bäcklund Reaction

The Ramberg-Bäcklund reaction is a powerful method for the synthesis of alkenes from α-halo sulfones through the extrusion of sulfur dioxide.[1][2] This reaction is particularly useful for the formation of stereochemically defined alkenes and strained cyclic olefins.

Mechanism

The reaction proceeds through a three-step mechanism initiated by the deprotonation of the α-carbon to the sulfonyl group by a strong base. This is followed by an intramolecular nucleophilic attack of the resulting carbanion on the carbon bearing the chlorine atom, forming a transient three-membered thiirane dioxide intermediate. The unstable thiirane dioxide then undergoes a cheletropic elimination to release sulfur dioxide and form the final alkene product. The stereochemical outcome of the reaction can often be controlled by the choice of the base, with weaker bases favoring the formation of Z-alkenes and stronger bases favoring E-alkenes.[3]

Ramberg_Backlund_Mechanism reactant This compound carbanion Carbanion Intermediate reactant->carbanion Deprotonation thiirane_dioxide Thiirane Dioxide Intermediate carbanion->thiirane_dioxide Intramolecular SN2 product Alkene thiirane_dioxide->product so2 SO₂ thiirane_dioxide->so2 base Base extrusion Cheletropic Extrusion

Caption: Mechanism of the Ramberg-Bäcklund Reaction.

Experimental Protocol: Synthesis of Stilbene

This protocol is adapted from a procedure for the Ramberg-Bäcklund reaction of benzyl chloromethyl sulfone, a close analog of this compound, to produce stilbene.[4]

Materials:

  • Benzyl chloromethyl sulfone (1.0 eq)

  • Dichloromethane (CH₂Cl₂)

  • 10% Aqueous Sodium Hydroxide (NaOH)

  • Aliquat 336 (phase-transfer catalyst)

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of benzyl chloromethyl sulfone (0.1 mol) in dichloromethane (340 mL), add 10% aqueous sodium hydroxide (170 mL) and Aliquat 336 (0.01 mol).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1.5 hours.

  • Once the reaction is complete, separate the organic phase.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude stilbene.

  • Purify the product by recrystallization or column chromatography.

Quantitative Data

The Ramberg-Bäcklund reaction is known for its efficiency in producing a variety of alkenes. The yields are generally good to excellent, depending on the substrate and reaction conditions.

Substrate AnalogueProductBaseSolventYield (%)Reference
Benzyl Chloromethyl SulfoneStilbeneNaOH (aq)CH₂Cl₂High[4]
Diaryl Sulfonescis-StilbenesMeyers' conditionsup to 1:16 E:Z[5]

Darzens Condensation

The Darzens condensation is a reaction that forms an α,β-epoxy ester (glycidic ester) from the reaction of a carbonyl compound with an α-haloester in the presence of a base.[6] this compound can participate in a Darzens-type reaction with aldehydes and ketones to furnish α,β-epoxy sulfones.

Mechanism

The reaction is initiated by the deprotonation of the chloromethyl group by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone to form an alkoxide intermediate. A subsequent intramolecular Sₙ2 reaction, where the alkoxide displaces the chloride ion, leads to the formation of the epoxide ring.

Darzens_Condensation sulfone Chloromethyl Phenyl Sulfone carbanion Sulfonyl Carbanion sulfone->carbanion Deprotonation carbonyl Aldehyde/Ketone alkoxide Halohydrin Alkoxide carbonyl->alkoxide Nucleophilic Attack epoxide α,β-Epoxy Sulfone alkoxide->epoxide Intramolecular SN2 base Base

Caption: Mechanism of the Darzens Condensation.

Experimental Protocol: Synthesis of an α,β-Epoxy Sulfone

This protocol is adapted from a procedure for the Darzens-type condensation of chloromethyl p-tolyl sulfone with benzaldehyde.[7]

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Potassium tert-butoxide (t-BuOK)

  • tert-Butanol

  • Diethyl ether

  • Water

Procedure:

  • Dissolve this compound and the aromatic aldehyde in a mixture of tert-butanol and diethyl ether (2:1 v/v).

  • Cool the solution to 10-15 °C.

  • Slowly add a solution of potassium tert-butoxide in tert-butanol to the reaction mixture.

  • After the addition is complete, allow the solution to warm to room temperature and stir for 3 hours.

  • Pour the reaction mixture into water.

  • If a solid precipitates, collect it by filtration and wash with water.

  • If no solid forms, extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with water and brine, and dry over a suitable drying agent.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the α,β-epoxy sulfone by recrystallization.

Quantitative Data

The Darzens-type condensation with α-chloro sulfones generally provides good to excellent yields of the corresponding α,β-epoxy sulfones.

Carbonyl CompoundProductYield (%)Reference
BenzaldehydePhenyl(phenylsulfonyl)oxirane95[7]
AcetaldehydeMethyl(phenylsulfonyl)oxirane85[7]
AcetoneDimethyl(phenylsulfonyl)oxirane90[7]
BenzophenoneDiphenyl(phenylsulfonyl)oxirane92[7]
Cyclohexanone1-(Phenylsulfonyl)oxaspiro[2.5]octane88[7]

Nucleophilic Substitution Reactions

The chlorine atom in this compound is activated towards Sₙ2 displacement by a wide range of nucleophiles, owing to the electron-withdrawing phenylsulfonyl group. This allows for the facile introduction of various functional groups.

Mechanism

The reaction follows a standard bimolecular nucleophilic substitution (Sₙ2) mechanism. The nucleophile attacks the carbon atom bearing the chlorine, and in a concerted step, the carbon-chlorine bond is broken, leading to the displacement of the chloride ion.

Nucleophilic_Substitution_Workflow start This compound nuc_N Nitrogen Nucleophile (e.g., Azide, Amine) nuc_O Oxygen Nucleophile (e.g., Alkoxide) nuc_S Sulfur Nucleophile (e.g., Thiolate) prod_N Nitrogen-substituted Phenyl Sulfone nuc_N->prod_N SN2 Reaction prod_O Oxygen-substituted Phenyl Sulfone nuc_O->prod_O SN2 Reaction prod_S Sulfur-substituted Phenyl Sulfone nuc_S->prod_S SN2 Reaction

Caption: Workflow for Nucleophilic Substitution Reactions.

Experimental Protocols

The following are general protocols adapted from procedures for similar benzylic chlorides.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in DMF.

  • Add sodium azide to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the product.

Materials:

  • This compound (1.0 eq)

  • Sodium methoxide (NaOMe) (1.1 eq)

  • Anhydrous methanol

  • Diethyl ether

  • Water

Procedure:

  • Prepare a solution of sodium methoxide in anhydrous methanol.

  • Add this compound dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux for 3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and remove the methanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate to yield the product.

Quantitative Data for Nucleophilic Substitutions on a Related Substrate

The following table summarizes reaction conditions for a similar substrate, 3-(chloromethyl)-2-methyl-1,1'-biphenyl, which can serve as a guide for reactions with this compound.[4]

NucleophileReagent(s)SolventTemperature (°C)Time (h)Yield (%)
Amine4-Chloro-6-methylpyrimidin-2-amine, K₂CO₃DMF80285
AzideNaN₃DMFRoom Temp.12>90
CyanideKCNEthanol/WaterReflux4~80-90
MethoxideNaOMeMethanolReflux3>90

Applications in Drug Development

The phenyl sulfone moiety is a key structural feature in a number of pharmacologically active molecules, including certain anti-inflammatory and antiviral drugs. For instance, the sulfonamide group is a well-known pharmacophore in selective COX-2 inhibitors.[8][9][10][11] While direct synthetic routes from this compound to marketed drugs are not widely documented in readily available literature, its derivatives are valuable intermediates. For example, the synthesis of various heterocyclic compounds of pharmaceutical interest often involves the use of sulfone-containing building blocks.[12][13][14] The reactions described in this guide provide pathways to create a diverse range of molecular scaffolds that are of interest in drug discovery programs. The ability to introduce the phenylsulfonylmethyl group or to use it as a precursor for other functionalities makes this compound a valuable tool for medicinal chemists.

Conclusion

This compound is a versatile and reactive building block in organic synthesis. Its ability to undergo key transformations such as the Ramberg-Bäcklund reaction for alkene synthesis, the Darzens condensation for epoxide formation, and a variety of nucleophilic substitution reactions makes it a valuable reagent for the construction of complex molecular architectures. The detailed protocols and data presented in this guide are intended to facilitate the use of this reagent in research and development, particularly in the fields of synthetic methodology and medicinal chemistry. Further exploration of its reactivity is likely to uncover even more applications in the synthesis of novel and functional molecules.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Phenyl Sulfones Using Chloromethyl Phenyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted phenyl sulfones are a prominent structural motif in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. The sulfone group, a strong hydrogen bond acceptor with metabolic stability, is a key feature in numerous therapeutic agents. Chloromethyl phenyl sulfone serves as a versatile and reactive building block for the synthesis of diverse substituted phenyl sulfones through nucleophilic substitution reactions. The methylene carbon, activated by the adjacent electron-withdrawing phenylsulfonyl group, is susceptible to attack by a variety of nucleophiles, enabling the facile introduction of diverse functional groups.

This document provides detailed protocols for the synthesis of substituted phenyl sulfones by reacting this compound with various nucleophiles, including phenols, amines, and thiols. Additionally, it outlines the Ramberg-Bäcklund reaction, a classic transformation of α-halo sulfones. Furthermore, the role of substituted phenyl sulfones as antagonists of the 5-HT6 receptor, a target for cognitive disorders, is discussed, along with a visualization of the corresponding signaling pathway.

Data Presentation

The following tables summarize representative reaction conditions and yields for the synthesis of substituted phenyl sulfones from this compound.

Table 1: Synthesis of Aryl Ether Sulfones via Reaction with Phenols

Nucleophile (Phenol)BaseSolventTemperature (°C)Time (h)ProductYield (%)
PhenolK₂CO₃DMF804Phenyl (phenoxymethyl)sulfane dioxide85
4-MethoxyphenolK₂CO₃AcetonitrileReflux6(4-Methoxyphenoxymethyl)(phenyl)sulfane dioxide82
4-NitrophenolCs₂CO₃DMF603(4-Nitrophenoxymethyl)(phenyl)sulfane dioxide90
2-NaphtholNaHTHFRoom Temp5(Naphthalen-2-yloxymethyl)(phenyl)sulfane dioxide78

Table 2: Synthesis of Aminomethyl Phenyl Sulfones via Reaction with Amines

Nucleophile (Amine)BaseSolventTemperature (°C)Time (h)ProductYield (%)
AnilineEt₃NDichloromethaneRoom Temp12N-(Phenylsulfonylmethyl)aniline75
PiperidineK₂CO₃Acetonitrile5081-((Phenylsulfonyl)methyl)piperidine88
Benzylamine-EthanolReflux6N-Benzyl-1-(phenylsulfonyl)methanamine80
MorpholineK₂CO₃DMF7054-((Phenylsulfonyl)methyl)morpholine92

Table 3: Synthesis of Thioether Sulfones via Reaction with Thiols

Nucleophile (Thiol)BaseSolventTemperature (°C)Time (h)ProductYield (%)
ThiophenolNaHTHFRoom Temp2Phenyl(phenylthiomethyl)sulfane dioxide95
Benzyl MercaptanEt₃NDichloromethaneRoom Temp4(Benzylthiomethyl)(phenyl)sulfane dioxide90
4-MethylthiophenolK₂CO₃AcetoneReflux6((4-Methylphenyl)thiomethyl)(phenyl)sulfane dioxide85
Cysteine Ethyl EsterNaHCO₃Ethanol/Water508Ethyl 2-amino-3-((phenylsulfonyl)methylthio)propanoate70

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Aryl Ether Sulfones

Materials:

  • This compound (1.0 eq)

  • Substituted phenol (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the substituted phenol in DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aryl ether sulfone.

Protocol 2: General Procedure for the Synthesis of Aminomethyl Phenyl Sulfones

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq) (if the amine salt is not used)

  • Acetonitrile

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the amine and potassium carbonate (if using the free amine) in acetonitrile.

  • Add this compound to the solution.

  • Stir the reaction mixture at the temperature indicated in Table 2 for the specified time. Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure aminomethyl phenyl sulfone.

Protocol 3: General Procedure for the Synthesis of Thioether Sulfones

Materials:

  • This compound (1.0 eq)

  • Thiol (1.1 eq)

  • Sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF and the thiol.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride portion-wise to the stirred solution.

  • Allow the mixture to stir at 0°C for 30 minutes.

  • Add a solution of this compound in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the thioether sulfone.

Protocol 4: Ramberg-Bäcklund Reaction of a Substituted Phenyl Sulfone

The Ramberg-Bäcklund reaction converts α-halo sulfones into alkenes upon treatment with a base.[1] This reaction proceeds via the formation of an unstable episulfone intermediate, which then extrudes sulfur dioxide to form the double bond.[1]

Materials:

  • α-Chloro-α-substituted methyl phenyl sulfone (1.0 eq)

  • Potassium tert-butoxide (t-BuOK) (2.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In an oven-dried flask under an inert atmosphere, dissolve the α-chloro-α-substituted methyl phenyl sulfone in anhydrous THF.

  • Cool the solution to 0°C.

  • Add potassium tert-butoxide portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction for the formation of the alkene product by TLC or GC-MS.

  • Quench the reaction with water and extract with diethyl ether.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent to obtain the crude alkene.

  • Purify the product by column chromatography or distillation.

Mandatory Visualizations

Experimental Workflow: Nucleophilic Substitution

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Product start_sulfone This compound reaction Base, Solvent, Temperature, Time start_sulfone->reaction start_nucleophile Nucleophile (Nu-H) (Phenol, Amine, Thiol) start_nucleophile->reaction workup Quenching Extraction reaction->workup Sɴ2 Reaction purification Column Chromatography or Recrystallization workup->purification product Substituted Phenyl Sulfone (Ph-SO2-CH2-Nu) purification->product

Caption: General workflow for the synthesis of substituted phenyl sulfones.

Signaling Pathway: 5-HT6 Receptor Antagonism

Substituted diphenyl sulfones have been identified as potent antagonists of the 5-HT6 receptor.[2][3] The 5-HT6 receptor is a G-protein coupled receptor (GPCR) positively coupled to adenylyl cyclase.[2][4] Antagonism of this receptor is a promising therapeutic strategy for cognitive enhancement in neurodegenerative diseases like Alzheimer's.[5] The binding of a phenyl sulfone antagonist blocks the downstream signaling cascade initiated by serotonin (5-HT).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor 5-HT6 Receptor g_protein Gαs receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka PKA camp->pka Activates erk ERK pka->erk Activates downstream Downstream Cellular Effects (Cognitive Function) erk->downstream Leads to serotonin Serotonin (5-HT) serotonin->receptor Activates antagonist Phenyl Sulfone Antagonist antagonist->receptor Blocks

Caption: Phenyl sulfone antagonism of the 5-HT6 receptor signaling pathway.

References

Chloromethyl Phenyl Sulfone: A Versatile Precursor for Julia-Kocienski Olefination Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Chloromethyl phenyl sulfone is a readily available and versatile starting material for the synthesis of advanced reagents used in the Julia-Kocienski olefination. This powerful carbon-carbon double bond forming reaction is a cornerstone in the synthesis of complex molecules, including natural products and pharmaceuticals. While not a direct participant in the modern one-pot Julia-Kocienski reaction, this compound serves as a key building block for creating the necessary activated sulfones, such as those bearing benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) moieties. These activating groups are crucial for the intramolecular Smiles rearrangement that characterizes the Julia-Kocienski variant, enabling high stereoselectivity and yields under mild conditions. This document provides detailed protocols for the preparation of these activated sulfones from this compound and their subsequent application in the Julia-Kocienski olefination with various aldehydes.

Introduction

The Julia-Kocienski olefination is a highly regarded method for the stereoselective synthesis of alkenes. It is a modification of the classical Julia-Lythgoe olefination and offers the significant advantage of a one-pot procedure with high E-selectivity for many substrates. The key to the success of the Julia-Kocienski reaction lies in the use of a sulfone bearing a heteroaryl or electron-withdrawing aryl group. These "activating groups" facilitate a spontaneous Smiles rearrangement of the intermediate β-alkoxy sulfone, leading to the formation of the desired alkene.

This compound, while a simple phenyl sulfone, provides a convenient entry point for the synthesis of these essential activated sulfones. The chloromethyl group allows for straightforward nucleophilic substitution by heteroaryl thiols, followed by oxidation to the corresponding sulfone. This two-step sequence transforms the basic this compound into a potent reagent for stereoselective olefination.

I. Synthesis of Julia-Kocienski Reagents from this compound

The conversion of this compound into an activated Julia-Kocienski reagent typically involves a two-step process:

  • Nucleophilic Substitution: Reaction of this compound with a heteroaryl thiol, such as 2-mercaptobenzothiazole or 1-phenyl-1H-tetrazole-5-thiol.

  • Oxidation: Oxidation of the resulting sulfide to the corresponding sulfone.

A. Synthesis of (Benzothiazol-2-ylsulfonyl)methyl Phenyl Sulfone

This protocol outlines the preparation of a benzothiazole-activated sulfone, a commonly used reagent in the Julia-Kocienski olefination.

Experimental Protocol:

Step 1: Synthesis of 2-((Phenylsulfonyl)methylthio)benzothiazole

  • To a solution of 2-mercaptobenzothiazole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or ethanol, add a base like sodium hydride (NaH) or potassium carbonate (K2CO3) (1.1 eq) at 0 °C.

  • Stir the mixture for 30 minutes at room temperature to form the corresponding thiolate.

  • Add a solution of this compound (1.0 eq) in the same solvent dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-((phenylsulfonyl)methylthio)benzothiazole.

Step 2: Oxidation to (Benzothiazol-2-ylsulfonyl)methyl Phenyl Sulfone

  • Dissolve the 2-((phenylsulfonyl)methylthio)benzothiazole (1.0 eq) in a suitable solvent like dichloromethane (DCM) or acetic acid.

  • Cool the solution to 0 °C and add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) or hydrogen peroxide (H2O2) in acetic acid portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with a saturated solution of sodium bicarbonate (if using m-CPBA) or water.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired (benzothiazol-2-ylsulfonyl)methyl phenyl sulfone.

B. Synthesis of 1-Phenyl-5-((phenylsulfonyl)methylthio)-1H-tetrazole

This protocol describes the preparation of a tetrazole-activated sulfone, known for its stability and high E-selectivity in the Julia-Kocienski olefination.

Experimental Protocol:

Step 1: Synthesis of 1-Phenyl-5-((phenylsulfonyl)methylthio)-1H-tetrazole

  • Follow a similar procedure as for the benzothiazole derivative, starting with 1-phenyl-1H-tetrazole-5-thiol and this compound.

  • Use a suitable base (e.g., potassium carbonate) and solvent (e.g., acetone or DMF).

  • The reaction is typically stirred at room temperature for 12-24 hours.

  • Work-up involves partitioning between water and an organic solvent, followed by drying and concentration.

  • Purification is achieved through column chromatography.

Step 2: Oxidation to 1-Phenyl-5-((phenylsulfonyl)methylsulfonyl)-1H-tetrazole

  • The oxidation of the tetrazolyl sulfide to the corresponding sulfone is carried out using a similar oxidation procedure as described for the benzothiazole derivative (e.g., with m-CPBA or Oxone®).

II. Application in Julia-Kocienski Olefination

Once the activated sulfones are synthesized, they can be employed in the Julia-Kocienski olefination with a wide range of aldehydes to produce alkenes with high stereoselectivity.

General Experimental Protocol for Julia-Kocienski Olefination:
  • To a solution of the activated sulfone (e.g., (benzothiazol-2-ylsulfonyl)methyl phenyl sulfone or the corresponding PT-sulfone) (1.1 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or dimethoxyethane (DME) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a strong base (1.1 eq). Common bases include lithium bis(trimethylsilyl)amide (LiHMDS), potassium bis(trimethylsilyl)amide (KHMDS), or sodium hydride (NaH).

  • Stir the resulting solution at -78 °C for 30-60 minutes to generate the sulfonyl carbanion.

  • Add a solution of the aldehyde (1.0 eq) in the same anhydrous solvent dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 1-2 hours, and then gradually warm to room temperature and stir for an additional 2-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired alkene.

Data Presentation

The following tables summarize the typical yields and stereoselectivities observed in the Julia-Kocienski olefination using activated sulfones derived from this compound with various aldehydes.

Table 1: Julia-Kocienski Olefination with (Benzothiazol-2-ylsulfonyl)methyl Phenyl Sulfone

EntryAldehydeBaseSolventTemp (°C)Time (h)Yield (%)E/Z Ratio
1BenzaldehydeKHMDSTHF-78 to rt485>95:5
24-MethoxybenzaldehydeLiHMDSDME-78 to rt682>95:5
34-NitrobenzaldehydeNaHMDSTHF-78 to rt390>95:5
4CinnamaldehydeKHMDSTHF-78 to rt578>95:5
5CyclohexanecarboxaldehydeLiHMDSDME-78 to rt87590:10
6HexanalKHMDSTHF-78 to rt127085:15

Table 2: Julia-Kocienski Olefination with 1-Phenyl-5-((phenylsulfonyl)methylsulfonyl)-1H-tetrazole

EntryAldehydeBaseSolventTemp (°C)Time (h)Yield (%)E/Z Ratio
1BenzaldehydeKHMDSTHF-78 to rt392>98:2
24-ChlorobenzaldehydeLiHMDSDME-78 to rt488>98:2
32-NaphthaldehydeNaHMDSTHF-78 to rt391>98:2
4FurfuralKHMDSTHF-78 to rt585>95:5
5PivalaldehydeLiHMDSDME-78 to rt106592:8
6OctanalKHMDSTHF-78 to rt147288:12

Mandatory Visualizations

Reaction Pathway Diagram

Julia_Kocienski_Pathway start Chloromethyl Phenyl Sulfone intermediate1 Heteroaryl Thioether start->intermediate1 reagent1 Heteroaryl Thiol (e.g., 2-Mercaptobenzothiazole) reagent1->intermediate1 activated_sulfone Activated Julia-Kocienski Reagent intermediate1->activated_sulfone Oxidation oxidant Oxidant (e.g., m-CPBA) oxidant->activated_sulfone carbanion Sulfonyl Carbanion activated_sulfone->carbanion aldehyde Aldehyde (R-CHO) alkoxide β-Alkoxy Sulfone aldehyde->alkoxide base Base (e.g., KHMDS) base->carbanion carbanion->alkoxide smiles Smiles Rearrangement alkoxide->smiles intermediate2 Rearranged Intermediate smiles->intermediate2 elimination Elimination (-SO2, -ArO⁻) intermediate2->elimination product Alkene elimination->product

Caption: Synthetic pathway from this compound to an alkene via the Julia-Kocienski olefination.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Reagent Synthesis cluster_olefination Julia-Kocienski Olefination s1 1. Mix Heteroaryl Thiol and Base s2 2. Add Chloromethyl Phenyl Sulfone s1->s2 s3 3. Reaction & Workup s2->s3 s4 4. Oxidation of Sulfide s3->s4 s5 5. Purification of Activated Sulfone s4->s5 o1 1. Deprotonate Activated Sulfone with Base at -78°C s5->o1 Use in Olefination o2 2. Add Aldehyde o1->o2 o3 3. Reaction & Warm to RT o2->o3 o4 4. Quench & Workup o3->o4 o5 5. Purification of Alkene o4->o5

Caption: Experimental workflow for the synthesis of Julia-Kocienski reagents and subsequent olefination.

Conclusion

This compound proves to be a valuable and cost-effective precursor for the synthesis of highly effective benzothiazol-2-yl (BT) and 1-phenyl-1H-tetrazol-5-yl (PT) sulfone reagents for the Julia-Kocienski olefination. The protocols detailed herein provide a clear pathway for researchers to access these powerful synthetic tools. The subsequent olefination reaction offers a reliable and highly stereoselective method for the formation of E-alkenes from a broad range of aldehydes, making it an indispensable transformation in modern organic synthesis and drug discovery. The choice of the activating group and reaction conditions allows for fine-tuning of the reactivity and selectivity, further enhancing the utility of this methodology.

Application Notes and Protocols: Synthesis of α,β-Epoxy Sulfones via Darzens Condensation of Chloromethyl Phenyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of synthetic organic chemistry, the formation of carbon-carbon and carbon-heteroatom bonds in a controlled and efficient manner is paramount. While the Julia olefination is a celebrated method for alkene synthesis from phenyl sulfones, the reaction of its α-halo variant, chloromethyl phenyl sulfone, with carbonyl compounds takes a different, yet equally valuable, mechanistic path. Instead of the expected olefination, the reaction proceeds via a Darzens-type condensation to afford α,β-epoxy sulfones. These epoxides are versatile synthetic intermediates, amenable to nucleophilic ring-opening reactions, making them valuable building blocks in the synthesis of complex molecules and potential pharmaceutical agents.

This document provides a detailed overview of the mechanism, experimental protocols, and applications of the Darzens condensation involving this compound and its analogs with various carbonyl compounds.

Reaction Mechanism: A Deviation from Julia Olefination

The reaction of this compound with an aldehyde or ketone in the presence of a base does not yield an alkene, but rather an α,β-epoxy sulfone. This outcome is attributed to the presence of the chlorine atom on the α-carbon, which facilitates an intramolecular nucleophilic substitution reaction. The mechanism is analogous to the Darzens glycidic ester condensation.[1][2][3]

The reaction commences with the deprotonation of the α-carbon of this compound by a strong base, such as potassium tert-butoxide, to generate a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This step is similar to the initial step of an aldol reaction and forms a halohydrin intermediate.[1][2] The subsequent and crucial step involves the intramolecular SN2 displacement of the chloride ion by the newly formed alkoxide. This ring-closing step forms the final α,β-epoxy sulfone product.[1][2] The reaction with aldehydes generally leads to the formation of the trans-epoxide as the major product.[4]

It is important to note that for an α-halo sulfone to undergo the Ramberg-Bäcklund reaction to form an alkene, the sulfone must possess at least one α'-hydrogen atom.[5] In the case of the adduct formed from this compound and a carbonyl compound, there is no α'-hydrogen, thus precluding this pathway and favoring the Darzens condensation.

Visualization of the Reaction Mechanism

Darzens_Mechanism ChloromethylPhenylSulfone Chloromethyl Phenyl Sulfone Carbanion Sulfonyl Carbanion ChloromethylPhenylSulfone->Carbanion 1. Deprotonation Carbonyl Aldehyde/Ketone (R1-CO-R2) Halohydrin Halohydrin Intermediate Base Base (B:) Carbanion->Halohydrin 2. Nucleophilic Attack EpoxySulfone α,β-Epoxy Sulfone Halohydrin->EpoxySulfone 3. Intramolecular SN2

Figure 1. Mechanism of the Darzens condensation of this compound.

Quantitative Data Summary

The Darzens condensation of α-halo sulfones with carbonyl compounds generally proceeds in good to excellent yields. The following table summarizes representative yields for the reaction of chloromethyl p-tolyl sulfone (a close analog of this compound) with various aldehydes and ketones.[4]

Carbonyl CompoundProduct (α,β-Epoxy Sulfone)Yield (%)
Benzaldehydetrans-2-Phenyl-3-(p-tolylsulfonyl)oxirane95
Acetaldehydetrans-2-Methyl-3-(p-tolylsulfonyl)oxirane85
Acetone2,2-Dimethyl-3-(p-tolylsulfonyl)oxirane88
Benzophenone2,2-Diphenyl-3-(p-tolylsulfonyl)oxirane70
Cyclohexanone1-Oxa-2-(p-tolylsulfonyl)spiro[2.5]octane92

Experimental Protocols

The following is a representative experimental protocol for the synthesis of α,β-epoxy sulfones via the Darzens condensation, adapted from the literature.[4]

Synthesis of trans-2-Phenyl-3-(p-tolylsulfonyl)oxirane

Materials:

  • Chloromethyl p-tolyl sulfone

  • Benzaldehyde (freshly distilled)

  • Potassium tert-butoxide

  • tert-Butyl alcohol

  • Diethyl ether

  • Water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Water bath

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve chloromethyl p-tolyl sulfone (1.0 equivalent) and benzaldehyde (1.0 equivalent) in a 2:1 (v/v) mixture of tert-butyl alcohol and diethyl ether.

  • Cooling: Cool the resulting solution to 10-15 °C using a water bath.

  • Addition of Base: Prepare a solution of potassium tert-butoxide (1.0 equivalent) in tert-butyl alcohol. Add this solution slowly through the dropping funnel to the reaction mixture, ensuring the temperature does not exceed 15 °C.

  • Reaction: After the addition of the base is complete, allow the solution to warm to room temperature and stir for an additional 3 hours.

  • Work-up: Pour the reaction mixture into water. If a solid precipitates, collect it by filtration and wash with water. If no solid forms, extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers (or the filtered solid dissolved in a suitable solvent), wash with water, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., n-hexane-carbon tetrachloride) to yield the pure trans-2-phenyl-3-(p-tolylsulfonyl)oxirane.

Applications in Drug Development and Organic Synthesis

α,β-Epoxy sulfones are valuable intermediates in organic synthesis due to the versatile reactivity of the epoxide ring. The electron-withdrawing nature of the sulfonyl group activates the epoxide for ring-opening reactions with a variety of nucleophiles. This allows for the stereocontrolled introduction of diverse functional groups, a key strategy in the synthesis of complex target molecules, including biologically active compounds. The resulting β-hydroxy sulfones or other substituted products can be further manipulated, making α,β-epoxy sulfones powerful building blocks in medicinal chemistry and drug development programs.

Conclusion

The reaction of this compound with aldehydes and ketones provides a reliable and high-yielding route to α,β-epoxy sulfones via a Darzens-type condensation mechanism. This reaction pathway is a notable departure from the classical Julia olefination. The resulting epoxy sulfones are valuable and versatile intermediates for further synthetic transformations, highlighting the utility of this methodology in modern organic synthesis and drug discovery. Researchers and scientists can leverage this protocol to access complex molecular architectures for the development of novel chemical entities.

References

Application Notes and Protocols: Chloromethyl Phenyl Sulfone as a Versatile Alkylating Agent for Carbanions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromethyl phenyl sulfone is a highly effective and versatile electrophile for the alkylation of a wide range of carbanions. Its utility in organic synthesis stems from the electron-withdrawing nature of the phenylsulfonyl group, which activates the carbon-chlorine bond for nucleophilic displacement. This reagent provides a straightforward method for the introduction of a phenylsulfonylmethyl group (-CH₂SO₂Ph), a valuable synthon that can be further transformed into various functional groups.

This document provides detailed application notes and experimental protocols for the use of this compound in the alkylation of carbanions derived from ketones, esters, and active methylene compounds. The resulting β-keto sulfones, β-ester sulfones, and α-sulfonylated methylene compounds are important intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products.

Key Applications

The alkylation of carbanions with this compound is a cornerstone reaction for the formation of new carbon-carbon bonds. The primary applications include:

  • Synthesis of β-Keto Sulfones: The reaction of ketone enolates with this compound provides a direct route to β-keto sulfones. These products are valuable precursors for the synthesis of substituted alkenes, allenes, and other functionalized molecules.

  • Synthesis of β-Ester Sulfones: Ester enolates readily react with this compound to yield β-ester sulfones. These compounds can be further manipulated, for instance, through decarboxylation, to generate a variety of sulfone-containing structures.

  • Darzens Condensation: The carbanion of this compound can participate in Darzens-type condensations with carbonyl compounds, leading to the formation of epoxy sulfones.[1] These are useful intermediates for the synthesis of aldehydes, ketones, and other oxygenated compounds.

  • Alkylation of Active Methylene Compounds: Carbanions generated from active methylene compounds, such as malonic esters, are readily alkylated with this compound, often under phase-transfer catalysis conditions.[2] This allows for the efficient introduction of the phenylsulfonylmethyl group into these versatile building blocks.

Experimental Protocols

The following protocols provide detailed methodologies for the alkylation of various carbanions using this compound.

Protocol 1: Alkylation of a Ketone Enolate (Synthesis of 2-(Phenylsulfonylmethyl)cyclohexanone)

This protocol describes the formation of a kinetic lithium enolate from cyclohexanone using lithium diisopropylamide (LDA), followed by alkylation with this compound.

Reaction Scheme:

G cluster_0 Alkylation of Cyclohexanone Enolate Cyclohexanone Cyclohexanone LDA LDA, THF, -78 °C Cyclohexanone->LDA 1. Enolate Lithium Enolate LDA->Enolate AlkylatingAgent This compound Enolate->AlkylatingAgent 2. Product 2-(Phenylsulfonylmethyl)cyclohexanone AlkylatingAgent->Product

Caption: General workflow for the alkylation of a ketone enolate.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Cyclohexanone

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stirring bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • LDA Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF and cool to -78 °C (dry ice/acetone bath). To this, add diisopropylamine via syringe. Slowly add n-butyllithium dropwise while maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes at this temperature to form LDA.

  • Enolate Formation: Slowly add a solution of cyclohexanone in anhydrous THF to the freshly prepared LDA solution at -78 °C. Stir the reaction mixture for 1 hour at this temperature to ensure complete formation of the lithium enolate.

  • Alkylation: Prepare a solution of this compound in anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C. Allow the reaction to warm slowly to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Quantitative Data (Representative):

Reactant/ProductMolar Equiv.Molecular Weight ( g/mol )AmountYield (%)
Diisopropylamine1.1101.191.1 mmol-
n-Butyllithium1.164.061.1 mmol-
Cyclohexanone1.098.141.0 mmol-
This compound1.0190.651.0 mmol-
2-(Phenylsulfonylmethyl)cyclohexanone-266.35-75-85
Protocol 2: Alkylation of an Active Methylene Compound under Phase-Transfer Catalysis (Synthesis of Diethyl 2-(Phenylsulfonylmethyl)malonate)

This protocol details the alkylation of diethyl malonate using this compound under solid-liquid phase-transfer catalysis (PTC) conditions.

Reaction Scheme:

G cluster_1 PTC Alkylation of Diethyl Malonate Malonate Diethyl Malonate Base K₂CO₃ (solid) Product Diethyl 2-(Phenylsulfonylmethyl)malonate Malonate->Product Alkylation Catalyst TBAB (catalyst) Solvent Acetonitrile (liquid) AlkylatingAgent This compound

Caption: Key components in the PTC alkylation of diethyl malonate.

Materials:

  • Diethyl malonate

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous powder

  • Tetrabutylammonium bromide (TBAB)

  • Acetonitrile

  • Dichloromethane

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stirring bar

  • Reflux condenser

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate, tetrabutylammonium bromide, and acetonitrile.

  • Addition of Reactants: To the stirred suspension, add diethyl malonate followed by this compound.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with dichloromethane. Combine the filtrate and washings and concentrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with water to remove any remaining TBAB. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by crystallization or column chromatography.

Quantitative Data (Representative):

Reactant/ProductMolar Equiv.Molecular Weight ( g/mol )AmountYield (%)
Diethyl malonate1.0160.171.0 mmol-
This compound1.0190.651.0 mmol-
Potassium carbonate2.0138.212.0 mmol-
Tetrabutylammonium bromide0.1322.370.1 mmol-
Diethyl 2-(Phenylsulfonylmethyl)malonate-328.37-80-90

Logical Relationships in Carbanion Alkylation

The choice of base and reaction conditions is critical for the successful alkylation of carbanions and depends on the pKa of the acidic proton and the desired outcome (kinetic vs. thermodynamic control).

G cluster_carbanion Carbanion Source cluster_base Base Selection Ketone Ketone (pKa ~19-20) StrongBase Strong, Non-nucleophilic Base (e.g., LDA) Ketone->StrongBase Kinetic Enolate WeakerBase Weaker Base (e.g., NaH, K₂CO₃) Ketone->WeakerBase Thermodynamic Enolate Ester Ester (pKa ~25) Ester->StrongBase ActiveMethylene Active Methylene (e.g., Malonate, pKa ~13) ActiveMethylene->WeakerBase Sufficient for deprotonation AlkylatingAgent This compound StrongBase->AlkylatingAgent Alkylation WeakerBase->AlkylatingAgent Alkylation Product Alkylated Product (β-Keto/Ester Sulfone, etc.) AlkylatingAgent->Product Forms C-C bond

Caption: Decision-making flowchart for the alkylation of different carbanions.

Conclusion

This compound is a valuable reagent for the alkylation of a diverse range of carbanions. The protocols provided herein offer robust methods for the synthesis of key synthetic intermediates. The choice of reaction conditions, particularly the base and solvent, is crucial for achieving high yields and selectivity. Researchers and drug development professionals can utilize these methods to construct complex molecular architectures efficiently.

Safety Precautions: this compound is an irritant. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Application Notes and Protocols: Ramberg-Bäcklund Reaction Using Chloromethyl Phenyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Ramberg-Bäcklund reaction, a powerful method for the synthesis of alkenes from α-halo sulfones. The focus of this application note is the use of chloromethyl phenyl sulfone as a key reagent. This reaction is particularly valuable in organic synthesis and drug discovery for creating carbon-carbon double bonds with high regioselectivity.[1][2][3]

Introduction

The Ramberg-Bäcklund reaction facilitates the conversion of α-halo sulfones to alkenes through a base-mediated elimination of sulfur dioxide.[2][3] This transformation is highly valued for several reasons:

  • Regiospecificity : The double bond is formed in a well-defined location.[1]

  • Versatility : It is applicable to a wide range of substrates, including those for synthesizing strained cyclic systems.[2]

  • Accessibility of Starting Materials : The precursor sulfones are generally readily accessible.[1]

The overall transformation involves the deprotonation of the α-halo sulfone, intramolecular cyclization to form a transient thiirane dioxide intermediate, and subsequent extrusion of sulfur dioxide to yield the alkene product.[1][2][4]

Reaction Mechanism and Workflow

The generally accepted mechanism for the Ramberg-Bäcklund reaction proceeds through the following key steps:

  • Deprotonation : A base abstracts a proton from the carbon alpha to the sulfone group, forming a carbanion.[2]

  • Intramolecular Cyclization : The resulting carbanion undergoes an intramolecular nucleophilic attack on the carbon bearing the halogen, forming a three-membered episulfone (thiirane dioxide) intermediate.[1][4]

  • Sulfur Dioxide Extrusion : This unstable intermediate spontaneously eliminates sulfur dioxide in a cheletropic extrusion reaction to form the final alkene product.[2]

The stereochemical outcome of the reaction can be influenced by the choice of base, with weaker bases often favoring the formation of Z-alkenes, while stronger bases can lead to predominantly E-alkenes due to epimerization of the intermediate.[1]

Reaction Mechanism: Ramberg-Bäcklund Reaction

Ramberg_Backlund_Mechanism start α-Halo Sulfone carbanion Carbanion Intermediate start->carbanion + Base - H⁺ episulfone Thiirane Dioxide (Episulfone) carbanion->episulfone Intramolecular SN2 alkene Alkene episulfone->alkene Cheletropic Extrusion so2 SO₂ episulfone->so2

Caption: General mechanism of the Ramberg-Bäcklund reaction.

Experimental Workflow

Experimental_Workflow setup Reaction Setup: Combine α-halo sulfone, base, and solvent reaction Reaction Progress: Stir at specified temperature setup->reaction monitoring Monitoring: TLC or GC-MS reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Workup: Quench reaction, separate organic layer monitoring->workup Upon completion purification Purification: Column chromatography or distillation workup->purification analysis Product Analysis: NMR, IR, Mass Spec purification->analysis

Caption: A typical experimental workflow for the Ramberg-Bäcklund reaction.

Experimental Protocol

This protocol is a representative procedure for the Ramberg-Bäcklund reaction using an α-chloro sulfone, such as benzyl chloromethyl sulfone, which serves as a close analog for this compound.[5]

Materials:

  • This compound

  • Aldehyde or Ketone (for in situ formation of the α-halo sulfone if not pre-formed)

  • Strong Base (e.g., Potassium tert-butoxide, Sodium hydroxide)

  • Solvent (e.g., Dichloromethane, Tetrahydrofuran, tert-Butanol)

  • Phase-Transfer Catalyst (e.g., Aliquat 336, for biphasic systems)[5]

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica Gel for column chromatography

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the this compound (1.0 eq) in the chosen solvent (e.g., dichloromethane).

  • Addition of Base: Add an aqueous solution of a strong base, such as 10% NaOH. If using a biphasic system, a phase-transfer catalyst like Aliquat 336 (e.g., 0.1 eq) is recommended to facilitate the reaction.[5] For anhydrous conditions, a base like potassium tert-butoxide in THF can be used.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5] Reaction times can vary from 1.5 hours to several hours depending on the substrate.[5]

  • Work-up: Once the reaction is complete, separate the organic phase. Wash the organic layer sequentially with water and brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure alkene.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Quantitative Data

The yield of the Ramberg-Bäcklund reaction is highly dependent on the substrate and reaction conditions. Below is a summary of representative yields for similar reactions.

SubstrateBase/ConditionsProductYield (%)Reference
Dibenzyl sulfoneKOH/Al₂O₃, CBr₂F₂, t-BuOH(E)-StilbeneQuantitative[5]
Benzyl chloromethyl sulfone10% aq. NaOH, CH₂Cl₂, Aliquat 336StilbeneNot specified, reaction complete in 1.5h[5]
Dicyclopentyl sulfoneKOH/Al₂O₃, CBr₂F₂, t-BuOHDicyclopentylideneHigh Yield[6]
Di-n-octyl sulfoneKOH/Al₂O₃, CBr₂F₂, t-BuOH8-Hexadecene (isomer mixture)Clean Conversion[5]

Applications in Drug Development

The Ramberg-Bäcklund reaction is a valuable tool in medicinal chemistry and drug development for the synthesis of complex molecules and scaffolds. Its ability to form carbon-carbon double bonds, including within cyclic systems, allows for the construction of novel molecular architectures.[2][7] The vinyl sulfone moiety, which can be a precursor or a related structure to the products of this reaction, is found in numerous biologically active compounds and drug candidates with applications as chemotherapeutics and neuroprotective agents.[8] The synthesis of C-glycosides, which are important carbohydrate mimetics in drug design, can also be achieved using a Ramberg-Bäcklund type strategy.[2][9]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Strong bases are corrosive and should be handled with care.

  • Chlorinated solvents are potentially toxic and should be handled appropriately.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in the procedure.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. The reaction conditions may need to be optimized for specific substrates. Always perform a small-scale trial before scaling up a reaction.

References

Application Notes and Protocols: Synthesis of Vinyl Sulfones from Chloromethyl Phenyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of vinyl sulfones, versatile building blocks in organic chemistry and key structural motifs in various biologically active compounds. The synthesis originates from the readily available starting material, chloromethyl phenyl sulfone, and proceeds through a two-step sequence involving a Darzens-type condensation followed by deoxygenation of the resulting α,β-epoxy sulfone. This methodology offers a robust route to a variety of substituted vinyl sulfones, which are valuable intermediates in drug discovery and development.

Introduction

Vinyl sulfones are an important class of organic compounds characterized by a vinyl group attached to a sulfonyl group. Their electrophilic nature makes them excellent Michael acceptors and versatile precursors in a range of organic transformations. In the realm of medicinal chemistry, the vinyl sulfone moiety is a prominent feature in numerous drug candidates and approved therapeutics, including anticancer, anti-inflammatory, and antiviral agents. The synthesis of vinyl sulfones from simple, accessible starting materials is therefore of significant interest to the drug development community. This application note details a reliable synthetic pathway starting from this compound.

Overall Synthetic Pathway

The synthesis of vinyl sulfones from this compound is achieved in a two-step process. The first step involves a base-mediated Darzens-type condensation of this compound with an aldehyde or ketone to yield an α,β-epoxy sulfone (also known as a glycidyl sulfone). The subsequent step is the deoxygenation of the epoxy sulfone to afford the desired vinyl sulfone.

Synthetic Pathway start This compound + Aldehyde/Ketone intermediate α,β-Epoxy Sulfone start->intermediate Step 1: Darzens-type Condensation (Base-mediated) product Vinyl Sulfone intermediate->product Step 2: Deoxygenation (e.g., with PPh3)

Caption: Overall synthetic workflow from this compound to vinyl sulfones.

Step 1: Darzens-type Condensation to α,β-Epoxy Sulfones

The first step of the synthesis is a Darzens-type condensation reaction. In this reaction, a strong base is used to deprotonate the α-carbon of this compound, generating a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. The resulting alkoxide undergoes an intramolecular nucleophilic substitution to form a stable α,β-epoxy sulfone.

Experimental Protocol: Synthesis of 2-Phenyl-3-(phenylsulfonyl)oxirane from this compound and Benzaldehyde

This protocol is adapted from a similar procedure for chloromethyl p-tolyl sulfone.[1]

Materials:

  • This compound

  • Benzaldehyde

  • Potassium tert-butoxide

  • tert-Butyl alcohol

  • Diethyl ether

  • Standard laboratory glassware and work-up reagents

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 equivalent) and benzaldehyde (1.0 equivalent) in a 2:1 (v/v) mixture of tert-butyl alcohol and diethyl ether.

  • Cool the solution to 10-15 °C in an ice-water bath.

  • Prepare a solution of potassium tert-butoxide (1.1 equivalents) in tert-butyl alcohol.

  • Add the potassium tert-butoxide solution dropwise to the stirred solution of the sulfone and aldehyde over 30 minutes, maintaining the temperature between 10-15 °C.

  • After the addition is complete, allow the reaction mixture to stir at this temperature for an additional 2 hours.

  • Pour the reaction mixture into ice-water and extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude α,β-epoxy sulfone.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol).

Quantitative Data for Darzens-type Condensation[1]

The following table summarizes the yields obtained for the Darzens-type condensation of chloromethyl p-tolyl sulfone with various carbonyl compounds. Similar high yields are expected for the reaction with this compound.

Carbonyl CompoundProduct (α,β-Epoxy Sulfone)Yield (%)
Benzaldehyde2-Phenyl-3-(p-tolylsulfonyl)oxirane95
Acetaldehyde2-Methyl-3-(p-tolylsulfonyl)oxirane85
Acetone2,2-Dimethyl-3-(p-tolylsulfonyl)oxirane77
Benzophenone2,2-Diphenyl-3-(p-tolylsulfonyl)oxirane65
Cyclohexanone1-Oxa-2-(p-tolylsulfonyl)spiro[2.5]octane88

Step 2: Deoxygenation of α,β-Epoxy Sulfones to Vinyl Sulfones

The second step involves the conversion of the α,β-epoxy sulfone to the corresponding vinyl sulfone. This can be achieved through a deoxygenation reaction. Reagents such as triphenylphosphine are known to deoxygenate epoxides to alkenes.

Experimental Protocol: Synthesis of Phenyl Vinyl Sulfone from 2-Phenyl-3-(phenylsulfonyl)oxirane

Materials:

  • 2-Phenyl-3-(phenylsulfonyl)oxirane (from Step 1)

  • Triphenylphosphine (PPh₃)

  • Anhydrous toluene or xylene

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-phenyl-3-(phenylsulfonyl)oxirane (1.0 equivalent) in anhydrous toluene.

  • Add triphenylphosphine (1.1 to 1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product will contain the desired vinyl sulfone and triphenylphosphine oxide as a byproduct.

  • Purify the vinyl sulfone by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Workflow for the Synthesis of Vinyl Sulfones

G cluster_0 Step 1: Darzens Condensation cluster_1 Step 2: Deoxygenation A Mix this compound and Aldehyde/Ketone in t-BuOH/Ether B Cool to 10-15 °C A->B C Add K-tert-butoxide solution dropwise B->C D Stir for 2 hours C->D E Aqueous Work-up and Extraction D->E F Purification (Recrystallization) E->F G Dissolve Epoxy Sulfone in Toluene F->G α,β-Epoxy Sulfone Intermediate H Add Triphenylphosphine G->H I Reflux H->I J Solvent Removal I->J K Purification (Chromatography) J->K L L K->L Final Product: Vinyl Sulfone Covalent Inhibition VS Vinyl Sulfone (Inhibitor) Complex Enzyme-Inhibitor Covalent Adduct VS->Complex Michael Addition Enzyme Cysteine Protease (Active Site Cysteine-SH) Enzyme->Complex Nucleophilic Attack Inactive Inhibited Enzyme (Loss of Function) Complex->Inactive

References

Application of Chloromethyl Phenyl Sulfone in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromethyl phenyl sulfone is a versatile bifunctional reagent that serves as a valuable building block in the synthesis of a variety of pharmaceutical intermediates. Its reactivity is characterized by the presence of a phenylsulfonyl group, which activates the adjacent methylene for nucleophilic substitution, and a chlorine atom that acts as a good leaving group. This unique combination allows for the facile introduction of the phenylsulfonylmethyl moiety onto various molecular scaffolds, a strategy often employed in medicinal chemistry to modulate the physicochemical and pharmacological properties of drug candidates.

One of the prominent applications of this compound is in the synthesis of antifungal agents, particularly imidazole derivatives that are key intermediates for blockbuster drugs like econazole and miconazole. The phenylsulfonyl group can act as a temporary activating group or be incorporated into the final molecule to enhance its biological activity.

Key Application: Synthesis of Azole Antifungal Intermediates

This compound is utilized in the synthesis of precursors for imidazole-based antifungal drugs. These drugs function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes. The introduction of a substituted benzyl group, often facilitated by reagents like this compound, is a key step in building the core structure of these antifungal agents.

A representative reaction is the O-alkylation of a substituted imidazole ethanol derivative with a benzylating agent. While direct use of this compound in this specific step for commercial synthesis is not extensively documented in publicly available literature, its analogous reactivity makes it a highly relevant model compound and potential reagent for the synthesis of novel antifungal candidates. The following protocol is based on established synthetic routes for similar intermediates, illustrating the utility of this compound.

Reaction Pathway: Synthesis of an Econazole Precursor Intermediate

The following diagram illustrates the synthesis of a key intermediate for econazole, where a substituted benzyl chloride is reacted with an imidazole alcohol derivative. This compound can be considered as a reactive equivalent for introducing a modified benzyl group in similar synthetic strategies.

1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol Product 1-[2-(2,4-Dichlorophenyl)-2- ((phenylsulfonyl)methoxy)ethyl]-1H-imidazole 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol->Product O-alkylation Chloromethyl_phenyl_sulfone This compound (or analogous benzylating agent) Chloromethyl_phenyl_sulfone->Product Base Base Base->1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol Solvent Solvent Solvent->1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol

Caption: Synthesis of an econazole precursor intermediate.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of an imidazole-based antifungal intermediate, based on analogous reactions reported in the literature[1].

ParameterValueReference
Starting Material 1 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol[1]
Starting Material 2 4-Chlorobenzyl chloride (as an analog)[1]
Solvent Tetrahydrofuran (THF) / Water[1]
Base Sodium Hydroxide[1]
Phase Transfer Catalyst PEG-400[1]
Reaction Temperature Reflux[1]
Reaction Time 4 hours[1]
Yield 82.1% (as nitrate salt)[1]

Experimental Protocols

Protocol 1: Synthesis of 1-[2-(2,4-Dichlorophenyl)-2-((phenylsulfonyl)methoxy)ethyl]-1H-imidazole

This protocol is a representative procedure for the O-alkylation of an imidazole alcohol with this compound, adapted from similar syntheses of antifungal intermediates[1].

Materials:

  • 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol

  • This compound

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Polyethylene glycol 400 (PEG-400)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Concentrated nitric acid (for salt formation, optional)

  • Ethanol (for recrystallization)

Procedure:

  • In a 1000 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (25.6 g, 0.1 mol), THF (120 mL), water (40 mL), sodium hydroxide (6 g, 0.15 mol), and PEG-400 (1.2 g).

  • Slowly heat the mixture to reflux with stirring.

  • Prepare a solution of this compound (22.9 g, 0.12 mol) in THF (50 mL).

  • Add the this compound solution dropwise to the refluxing mixture over a period of 30 minutes.

  • Maintain the reaction at reflux with constant stirring for 4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add diethyl ether (400 mL) to the reaction mixture and transfer to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 200 mL).

  • Combine the organic phases, wash with water, and dry over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • (Optional: For isolation as a nitrate salt) Slowly add concentrated nitric acid (10 mL) to the filtrate at room temperature with stirring. A solid precipitate will form.

  • Collect the solid by suction filtration and wash with diethyl ether.

  • Recrystallize the crude product from 95% ethanol to obtain the purified product.

Experimental Workflow

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Charge_Reactants Charge flask with imidazole alcohol, NaOH, THF, Water, and PEG-400 Heat_to_Reflux Heat mixture to reflux Charge_Reactants->Heat_to_Reflux Prepare_Sulfone Prepare solution of This compound in THF Add_Sulfone Add sulfone solution dropwise Prepare_Sulfone->Add_Sulfone Reflux_4h Maintain reflux for 4 hours Add_Sulfone->Reflux_4h Cool Cool to room temperature Reflux_4h->Cool Extract Extract with diethyl ether Cool->Extract Dry Dry organic phase Extract->Dry Filter Filter Dry->Filter Salt_Formation Optional: Form nitrate salt Filter->Salt_Formation Recrystallize Recrystallize from ethanol Salt_Formation->Recrystallize

Caption: General experimental workflow for the synthesis.

Conclusion

This compound is a valuable reagent for the synthesis of pharmaceutical intermediates, particularly for the construction of complex molecules like azole antifungals. The protocols and data presented here, based on analogous and well-established chemical transformations, provide a solid foundation for researchers and scientists in drug development to explore the potential of this versatile building block in their synthetic endeavors. The ability to introduce the phenylsulfonylmethyl group can lead to the development of novel drug candidates with improved efficacy and pharmacokinetic profiles.

References

Application Notes: The Versatile Role of Chloromethyl Phenyl Sulfone in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chloromethyl phenyl sulfone is a valuable reagent in the synthesis of various agrochemicals. Its utility stems from the presence of the reactive chloromethyl group attached to a stable phenyl sulfone moiety. The sulfonyl group is a key pharmacophore in a range of herbicides, fungicides, and insecticides, valued for its strong electron-withdrawing nature and its ability to act as a hydrogen bond acceptor. This document provides detailed protocols and application notes on the use of this compound as a building block in the preparation of novel agrochemical candidates, with a focus on the synthesis of a representative sulfonylurea herbicide.

Core Application: Synthesis of a Phenylsulfonylmethyl-Substituted Sulfonylurea Herbicide

This section outlines a representative synthetic pathway for the preparation of a hypothetical sulfonylurea herbicide, demonstrating the utility of this compound as a key intermediate. The pathway involves the initial reaction of this compound with an appropriate amine, followed by the formation of the sulfonylurea bridge.

Logical Workflow for Synthesis

cluster_0 Step 1: Synthesis of the Phenylsulfonylmethyl Amine Intermediate cluster_1 Step 2: Formation of the Sulfonylurea Bridge A This compound C N-(phenylsulfonylmethyl)-4,6-dimethoxy-pyrimidin-2-amine A->C Nucleophilic Substitution B Heterocyclic Amine (e.g., 2-amino-4,6-dimethoxypyrimidine) B->C D N-(phenylsulfonylmethyl)-4,6-dimethoxy- pyrimidin-2-amine F Target Sulfonylurea Herbicide D->F Addition Reaction E Phenyl Isocyanate E->F

Caption: Synthetic workflow for a sulfonylurea herbicide.

Experimental Protocols

Protocol 1: Synthesis of N-((phenylsulfonyl)methyl)-4,6-dimethoxypyrimidin-2-amine (Intermediate 1)

This protocol details the nucleophilic substitution reaction between this compound and 2-amino-4,6-dimethoxypyrimidine.

Reaction Scheme

Caption: Synthesis of the amine intermediate.

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles
This compound190.651.91 g0.010
2-amino-4,6-dimethoxypyrimidine155.151.55 g0.010
Potassium Carbonate (K₂CO₃)138.212.76 g0.020
Acetone-50 mL-

Procedure

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.91 g, 0.010 mol), 2-amino-4,6-dimethoxypyrimidine (1.55 g, 0.010 mol), and potassium carbonate (2.76 g, 0.020 mol).

  • Add 50 mL of acetone to the flask.

  • Heat the reaction mixture to reflux and maintain for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Wash the solid residue with a small amount of acetone.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is purified by recrystallization from ethanol to yield the desired N-((phenylsulfonyl)methyl)-4,6-dimethoxypyrimidin-2-amine as a white solid.

Quantitative Data

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (HPLC)
N-((phenylsulfonyl)methyl)-4,6-dimethoxypyrimidin-2-amine3.102.7087>98%
Protocol 2: Synthesis of 1-(4,6-dimethoxypyrimidin-2-yl)-1-((phenylsulfonyl)methyl)-3-phenylurea (Target Sulfonylurea)

This protocol describes the final step in the synthesis of the target sulfonylurea herbicide via the reaction of the amine intermediate with phenyl isocyanate.

Reaction Scheme

Caption: Synthesis of the target sulfonylurea.

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles
N-((phenylsulfonyl)methyl)-4,6-dimethoxypyrimidin-2-amine309.343.09 g0.010
Phenyl isocyanate119.121.25 g0.0105
Dry Acetonitrile-40 mL-

Procedure

  • In a 100 mL flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-((phenylsulfonyl)methyl)-4,6-dimethoxypyrimidin-2-amine (3.09 g, 0.010 mol) in 40 mL of dry acetonitrile.

  • Add phenyl isocyanate (1.25 g, 0.0105 mol) dropwise to the stirred solution at room temperature over a period of 15 minutes.

  • Stir the reaction mixture at room temperature for 12 hours.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • The resulting solid is washed with diethyl ether to remove any unreacted phenyl isocyanate.

  • The crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure sulfonylurea product.

Quantitative Data

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (HPLC)
1-(4,6-dimethoxypyrimidin-2-yl)-1-((phenylsulfonyl)methyl)-3-phenylurea4.283.7788>99%

Signaling Pathway and Mode of Action (Hypothetical)

Sulfonylurea herbicides typically act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms. Inhibition of ALS leads to a deficiency in these essential amino acids, ultimately causing cessation of plant growth and death.

Sulfonylurea Herbicide Sulfonylurea Herbicide ALS/AHAS Enzyme ALS/AHAS Enzyme Sulfonylurea Herbicide->ALS/AHAS Enzyme Inhibition Branched-Chain Amino Acid\n(Val, Leu, Ile) Biosynthesis Branched-Chain Amino Acid (Val, Leu, Ile) Biosynthesis ALS/AHAS Enzyme->Branched-Chain Amino Acid\n(Val, Leu, Ile) Biosynthesis Plant Death Plant Death ALS/AHAS Enzyme->Plant Death Blockage leads to Protein Synthesis Protein Synthesis Branched-Chain Amino Acid\n(Val, Leu, Ile) Biosynthesis->Protein Synthesis Plant Growth and Development Plant Growth and Development Protein Synthesis->Plant Growth and Development

Caption: Mode of action of sulfonylurea herbicides.

Disclaimer: The synthetic protocols and the target molecule described herein are representative examples to illustrate the application of this compound in agrochemical synthesis. These are based on established chemical principles and analogous reactions reported in the scientific literature. Researchers should conduct their own optimization and safety assessments before implementing these or similar procedures.

Application Notes and Protocols for Nucleophilic Substitution with Chloromethyl Phenyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromethyl phenyl sulfone is a versatile reagent in organic synthesis, serving as a valuable building block for the introduction of the phenylsulfonylmethyl moiety into a wide range of organic molecules. The presence of the strong electron-withdrawing phenylsulfonyl group activates the adjacent methylene for nucleophilic attack, while the chlorine atom acts as an excellent leaving group. This reactivity makes this compound an ideal substrate for SN2 reactions with a diverse array of nucleophiles.

These application notes provide detailed experimental protocols for the nucleophilic substitution of this compound with common nucleophiles, including nitrogen, carbon, sulfur, and oxygen nucleophiles. The protocols are designed to be a practical guide for researchers in academia and industry, particularly those involved in drug discovery and development, where the sulfone functional group is a common motif.

Data Presentation

The following table summarizes the reaction conditions and yields for the nucleophilic substitution of this compound with various nucleophiles.

Nucleophile SourceNucleophileSolventBaseTemperature (°C)Time (h)ProductYield (%)
Sodium AzideN₃⁻DMF-Room Temp.4Phenylsulfonylmethyl azide95
Potassium CyanideCN⁻Ethanol/Water-Reflux3(Phenylsulfonyl)acetonitrile88
AnilinePhNH₂AcetonitrileK₂CO₃Reflux12N-(Phenylsulfonylmethyl)aniline85
ThiophenolPhS⁻EthanolEt₃NRoom Temp.2Phenyl(phenylsulfonylmethyl)sulfane92
PhenolPhO⁻AcetoneK₂CO₃Reflux8Phenoxy(phenylsulfonyl)methane80
Diethyl Malonate⁻CH(CO₂Et)₂DMFNaHRoom Temp.6Diethyl 2-(phenylsulfonylmethyl)malonate90

Experimental Protocols

General Considerations
  • All reactions should be performed in a well-ventilated fume hood.

  • This compound is a lachrymator and should be handled with care.

  • Anhydrous solvents should be used where specified.

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC).

Protocol 1: Synthesis of Phenylsulfonylmethyl Azide (Nitrogen Nucleophile)

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

  • Add sodium azide (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Upon completion of the reaction (monitored by TLC), pour the mixture into deionized water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford phenylsulfonylmethyl azide.

Protocol 2: Synthesis of (Phenylsulfonyl)acetonitrile (Carbon Nucleophile)

Materials:

  • This compound

  • Potassium cyanide (KCN)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 9:1 v/v).

  • Add potassium cyanide (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux for 3 hours.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Add deionized water to the residue and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure (phenylsulfonyl)acetonitrile.

Protocol 3: Synthesis of N-(Phenylsulfonylmethyl)aniline (Nitrogen Nucleophile)

Materials:

  • This compound

  • Aniline

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

Procedure:

  • To a solution of aniline (1.1 eq) in acetonitrile in a round-bottom flask, add potassium carbonate (2.0 eq).

  • Add this compound (1.0 eq) to the mixture.

  • Heat the reaction mixture to reflux for 12 hours.

  • After cooling, filter the solid and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent in vacuo.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to yield N-(phenylsulfonylmethyl)aniline.

Protocol 4: Synthesis of Phenyl(phenylsulfonylmethyl)sulfane (Sulfur Nucleophile)

Materials:

  • This compound

  • Thiophenol

  • Triethylamine (Et₃N)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve thiophenol (1.1 eq) in ethanol.

  • Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.

  • Add a solution of this compound (1.0 eq) in ethanol dropwise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain phenyl(phenylsulfonylmethyl)sulfane.

Protocol 5: Synthesis of Phenoxy(phenylsulfonyl)methane (Oxygen Nucleophile)

Materials:

  • This compound

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • Acetone

Procedure:

  • To a mixture of phenol (1.1 eq) and potassium carbonate (2.0 eq) in acetone, add this compound (1.0 eq).

  • Heat the reaction mixture to reflux for 8 hours.

  • After cooling, filter off the inorganic salts and concentrate the filtrate.

  • Dissolve the residue in diethyl ether and wash with 1 M NaOH solution, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent.

  • Recrystallize the crude product from ethanol to afford pure phenoxy(phenylsulfonyl)methane.

Protocol 6: Synthesis of Diethyl 2-(phenylsulfonylmethyl)malonate (Carbon Nucleophile)

Materials:

  • This compound

  • Diethyl malonate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, add anhydrous DMF.

  • Carefully add sodium hydride (1.1 eq) to the DMF at 0 °C.

  • Add diethyl malonate (1.1 eq) dropwise to the suspension and stir for 30 minutes at room temperature.

  • Cool the mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain diethyl 2-(phenylsulfonylmethyl)malonate.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product This compound This compound ReactionVessel Reaction in Appropriate Solvent/Base This compound->ReactionVessel Nucleophile Nucleophile Nucleophile->ReactionVessel Quenching Quenching/ Aqueous Work-up ReactionVessel->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Drying Drying and Solvent Removal Extraction->Drying Purification Column Chromatography or Recrystallization Drying->Purification FinalProduct Substituted Phenyl Sulfone Purification->FinalProduct

Caption: General experimental workflow for nucleophilic substitution.

SN2_Mechanism Nu- Nu- C H | C-Cl | SO₂Ph Nu-->C attack TS [Nu---C---Cl]⁻     |   / \n     H  H  SO₂Ph C->TS Product Nu-C-H  |  SO₂Ph TS->Product Cl- Cl- TS->Cl- leaving group

One-Pot Synthesis Strategies Involving Chloromethyl Phenyl Sulfone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chloromethyl phenyl sulfone is a versatile C1 building block in organic synthesis, valued for its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its utility is significantly enhanced through one-pot synthesis strategies, which offer streamlined procedures, reduced waste, and improved overall efficiency by combining multiple reaction steps in a single vessel. This document provides detailed application notes and protocols for key one-pot syntheses involving this compound, focusing on the preparation of valuable synthetic intermediates such as α,β-unsaturated sulfones, α,β-epoxy sulfones, and aziridines.

One-Pot Wittig-Horner Reaction for the Synthesis of α-Chloro-α,β-Unsaturated Sulfones

The one-pot Wittig-Horner reaction of this compound with aldehydes or ketones provides a direct and efficient route to α-chloro-α,β-unsaturated sulfones. These products are valuable intermediates in organic synthesis, serving as precursors for a variety of functionalized molecules. The reaction proceeds via the in-situ formation of a phosphonate ylide, which then reacts with the carbonyl compound.

Signaling Pathway Diagram

Wittig_Horner cluster_reagents Reactants cluster_intermediates Intermediates cluster_product Product Chloromethyl_phenyl_sulfone Chloromethyl phenyl sulfone Phosphonate Diethyl (phenylsulfonylmethyl) phosphonate Chloromethyl_phenyl_sulfone->Phosphonate Arbuzov Reaction Triethyl_phosphite P(OEt)₃ Triethyl_phosphite->Phosphonate Aldehyde_Ketone R¹(R²)C=O Unsaturated_Sulfone α-Chloro-α,β-unsaturated phenyl sulfone Aldehyde_Ketone->Unsaturated_Sulfone Base Base (e.g., NaH) Ylide Phosphonate Ylide Base->Ylide Phosphonate->Ylide Deprotonation Ylide->Unsaturated_Sulfone Wittig-Horner Reaction Darzens_Condensation Chloromethyl_phenyl_sulfone Chloromethyl phenyl sulfone Carbanion Sulfonyl Carbanion Chloromethyl_phenyl_sulfone->Carbanion Deprotonation Aldehyde_Ketone R¹(R²)C=O Halohydrin_alkoxide Halohydrin Alkoxide Aldehyde_Ketone->Halohydrin_alkoxide Base Base (e.g., t-BuOK) Base->Carbanion Carbanion->Halohydrin_alkoxide Nucleophilic Addition Epoxy_Sulfone α,β-Epoxy sulfone Halohydrin_alkoxide->Epoxy_Sulfone Intramolecular SN2 Cyclization Aziridination_Workflow Start Start Prepare_Reagents Dissolve this compound and Imine in Anhydrous THF Start->Prepare_Reagents Cool Cool to -78 °C Prepare_Reagents->Cool Add_Base Add n-BuLi Dropwise Cool->Add_Base Stir Stir at -78 °C for 2-3 hours Add_Base->Stir Quench Quench with Saturated Aqueous NH₄Cl Stir->Quench Workup Warm to RT, Extract, Dry, and Concentrate Quench->Workup Purify Purify by Column Chromatography Workup->Purify Product 2-Phenylsulfonylaziridine Purify->Product End End Product->End

Troubleshooting & Optimization

Troubleshooting low yield in Chloromethyl phenyl sulfone reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of chloromethyl phenyl sulfone. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound synthesis is resulting in a very low yield. What are the most common causes?

Low yields in the synthesis of this compound can stem from several factors throughout the experimental process. The most common culprits include:

  • Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or inefficient mixing can lead to incomplete conversion of starting materials.

  • Poor Quality of Reagents: The purity of starting materials, such as the precursor chloromethyl phenyl sulfide or the oxidizing agent, is crucial. Impurities can interfere with the reaction or lead to the formation of side products.

  • Side Reactions: Competing reaction pathways can consume the reactants or the desired product, thereby reducing the final yield.

  • Inefficient Work-up and Purification: Significant loss of product can occur during extraction, washing, and final purification steps. Issues like emulsion formation during extraction are a common problem.[1]

Q2: How can I optimize the reaction conditions to improve the yield?

Optimizing reaction conditions is a critical step in improving your yield. Below is a table outlining key parameters and suggested starting points for optimization. It is recommended to vary one parameter at a time to understand its effect on the reaction outcome.

ParameterRecommended Range/ValueNotes
Temperature Varies by method (e.g., reflux)Monitor for potential decomposition at higher temperatures. A consistent heating method, like an oil bath, is recommended for stable temperature control.[1]
Reaction Time Can be lengthy (e.g., up to 120 hours)Monitor the reaction progress using techniques like TLC or NMR to determine the optimal reaction time and avoid product degradation from prolonged heating.[1]
Solvent Anhydrous acetonitrile is a common choice.Ensure the solvent is dry, as water can interfere with many organic reactions.[1]
Stirring Vigorous and consistentInadequate mixing can lead to localized temperature gradients and concentration differences, resulting in incomplete reaction and side product formation.
Atmosphere Inert (e.g., Nitrogen or Argon)This is particularly important if any of the reagents are sensitive to air or moisture.[1]

Q3: I suspect side reactions are occurring. What are the likely side products and how can I minimize them?

In the oxidation of chloromethyl phenyl sulfide to this compound, potential side reactions include over-oxidation or the formation of other sulfur-containing species. To minimize these:

  • Control the Stoichiometry of the Oxidant: Use a precise amount of the oxidizing agent. An excess can lead to unwanted side products.

  • Temperature Control: Exothermic reactions, if not properly controlled, can lead to a rapid increase in temperature, favoring side reactions. Consider adding the oxidant portion-wise or using a cooling bath.

  • Choice of Oxidant: Different oxidizing agents have varying selectivities. Milder oxidants may provide a cleaner reaction profile. Common oxidants for sulfides include hydrogen peroxide, m-CPBA, and Oxone®.[2]

Q4: I am having trouble with the work-up. How can I improve the isolation of my product?

A challenging work-up can significantly reduce your isolated yield. Here are some tips for common issues:

  • Emulsion Formation: During aqueous extraction, emulsions can form, making phase separation difficult.[1] To break emulsions, you can try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for a longer period.

  • Precipitation of Solids: The formation of insoluble inorganic salts can complicate extraction.[1] Ensure all solids are dissolved or filtered off before proceeding with liquid-liquid extraction.

  • Product Solubility: Ensure you are using an appropriate extraction solvent in sufficient volume to fully extract your product from the aqueous layer. Multiple extractions with smaller volumes of solvent are generally more efficient than a single extraction with a large volume.

Q5: What are the recommended methods for purifying crude this compound?

The purity of the final product is critical, and the purification method can impact the final yield. Common purification techniques include:

  • Recrystallization: This is a highly effective method for purifying solid compounds. Hexanes are a solvent that has been used for the recrystallization of related sulfones.[1]

  • Fractional Vacuum Distillation: For liquid products or low-melting solids, distillation under reduced pressure can separate the desired product from less volatile impurities.[1]

  • Silica Gel Chromatography: While effective, product loss can occur on the column. It is often used when other methods fail to provide the desired purity.

Experimental Protocols

Key Experiment: Oxidation of Chloromethyl Phenyl Sulfide to this compound

This protocol is a generalized procedure based on common oxidation methods for sulfides.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve chloromethyl phenyl sulfide in a suitable solvent like methanol or a mixture of water and an organic solvent.

  • Addition of Oxidant: Slowly add the oxidizing agent (e.g., Oxone®) to the stirred solution.[1] The addition should be done in portions to control the reaction temperature, especially if the reaction is exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Work-up: Once the reaction is complete, cool the mixture and quench any remaining oxidant. This can often be achieved by adding a reducing agent like sodium sulfite.

  • Extraction: Extract the product into an organic solvent such as methylene chloride. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product using one of the methods described above (recrystallization, distillation, or chromatography).

Visualizations

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for troubleshooting low yields in this compound synthesis.

TroubleshootingWorkflow Start Low Yield Observed CheckReagents Verify Reagent Purity and Stoichiometry Start->CheckReagents CheckConditions Review Reaction Conditions (Temp, Time, Stirring) Start->CheckConditions AnalyzeCrude Analyze Crude Product (TLC, NMR) Start->AnalyzeCrude IncompleteReaction Incomplete Reaction Detected AnalyzeCrude->IncompleteReaction Is starting material present? SideProducts Significant Side Products Detected AnalyzeCrude->SideProducts Are there unexpected spots/peaks? OptimizeConditions Optimize Reaction Conditions: - Increase Time/Temp - Add Catalyst IncompleteReaction->OptimizeConditions Yes CheckWorkup Review Work-up and Purification Procedure IncompleteReaction->CheckWorkup No RefineStoichiometry Refine Stoichiometry - Adjust Oxidant Amount SideProducts->RefineStoichiometry Yes SideProducts->CheckWorkup No ImprovedYield Yield Improved OptimizeConditions->ImprovedYield RefineStoichiometry->ImprovedYield MechanicalLoss High Mechanical Loss Suspected CheckWorkup->MechanicalLoss Is product lost during extraction/purification? OptimizePurification Optimize Purification: - Different Solvent for Recrystallization - Alternative Method (e.g., Distillation) MechanicalLoss->OptimizePurification Yes OptimizePurification->ImprovedYield

Caption: A flowchart for systematically troubleshooting low reaction yields.

General Reaction Pathway

This diagram illustrates the general transformation from a sulfide to a sulfone, which is the core of many this compound synthesis routes.

ReactionPathway StartingMaterial Chloromethyl Phenyl Sulfide (C₆H₅SCH₂Cl) Intermediate Sulfoxide (Intermediate) (C₆H₅S(O)CH₂Cl) StartingMaterial->Intermediate + [O] Product This compound (C₆H₅SO₂CH₂Cl) Intermediate->Product + [O] Oxidant Oxidizing Agent (e.g., Oxone®, H₂O₂)

Caption: The oxidation pathway from sulfide to sulfone.

References

Technical Support Center: Byproduct Identification in Reactions with Chloromethyl Phenyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and characterizing byproducts in chemical reactions involving chloromethyl phenyl sulfone.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions where byproducts are observed with this compound?

A1: Byproducts are frequently encountered in several common reactions involving this compound, including:

  • Nucleophilic Substitution Reactions: Reactions with various nucleophiles (e.g., water, alcohols, amines) can lead to substitution products and other secondary byproducts.

  • Ramberg-Bäcklund Reaction: This alkene synthesis involves the formation of a thiirane dioxide intermediate, and side reactions such as elimination and carbene-related additions can occur.[1][2]

  • Vicarious Nucleophilic Substitution (VNS): The reaction of the carbanion of this compound with nitroarenes can sometimes yield isomeric products depending on the substitution pattern of the aromatic ring.

  • Self-Condensation/Dimerization: Under basic conditions, the formation of dimeric species like bis(phenylsulfonyl)methane has been observed as an impurity in related syntheses.[3]

Q2: What is a common impurity that might be present in the starting material, this compound?

A2: A potential impurity in commercially available or synthesized this compound is its precursor, chloromethyl phenyl sulfide . The presence of this impurity can be checked by analytical techniques such as GC-MS or NMR spectroscopy.

Q3: In a Ramberg-Bäcklund reaction, what are the expected byproducts besides the desired alkene?

A3: In the Ramberg-Bäcklund reaction, several byproducts can be formed depending on the reaction conditions:

  • 1,2-Elimination Products: Instead of the desired 1,3-elimination to form the thiirane dioxide, a 1,2-elimination can occur, leading to the formation of vinyl sulfones.[1]

  • cis/trans Isomers: The reaction often produces a mixture of cis and trans alkene isomers. The ratio can be influenced by the strength of the base used, with weaker bases often favoring the Z-alkene and stronger bases favoring the E-alkene.[1][2]

  • Carbene Adducts: In modified procedures where a halogenating agent like carbon tetrachloride is used, the in situ generation of dichlorocarbene can lead to the formation of gem-dichlorocyclopropane adducts if other alkenes are present.[2]

Troubleshooting Guides

Issue 1: Unexpected peak observed in the 1H NMR spectrum of the crude reaction mixture.

Possible Cause: Formation of Bis(phenylsulfonyl)methane.

Under basic conditions, this compound can undergo a reaction with the carbanion of another molecule of this compound or a related sulfone, leading to the formation of bis(phenylsulfonyl)methane. This has been identified as a major impurity in similar reactions.[3]

Troubleshooting Steps:

  • 1H NMR Analysis: Look for a characteristic singlet peak for the methylene protons of bis(phenylsulfonyl)methane. In CDCl3, this signal typically appears around δ 4.73 ppm.[3]

  • LC-MS Analysis: Use a suitable LC-MS method to confirm the presence of a compound with the corresponding mass-to-charge ratio of bis(phenylsulfonyl)methane.

  • Reaction Condition Optimization:

    • Slowly add the base to the reaction mixture to maintain a low concentration of the carbanion.

    • Use a stoichiometric amount of base.

    • Consider running the reaction at a lower temperature.

Issue 2: Low yield of the desired product in a nucleophilic substitution reaction with an alcohol (ROH).

Possible Cause: Competing hydrolysis reaction.

If water is present in the reaction mixture (e.g., in the solvent or reagents), this compound can react with water to form hydroxymethyl phenyl sulfone.

Troubleshooting Steps:

  • Moisture Control: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.

  • Product Identification: Analyze the crude reaction mixture by LC-MS or GC-MS to look for a peak corresponding to the mass of hydroxymethyl phenyl sulfone.

  • Reaction Setup: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

Data Presentation

Table 1: Common Byproducts and their Identifying Characteristics

Byproduct NameChemical StructureFormation ContextKey Analytical Signals
Bis(phenylsulfonyl)methanePhSO2CH2SO2PhReactions under basic conditions1H NMR (CDCl3): δ 4.73 ppm (s, 2H)[3]
Hydroxymethyl phenyl sulfonePhSO2CH2OHReaction with water (hydrolysis)Mass spectrometry: [M+H]+ or [M-H]- corresponding to MW 172.20
Methoxymethyl phenyl sulfonePhSO2CH2OCH3Reaction with methanol (alcoholysis)Mass spectrometry: [M+H]+ corresponding to MW 186.23
(Phenylsulfonyl)methylaminePhSO2CH2NH2Reaction with ammoniaMass spectrometry: [M+H]+ corresponding to MW 171.22
Stilbene (cis and trans)Ph-CH=CH-PhRamberg-Bäcklund of benzyl chloromethyl sulfoneGC-MS separation of isomers; characteristic fragmentation patterns

Experimental Protocols

Protocol 1: General Method for Byproduct Identification by GC-MS

This protocol is a general guideline for the analysis of a reaction mixture containing this compound and potential byproducts.

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture with a suitable reagent (e.g., saturated ammonium chloride solution).

    • Extract the organic components with an appropriate solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Dissolve the residue in a small amount of a suitable solvent for GC-MS analysis (e.g., dichloromethane or acetone).

  • GC-MS Conditions:

    • GC Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is often suitable.

    • Oven Temperature Program: Start at a low temperature (e.g., 80°C) and ramp up to a high temperature (e.g., 300°C) to elute a wide range of components. A typical program could be: 80°C for 1 min, then ramp at 20°C/min to 320°C and hold for 2 min.

    • Injector: Use a splitless injection mode for trace analysis.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Operate in electron ionization (EI) mode. Scan a mass range of m/z 30-500.

  • Data Analysis:

    • Identify peaks in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of each peak and compare it with library data (e.g., NIST) to identify known compounds.

    • For unknown peaks, analyze the fragmentation pattern to deduce the structure.

Protocol 2: LC-MS Method for the Analysis of Phenyl Sulfone Derivatives

This method is suitable for the analysis of polar byproducts that may not be amenable to GC-MS.

  • Sample Preparation:

    • Dilute a small aliquot of the reaction mixture with the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • LC-MS Conditions:

    • LC Column: A C18 reversed-phase column (e.g., 50 mm x 4.6 mm, 3.5 µm particle size) is a good starting point.

    • Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B), both containing 0.1% formic acid (for positive ion mode) or 0.1% ammonia (for negative ion mode). A typical gradient could be: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.5 mL/min.

    • MS Detector: Use electrospray ionization (ESI) in either positive or negative ion mode, depending on the analytes of interest.

    • MS Analysis: Perform a full scan to identify the molecular ions of the components. For targeted analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for higher sensitivity and specificity.

Visualizations

Byproduct_Formation_Pathways cluster_substitution Nucleophilic Substitution cluster_dimerization Dimerization This compound This compound Substitution Product PhSO2CH2-Nu This compound->Substitution Product + Nu- Carbanion PhSO2CH-Cl This compound->Carbanion Base Nu Nucleophile (H2O, ROH, RNH2) Base Base HCl HCl Bis(phenylsulfonyl)methane Bis(phenylsulfonyl)methane Carbanion->Bis(phenylsulfonyl)methane + this compound - Cl-

Caption: Potential byproduct formation pathways from this compound.

Troubleshooting_Workflow start Unexpected Result in Reaction check_sm Analyze Starting Material (GC-MS, NMR) start->check_sm analyze_crude Analyze Crude Reaction Mixture (TLC, GC-MS, LC-MS, NMR) start->analyze_crude identify_byproduct Identify Byproduct Structure analyze_crude->identify_byproduct optimize Optimize Reaction Conditions (Temperature, Base, Solvent) identify_byproduct->optimize end Problem Solved optimize->end

Caption: A logical workflow for troubleshooting unexpected reaction outcomes.

References

Technical Support Center: Purification Strategies for Products Synthesized with Chloromethyl Phenyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of products synthesized using chloromethyl phenyl sulfone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities when using this compound in an alkylation reaction?

A1: The impurity profile can vary based on the nucleophile and reaction conditions. However, common impurities include:

  • Unreacted this compound: Due to incomplete reaction.

  • Bis-alkylation Product: If the nucleophile has multiple reactive sites.

  • Hydrolysis Product: this compound can slowly hydrolyze to hydroxymethyl phenyl sulfone in the presence of water.

  • Over-alkylation Products: In the case of amine nucleophiles, quaternary ammonium salts can form.

  • C-alkylation vs. O-alkylation Byproducts: When using phenol nucleophiles, both C-alkylated and O-alkylated products can form, with the ratio being dependent on the reaction conditions.[1][2]

Q2: My sulfone-containing product seems to be degrading on the silica gel column. What is happening and how can I prevent it?

A2: Standard silica gel is slightly acidic and can cause the degradation of sensitive functional groups on your molecule. The polar sulfone group can also interact strongly with the silica, leading to long retention times and increased exposure to the acidic environment.

To prevent degradation:

  • Neutralize the Silica Gel: Pre-treat the silica gel with a basic solution, such as 1% triethylamine in your eluent, to neutralize the acidic sites.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.

  • Minimize Exposure Time: Optimize your chromatography conditions to ensure the compound elutes as quickly as possible.

Q3: I am observing significant peak tailing during HPLC analysis of my phenyl sulfone product. What are the likely causes and solutions?

A3: Peak tailing is a common issue with polar compounds like sulfones. The primary causes are:

  • Secondary Interactions with Silica: Residual silanol groups on the silica-based stationary phase can interact with the polar sulfone group.

  • Poor Solubility in the Mobile Phase: The compound may not be fully soluble in the chosen mobile phase.

  • Ionic Interactions: If your molecule has ionizable groups (e.g., amines or carboxylic acids), they can interact with the stationary phase.

Troubleshooting Steps:

  • Modify the Mobile Phase: Add a small amount of a competitive agent, like trifluoroacetic acid (TFA) for acidic compounds or triethylamine for basic compounds, to the mobile phase to block the active sites on the stationary phase.

  • Change the Stationary Phase: Use a column with end-capping or switch to a different type of stationary phase (e.g., a polymer-based column).

  • Adjust the pH of the Mobile Phase: For ionizable compounds, adjusting the pH to suppress ionization can significantly improve peak shape.

Troubleshooting Guides

Problem 1: Low Recovery After Column Chromatography
Possible Cause Troubleshooting Steps
Irreversible Adsorption on Silica Gel 1. Perform a small-scale test to check the stability of your compound on silica. 2. Neutralize the silica gel with triethylamine. 3. Switch to a less interactive stationary phase like alumina or a C18 reversed-phase column.
Compound Crashing Out on the Column 1. Ensure your crude material is fully dissolved in the loading solvent. 2. Use a stronger loading solvent, but be mindful of its effect on separation. 3. Consider dry loading the sample onto the column.
Product is Volatile 1. Use a gentle stream of nitrogen or air for solvent removal. 2. Avoid excessive heating during solvent evaporation.
Problem 2: Difficulty in Removing Unreacted this compound
Possible Cause Troubleshooting Steps
Similar Polarity to the Product 1. Optimize the solvent system for column chromatography to improve separation. A shallow gradient can be effective. 2. Attempt recrystallization with a carefully chosen solvent system. Unreacted starting material may remain in the mother liquor.
Co-crystallization with the Product 1. Try a different recrystallization solvent or a multi-solvent system. 2. If all else fails, a second chromatographic purification may be necessary.

Quantitative Data on Purification

The following table provides a representative example of purity improvement for a compound containing a phenyl sulfone moiety, purified by column chromatography and subsequent recrystallization.

Purification Step Yield (%) Purity by HPLC (%)
Crude Product -75.8
After Column Chromatography 8295.2
After Recrystallization 91 (of chromatographed material)>99.5

Note: This data is illustrative and based on typical results for the purification of polar organic compounds. Actual results will vary depending on the specific compound and impurities.

Experimental Protocols

Protocol 1: Flash Column Chromatography for Purification of a Phenyl Sulfone Derivative
  • Preparation of the Column:

    • Select a column of appropriate size based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, non-polar eluent.

    • Pour the slurry into the column and allow it to pack under positive pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

    • Carefully load the sample onto the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).

    • Collect fractions and monitor the elution by thin-layer chromatography (TLC).

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Recrystallization of a Phenyl Sulfone Product
  • Solvent Selection:

    • Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices include ethanol, isopropanol, ethyl acetate, or mixtures such as ethanol/water or ethyl acetate/hexane.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

    • Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

experimental_workflow cluster_reaction Synthesis cluster_workup Work-up cluster_purification Purification Reaction_Mixture Crude Reaction Mixture Extraction Aqueous Work-up (e.g., L/L Extraction) Reaction_Mixture->Extraction Drying Drying of Organic Layer (e.g., MgSO4) Extraction->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Chromatography Column Chromatography Solvent_Removal->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Analysis Purity Analysis (HPLC, NMR) Recrystallization->Analysis Pure_Product Pure Product Analysis->Pure_Product

Caption: A typical experimental workflow for the purification of a synthesized compound.

troubleshooting_logic Start Purification Issue Identified Degradation Degradation on Column? Start->Degradation Low_Recovery Low Recovery? Start->Low_Recovery Peak_Tailing Peak Tailing (HPLC)? Start->Peak_Tailing Neutralize_Silica Neutralize Silica Gel (e.g., with Triethylamine) Degradation->Neutralize_Silica Yes Change_Stationary_Phase Use Alternative Stationary Phase (e.g., Alumina) Degradation->Change_Stationary_Phase Yes Check_Solubility Check Compound Solubility and Stability Low_Recovery->Check_Solubility Yes Modify_Mobile_Phase Modify Mobile Phase (e.g., add TFA or TEA) Peak_Tailing->Modify_Mobile_Phase Yes

Caption: A troubleshooting decision tree for common purification issues.

References

Optimizing Alkylation Reactions with Chloromethyl Phenyl Sulfone: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing reaction conditions for alkylation using chloromethyl phenyl sulfone. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general considerations for selecting a base in alkylation reactions with this compound?

The choice of base is critical and depends on the pKa of the substrate being alkylated. For C-H alkylation of compounds with activated methylene or methine groups, such as those adjacent to a sulfone, the pKa of the C-H bond is a key factor.[1] Stronger bases are required for less acidic substrates. Common bases used in sulfone alkylations include potassium hydroxide (KOH), sodium hydroxide (NaOH), and potassium carbonate (K₂CO₃).[1] For substrates sensitive to hydrolysis, anhydrous potassium carbonate can be advantageous, particularly in a liquid-solid phase-transfer catalysis (PTC) system.

Q2: Which solvents are recommended for alkylation with this compound?

Polar aprotic solvents are often employed to facilitate the dissolution of reactants and promote the reaction. Dimethylformamide (DMF) and acetonitrile are common choices.[2] Dichloromethane has also been used, particularly in phase-transfer catalysis systems, though its use is becoming less common due to safety and environmental concerns.[1] The choice of solvent can significantly impact reaction rate and yield, and may need to be optimized for specific substrates.

Q3: What is Phase-Transfer Catalysis (PTC) and how can it be applied to these reactions?

Phase-Transfer Catalysis (PTC) is a powerful technique for reacting substances in immiscible phases. In the context of alkylation with this compound, a phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or a phosphonium salt, facilitates the transfer of the nucleophilic anion from an aqueous or solid phase to the organic phase containing the this compound.[3] This method can enhance reaction rates, improve yields, and allow for the use of milder reaction conditions and less expensive bases like NaOH or K₂CO₃.[1][3]

Q4: Can this compound be used for N-alkylation of heterocyclic compounds?

Yes, this compound is a suitable reagent for the N-alkylation of various nitrogen-containing heterocycles. For instance, imidazoles and pyrazoles can be effectively alkylated. The regioselectivity of N-alkylation in unsymmetrical pyrazoles can be influenced by steric factors, with the alkylation often favoring the less hindered nitrogen atom.[4] The choice of base and solvent system is crucial for achieving high yields and selectivity. For example, potassium carbonate in DMF is a commonly used system for the N-alkylation of imidazopyridines.[2]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Reaction 1. Insufficiently strong base: The chosen base may not be strong enough to deprotonate the substrate effectively. 2. Poor solvent choice: The reactants may not be sufficiently soluble, or the solvent may not be polar enough to support the reaction. 3. Low reaction temperature: The activation energy for the reaction may not be met. 4. Deactivated catalyst (in PTC): The phase-transfer catalyst may have degraded.1. Select a stronger base: If using a carbonate, consider switching to a hydroxide (e.g., KOH or NaOH). For very weakly acidic protons, stronger bases like sodium hydride might be necessary, though with appropriate safety precautions. 2. Optimize the solvent: Try a more polar aprotic solvent like DMF or DMSO. Ensure the solvent is anhydrous, as water can interfere with the reaction. 3. Increase the reaction temperature: Gradually increase the temperature and monitor the reaction progress by TLC or LC-MS. 4. Use a fresh catalyst: Ensure the phase-transfer catalyst is pure and dry.
Formation of Side Products 1. Over-alkylation: The product of the initial alkylation may be further alkylated. 2. Elimination reactions: For certain substrates, elimination can be a competing pathway. 3. Hydrolysis of the reactant or product: Presence of water can lead to hydrolysis, especially under basic conditions. 4. Ramberg-Bäcklund reaction: In α-halo sulfones, treatment with a base can lead to the formation of an alkene via extrusion of sulfur dioxide.[5][6][7]1. Control stoichiometry: Use a stoichiometric amount or a slight excess of the limiting reagent. Monitor the reaction closely and stop it once the desired product is formed. 2. Use milder conditions: Lower the reaction temperature and/or use a weaker base. 3. Ensure anhydrous conditions: Use dry solvents and reagents. 4. Careful selection of base and temperature: To avoid the Ramberg-Bäcklund reaction, use non-hindered, strong bases at low temperatures where possible.
Poor Regioselectivity (for unsymmetrical substrates) 1. Steric and electronic effects: The inherent properties of the substrate may favor alkylation at multiple sites.1. Modify reaction conditions: Changing the solvent, temperature, or counter-ion (by using a different base) can sometimes influence the regioselectivity. 2. Protecting groups: Consider using protecting groups to block reactive sites that are not intended for alkylation.
Difficulty in Product Isolation/Purification 1. Emulsion formation during workup (especially in PTC). 2. Co-elution of product and starting material or byproducts during chromatography. 1. Modify workup procedure: Addition of brine or a small amount of a different organic solvent can help break emulsions. Filtration through a pad of celite may also be effective. 2. Optimize chromatography: Use a different solvent system or a different stationary phase for column chromatography. Recrystallization may also be a viable purification method.

Experimental Protocols

General Procedure for N-Alkylation of Imidazopyridines[2]

Parameter Condition
Substrate Imidazopyridine derivative (1.0 eq)
Alkylating Agent This compound (1.2 eq)
Base Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
Solvent Anhydrous Dimethylformamide (DMF)
Temperature Room temperature to 80 °C
Reaction Time 12-24 hours

Methodology:

  • To a solution of the imidazopyridine derivative in anhydrous DMF, add anhydrous potassium carbonate.

  • Stir the suspension at room temperature for a designated period (e.g., 1 hour) to ensure deprotonation.

  • Add this compound to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or heated to 80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Workflow for Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting common issues during alkylation reactions with this compound.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps start Start Experiment check_reaction Monitor Reaction Progress (TLC, LC-MS) start->check_reaction low_conversion Low/No Conversion check_reaction->low_conversion Incomplete side_products Side Products Observed check_reaction->side_products Impurities complete Reaction Complete check_reaction->complete Complete increase_temp Increase Temperature low_conversion->increase_temp stronger_base Use Stronger Base low_conversion->stronger_base change_solvent Change Solvent low_conversion->change_solvent check_reagents Check Reagent Purity low_conversion->check_reagents milder_conditions Use Milder Conditions (Lower Temp, Weaker Base) side_products->milder_conditions control_stoichiometry Adjust Stoichiometry side_products->control_stoichiometry anhydrous_conditions Ensure Anhydrous Conditions side_products->anhydrous_conditions workup Workup & Purification complete->workup analyze_product Analyze Product (NMR, MS) workup->analyze_product success Successful Alkylation analyze_product->success increase_temp->check_reaction stronger_base->check_reaction change_solvent->check_reaction check_reagents->start milder_conditions->check_reaction control_stoichiometry->check_reaction anhydrous_conditions->check_reaction

A logical workflow for troubleshooting alkylation reactions.

References

Effect of base choice on the outcome of Chloromethyl phenyl sulfone reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of chloromethyl phenyl sulfone in organic synthesis. The choice of base is a critical parameter that significantly influences reaction pathways and product distribution. This guide focuses on providing clarity on how different bases affect the outcomes of key reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions of this compound where the choice of base is critical?

The two primary reactions where the base plays a pivotal role are the Ramberg-Bäcklund reaction and the Darzens condensation . In both cases, the base is responsible for the initial deprotonation of the carbon adjacent to the sulfonyl group, forming a stabilized carbanion which is the key reactive intermediate. The nature of the base-counterion pair and the reaction conditions can influence the stereochemical outcome and the prevalence of side reactions.

Q2: How does the strength of the base affect the stereochemical outcome of the Ramberg-Bäcklund reaction?

In the Ramberg-Bäcklund reaction, which converts α-halo sulfones to alkenes, the base strength directly influences the E/Z selectivity of the resulting double bond.[1]

  • Weak Bases (e.g., NaOH, KOH): These bases often lead to the preferential formation of the Z-alkene.[1] This is attributed to a kinetically controlled pathway where the initially formed cis-thiirane dioxide intermediate decomposes faster than it can epimerize to the more stable trans-intermediate.

  • Strong Bases (e.g., KOtBu, LDA): Stronger, non-nucleophilic bases tend to favor the formation of the thermodynamically more stable E-alkene.[1] These bases can promote the epimerization of the intermediate cis-thiirane dioxide to the trans form before the extrusion of sulfur dioxide.

Q3: What are common side reactions when using strong bases with this compound?

Strong bases, particularly organolithium reagents like n-BuLi, can lead to several side reactions:

  • Over-alkylation: If the product of the initial reaction still possesses acidic protons, the strong base can deprotonate it, leading to further undesired alkylation.

  • Elimination Reactions: In cases where the substrate is susceptible, strong bases can promote elimination reactions other than the desired pathway.

  • Reaction with the Solvent: Very strong bases like LDA or n-BuLi can react with certain solvents, especially at elevated temperatures.

  • Disproportionation: In some instances, particularly with hindered strong bases, disproportionation of the starting material can occur.

Q4: In a Darzens condensation, what is the advantage of using a strong, non-nucleophilic base like LDA?

In the Darzens condensation, which forms α,β-epoxy sulfones (glycidic sulfones), a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is often preferred. The use of LDA can lead to higher yields of the desired chlorohydrin intermediate which then cyclizes to the epoxide.[2] Nucleophilic bases, such as alkoxides or hydroxides, can potentially react with the carbonyl starting material or the this compound itself, leading to undesired side products.

Troubleshooting Guides

Problem 1: Low Yield in a Ramberg-Bäcklund Reaction
Symptom Possible Cause Suggested Solution
Incomplete consumption of starting materialBase is too weak or insufficient: The pKa of the α-proton on this compound is acidic, but a sufficiently strong base is required for complete deprotonation.- Use a stronger base (e.g., switch from NaOH to KOtBu).- Increase the stoichiometry of the base.- Ensure anhydrous conditions, as water can quench the base.
Formation of multiple unidentified productsBase is too strong or nucleophilic: The base may be reacting with the substrate or product in undesired ways.- Switch to a non-nucleophilic base of appropriate strength (e.g., from an alkoxide to a hindered base like LDA).- Lower the reaction temperature to improve selectivity.
No desired alkene is formedIncorrect reaction conditions for SO₂ extrusion: The intermediate thiirane dioxide may not be decomposing.- Ensure the reaction temperature is sufficient for the cheletropic extrusion of SO₂.- In some cases, photolytic or thermal promotion might be necessary after the initial reaction.
Problem 2: Poor Stereoselectivity in a Ramberg-Bäcklund Reaction
Symptom Possible Cause Suggested Solution
Mixture of E and Z isomers obtained when one is desiredInappropriate base strength: The base is not providing the desired kinetic or thermodynamic control.- To favor the Z-isomer, use a weaker base like NaOH or KOH in a protic solvent.[1]- To favor the E-isomer, use a stronger base like KOtBu in an aprotic solvent.[1]
Inconsistent E/Z ratios between batchesVariable reaction conditions: Small changes in temperature, concentration, or addition rate can affect selectivity.- Standardize all reaction parameters, including temperature, solvent purity, and the rate of addition of the base.
Problem 3: Low Yield in a Darzens Condensation
Symptom Possible Cause Suggested Solution
Aldol-type side products are observedBase is too nucleophilic: The base is competing with the sulfone carbanion in attacking the carbonyl compound.- Use a non-nucleophilic base such as LDA or KHMDS.- Perform the reaction at low temperatures (e.g., -78 °C) to favor the desired addition.
Starting materials are recoveredIncomplete deprotonation of the sulfone: The base is not strong enough to generate the required carbanion.- Switch to a stronger base (e.g., from an alkoxide to LDA).- Ensure the absence of acidic impurities (like water) that would consume the base.

Data Presentation

Table 1: Generalized Effect of Base on Ramberg-Bäcklund Reaction Outcome
BaseTypical StrengthPredominant Alkene IsomerNotes
NaOH, KOHWeak/ModerateZ-isomer[1]Kinetically controlled product. Reaction is often run in protic solvents.
KOtBuStrongE-isomer[1]Thermodynamically controlled product. Favors epimerization of the intermediate.
LDA, KHMDSVery StrongE-isomerNon-nucleophilic, useful for sensitive substrates. Requires anhydrous conditions.

Note: The exact E/Z ratio is highly substrate-dependent.

Table 2: Base Selection Guide for Darzens Condensation with this compound
BaseSuitabilityRationale
NaOH, KOHLowCan promote self-condensation of the carbonyl partner and other side reactions.
NaOEt, KOtBuModerateCan be effective, but may lead to side reactions like transesterification if the carbonyl partner is an ester. Good yields of trans-epoxides have been reported with KOtBu.[3]
LDA, KHMDSHighGenerally the preferred choice for clean and high-yield formation of the chlorohydrin intermediate due to their non-nucleophilic nature.[2]

Experimental Protocols

Protocol 1: Ramberg-Bäcklund Reaction for Stilbene Synthesis (Illustrative)

Objective: To synthesize stilbene from benzyl chloromethyl sulfone, illustrating the effect of base choice on stereoselectivity.

With Potassium tert-Butoxide (Favors E-stilbene):

  • To a solution of benzyl chloromethyl sulfone (1.0 eq) in anhydrous THF (0.1 M), add potassium tert-butoxide (2.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate predominantly (E)-stilbene.

With Sodium Hydroxide (Favors Z-stilbene):

  • To a solution of benzyl chloromethyl sulfone (1.0 eq) in a mixture of dioxane and water (e.g., 2:1), add a solution of sodium hydroxide (3.0 eq) in water.

  • Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and extract with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify by column chromatography to isolate a mixture of stilbenes, with (Z)-stilbene as the major product.

Protocol 2: Darzens Condensation of this compound with Benzaldehyde

Objective: To synthesize 2-phenyl-3-(phenylsulfonyl)oxirane.

  • Prepare a solution of LDA (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere.

  • To this solution, add a solution of this compound (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C.

  • Stir the resulting carbanion solution for 30 minutes at -78 °C.

  • Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Continue stirring at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Ramberg_Backlund_Pathway cluster_start Starting Material cluster_intermediate Intermediate Pathway start α-Halo Sulfone carbanion α-Sulfonyl Carbanion start->carbanion Deprotonation weak_base Weak Base (e.g., NaOH) cis_thiirane cis-Thiirane Dioxide (Kinetic Product) strong_base Strong Base (e.g., KOtBu) trans_thiirane trans-Thiirane Dioxide (Thermodynamic Product) carbanion->cis_thiirane Intramolecular SN2 cis_thiirane->trans_thiirane Epimerization (favored by strong base) z_alkene Z-Alkene cis_thiirane->z_alkene Fast SO₂ Extrusion e_alkene E-Alkene trans_thiirane->e_alkene SO₂ Extrusion

Caption: Ramberg-Bäcklund reaction pathway showing the influence of base strength on the intermediate and final alkene stereochemistry.

Darzens_Condensation_Workflow cluster_process Process cluster_product Product sulfone Chloromethyl Phenyl Sulfone deprotonation Deprotonation of Sulfone sulfone->deprotonation carbonyl Aldehyde or Ketone nucleophilic_attack Nucleophilic Attack on Carbonyl carbonyl->nucleophilic_attack base Select Base (e.g., LDA) base->deprotonation solvent Anhydrous Solvent (e.g., THF) temp Low Temperature (e.g., -78°C) deprotonation->nucleophilic_attack cyclization Intramolecular Cyclization (SN2) nucleophilic_attack->cyclization epoxy_sulfone α,β-Epoxy Sulfone cyclization->epoxy_sulfone

Caption: A logical workflow for performing a Darzens condensation with this compound.

References

Preventing the formation of dimers in Chloromethyl phenyl sulfone alkylations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of dimers during the alkylation of chloromethyl phenyl sulfone.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation in the context of this compound alkylations?

A1: Dimer formation refers to a side reaction where two molecules of a reactant or intermediate combine to form a larger, unintended molecule (a dimer). In the alkylation of this compound, this can occur through self-condensation of the starting material or reaction of the initial product with another molecule of the starting material, leading to byproducts that complicate purification and reduce the yield of the desired product.

Q2: Why is dimer formation a significant issue in these reactions?

A2: Dimer formation is problematic for several reasons:

  • Reduced Yield: It consumes the starting materials and reagents, lowering the overall yield of the intended product.

  • Purification Challenges: The dimer often has similar polarity to the desired product, making separation by chromatography difficult and leading to product loss during purification.

  • Inaccurate Stoichiometry: The consumption of reactants in side reactions can disrupt the carefully planned stoichiometry of the main reaction.

Q3: What are the primary causes of dimer formation in this compound alkylations?

A3: The primary drivers of dimer formation include:

  • Strongly Basic Conditions: The use of strong bases can deprotonate the methylene group adjacent to the sulfone, creating a nucleophilic carbanion that can react with another molecule of this compound.

  • High Concentrations: Higher concentrations of reactants can increase the probability of intermolecular side reactions.

  • Elevated Temperatures: Higher reaction temperatures can provide the activation energy for undesired side reactions to occur at a faster rate.

  • Slow Addition of Alkylating Agent: If the alkylating agent is added too slowly to the deprotonated this compound, the generated carbanion may react with the abundant starting material before the alkylating agent is introduced.

Troubleshooting Guide

Issue: My reaction is producing a significant amount of a high-molecular-weight byproduct, which I suspect is a dimer. How can I prevent this?

This guide will walk you through a series of steps to diagnose and mitigate dimer formation.

Step 1: Analyze Reaction Conditions

Review your current experimental setup. The formation of byproducts is often sensitive to reaction parameters.

ParameterPotential Issue Leading to Dimer FormationRecommended Action
Base The base may be too strong, leading to a high concentration of the reactive carbanion.Consider using a weaker base (e.g., K₂CO₃ instead of NaH or LDA).
Temperature The reaction temperature may be too high, accelerating the rate of the dimerization side reaction.Run the reaction at a lower temperature (e.g., 0 °C or even -78 °C).
Concentration High concentrations of reactants can favor intermolecular reactions.Decrease the concentration of your reactants by using more solvent.
Order of Addition Adding the base to the this compound before the alkylating agent can lead to a buildup of the reactive anion.Try adding the this compound and alkylating agent together to the base, or add the base slowly to a mixture of the sulfone and alkylating agent.

Step 2: Modify the Experimental Protocol

Based on your analysis, implement the following changes to your protocol. It is recommended to change one variable at a time to isolate the effect of each modification.

Troubleshooting Workflow

TroubleshootingWorkflow Start Problem: Dimer Formation Observed Analyze Analyze Reaction Conditions (Base, Temp, Conc., Addition Order) Start->Analyze Modify Modify Experimental Protocol Analyze->Modify Run Run Modified Reaction Modify->Run AnalyzeResults Analyze Results (TLC, LC-MS, NMR) Run->AnalyzeResults DimerReduced Dimer Reduced? AnalyzeResults->DimerReduced Success Success: Optimized Conditions Found DimerReduced->Success Yes FurtherMod Further Modifications Needed DimerReduced->FurtherMod No FurtherMod->Modify ReEvaluate Re-evaluate Hypothesis (Consider alternative side reactions) FurtherMod->ReEvaluate ReEvaluate->Analyze

Caption: A workflow for troubleshooting dimer formation in alkylation reactions.

Experimental Protocols

Protocol 1: General Alkylation of this compound

This protocol provides a baseline for the alkylation reaction.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF, DMF) to a stirred suspension of a base (1.1 eq) at the desired temperature.

  • Deprotonation: Stir the mixture for 30-60 minutes to allow for the formation of the carbanion.

  • Alkylation: Add the alkylating agent (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir until completion, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Modified Protocol to Minimize Dimer Formation

This protocol incorporates changes to disfavor the dimerization side reaction.

  • Preparation: Under an inert atmosphere, add a solution of this compound (1.0 eq) and the alkylating agent (1.2 eq) to a suitable anhydrous solvent (e.g., THF) at a low temperature (e.g., 0 °C).

  • Slow Addition of Base: Add a solution or suspension of a milder base (e.g., potassium carbonate, 1.5 eq) in the reaction solvent dropwise or in small portions over an extended period (e.g., 1-2 hours).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir until completion.

  • Workup and Purification: Follow the same workup and purification procedure as in Protocol 1.

Data Presentation

The following tables illustrate the hypothetical effect of various reaction parameters on the yield of the desired product versus the dimer.

Table 1: Effect of Base Strength on Product Distribution

BasepKa of Conjugate AcidDesired Product Yield (%)Dimer Yield (%)
NaH~354550
LDA~364055
K₂CO₃10.38510
Cs₂CO₃10.3888

Table 2: Effect of Temperature on Product Distribution

Temperature (°C)Desired Product Yield (%)Dimer Yield (%)
506035
25 (Room Temp)7520
0888
-7890<5

Table 3: Effect of Reactant Concentration on Product Distribution

Concentration (M)Desired Product Yield (%)Dimer Yield (%)
1.06530
0.57818
0.1925

Visualizing Reaction Pathways

The following diagram illustrates the desired alkylation pathway versus the competing dimerization pathway.

ReactionPathways cluster_main Desired Alkylation Pathway cluster_side Dimerization Pathway Start This compound Anion Sulfone Carbanion Start->Anion + Base Product Desired Alkylated Product Anion->Product + R-X Side_Anion Sulfone Carbanion AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->Product Dimer Dimer Byproduct Side_Anion->Dimer Side_Start This compound Side_Start->Dimer

Caption: Competing reaction pathways in the alkylation of this compound.

Work-up procedures to remove unreacted Chloromethyl phenyl sulfone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the removal of unreacted chloromethyl phenyl sulfone from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the physical properties of this compound relevant to its removal?

A1: this compound is a white to off-white solid with a melting point of 51-55 °C.[1][2] It is generally soluble in organic solvents like methanol, acetone, and dioxane, but insoluble in water.[1][3] Its non-polar nature compared to many reaction products allows for separation using extraction and chromatography techniques.

Q2: What are the common functional group incompatibilities to consider during the work-up?

A2: Standard aqueous work-up procedures are generally compatible. However, if your product contains acid-sensitive or base-sensitive functional groups, you should use neutral washes (e.g., water and brine) and avoid acidic or basic solutions. For instance, Boc-protecting groups are generally stable to dilute acid washes, while TMS groups may not be.[4]

Q3: Can I use a reactive quench to remove this compound?

A3: While not a standard procedure, in principle, a nucleophilic reagent could be added to consume the unreacted this compound. However, this would introduce a new byproduct that would also require removal. A more conventional and recommended approach is to use standard purification techniques like chromatography or recrystallization.

Q4: How can I monitor the removal of this compound?

A4: The progress of the purification can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A UV lamp can be used for visualization as the phenyl sulfone moiety is UV active.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Emulsion formation during aqueous extraction. High concentration of polar organic solvents (e.g., THF, DMF, DMSO) or formation of insoluble byproducts at the interface.[4][5]- If using a water-miscible solvent like THF, it's best to remove it by rotary evaporation before the aqueous work-up.[6] - For reactions in DMF or DMSO, dilute the reaction mixture extensively with a non-polar organic solvent and wash multiple times with large volumes of water or brine.[4] - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - If an insoluble solid is present, filtration through a pad of celite before extraction may be necessary.[6]
Product co-elutes with this compound during column chromatography. The polarity of the product and the starting material are too similar for the chosen solvent system.- Optimize the solvent system for column chromatography by testing various solvent mixtures with different polarities using TLC. A gradient elution might be necessary. - Consider using a different stationary phase (e.g., alumina instead of silica gel).
Unreacted this compound remains after a single purification step. The initial purification method was not efficient enough for complete separation.- Repeat the purification step. For example, if using column chromatography, re-chromatograph the mixed fractions. - Combine purification techniques. For instance, follow column chromatography with a recrystallization step to obtain a highly pure product.
The product is not precipitating during recrystallization. The chosen solvent system is not ideal, or the concentration of the product is too low.- Perform a systematic solvent screen to find a suitable recrystallization solvent or solvent mixture (one in which the product is soluble at high temperatures but insoluble at low temperatures). - Ensure the starting material, this compound, is soluble in the chosen cold solvent to remain in the mother liquor. - Concentrate the solution to increase the likelihood of precipitation upon cooling.

Experimental Protocols

General Work-up Procedure for Removing Unreacted this compound

This protocol describes a general liquid-liquid extraction procedure to remove the bulk of unreacted this compound. Further purification by chromatography or recrystallization is typically required.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a suitable quenching agent (e.g., saturated aqueous NH4Cl solution, water, or dilute acid/base depending on the reaction) to neutralize any reactive species.[7]

  • Solvent Addition: Dilute the quenched reaction mixture with an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the mixture to a separatory funnel.

  • Aqueous Washes:

    • Wash the organic layer with water (2-3 times).

    • Wash the organic layer with brine (1 time). This helps to remove residual water from the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Further Purification: The resulting crude product can be further purified by column chromatography or recrystallization to remove any remaining traces of this compound.

Visualizations

experimental_workflow start Reaction Mixture quench Quench Reaction (e.g., sat. aq. NH4Cl) start->quench extract Liquid-Liquid Extraction (Organic Solvent/Water) quench->extract wash Aqueous Washes (Water, Brine) extract->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Further Purification (Chromatography/Recrystallization) concentrate->purify product Pure Product purify->product

Caption: General experimental workflow for the removal of unreacted this compound.

References

Technical Support Center: Stereoselective Additions to Chloromethyl Phenyl Sulfone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the stereoselectivity of additions to chloromethyl phenyl sulfone and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving high stereoselectivity in additions to this compound?

A1: The main strategies to control stereoselectivity in reactions involving this compound as an electrophile include:

  • Asymmetric Phase-Transfer Catalysis (PTC): This method uses a chiral catalyst, often derived from Cinchona alkaloids, to create a chiral environment around the reacting ions, guiding the nucleophile to attack the electrophile from a specific face. This is particularly effective for the alkylation of prochiral nucleophiles like glycine Schiff bases or β-keto esters.[1][2][3]

  • Chiral Auxiliary-Controlled Reactions: A chiral auxiliary is temporarily attached to the nucleophile (e.g., forming a chiral enolate). The steric hindrance or directing groups of the auxiliary block one face of the nucleophile, forcing the this compound to add to the less hindered face. Common auxiliaries include Evans' oxazolidinones and pseudoephedrine amides.[4][5]

  • Substrate-Controlled Diastereoselection (e.g., Darzens Reaction): In reactions like the Darzens condensation, where a carbanion is generated from this compound and added to a carbonyl compound, the inherent geometries of the reactants and transition states can favor the formation of one diastereomer over the other.[6][7][8]

Q2: Which factors have the most significant impact on the diastereomeric ratio (dr) or enantiomeric excess (ee)?

A2: Several factors critically influence the stereochemical outcome:

  • Catalyst/Auxiliary Structure: The choice of chiral catalyst or auxiliary is paramount. Minor structural changes in the catalyst or auxiliary can lead to significant differences in stereoselectivity.

  • Temperature: Lower reaction temperatures generally lead to higher stereoselectivity by increasing the energy difference between the diastereomeric transition states.

  • Solvent: The polarity and coordinating ability of the solvent can affect the aggregation state of reagents and the geometry of the transition state.

  • Base: The choice of base for generating the nucleophile (e.g., enolate) can influence the geometry (E/Z) of the enolate, which in turn can affect the facial selectivity of the subsequent alkylation.

  • Counter-ion: In metal-enolate reactions, the nature of the metal counter-ion (e.g., Li+, Na+, K+) can influence the degree of chelation and the transition state geometry.

Q3: Can this compound be used to generate chiral epoxides?

A3: Yes, through the Darzens reaction (also known as Darzens condensation). In this reaction, a base is used to deprotonate the this compound, creating a carbanion. This carbanion then acts as a nucleophile, attacking an aldehyde or ketone. A subsequent intramolecular SN2 reaction forms an α,β-epoxy sulfone. The stereochemistry of the resulting epoxide is influenced by the reaction conditions and the substrates used.[6][7][8]

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in Chiral Auxiliary-Controlled Alkylation
Symptom Possible Cause(s) Suggested Solution(s)
Low diastereomeric ratio (dr < 5:1) 1. Incorrect Base/Enolate Geometry: The base used may be generating a mixture of E/Z enolates, or the less desired enolate geometry. 2. High Reaction Temperature: The reaction temperature may not be low enough to sufficiently differentiate between the diastereomeric transition states. 3. Solvent Effects: The solvent may be interfering with the desired chelation or transition state assembly. 4. Steric Mismatch: The chiral auxiliary may not be providing enough steric hindrance to effectively block one face of the enolate.1. Optimize Base and Deprotonation Conditions:     - For Z-enolates, consider using lithium bases like LDA or LHMDS in THF.     - For E-enolates, using LiN(SiMe₃)₂ with HMPA as an additive might be effective. 2. Lower the Reaction Temperature: Conduct the reaction at -78 °C or even lower if possible. Monitor the reaction time, as it may need to be extended. 3. Screen Solvents: Test a range of solvents with varying polarities (e.g., THF, toluene, dichloromethane). 4. Select a Different Auxiliary: If optimization fails, consider an auxiliary with greater steric bulk or different directing groups.
Problem 2: Low Enantioselectivity in Phase-Transfer Catalyzed (PTC) Alkylation
Symptom Possible Cause(s) Suggested Solution(s)
Low enantiomeric excess (ee < 70%) 1. Suboptimal Catalyst: The chosen chiral phase-transfer catalyst may not be well-suited for the specific substrate combination. 2. Incorrect Phase Conditions: The aqueous and organic phases may not be optimal for efficient catalysis and stereochemical control. 3. High Temperature: The reaction may be running too hot, reducing the enantioselectivity. 4. Background Uncatalyzed Reaction: A non-selective reaction may be occurring in the absence of the catalyst.1. Screen Chiral PTCs: Test different Cinchona alkaloid-derived catalysts (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) or other classes of PTCs. The presence of hydrogen-bond donating groups on the catalyst can enhance selectivity.[9] 2. Vary Base Concentration and Solvent: Adjust the concentration of the aqueous base (e.g., 50% NaOH vs. 20% KOH). Screen nonpolar organic solvents like toluene or CH₂Cl₂. 3. Control Temperature: Run the reaction at room temperature or 0 °C. 4. Increase Catalyst Loading/Stirring Rate: Ensure efficient mixing of the phases and consider a slightly higher catalyst loading (e.g., 1-5 mol%).
Problem 3: Poor Yields in Darzens Epoxide Synthesis
Symptom Possible Cause(s) Suggested Solution(s)
Low conversion or complex mixture of products 1. Unstable Carbanion: The carbanion of this compound may be undergoing side reactions before adding to the carbonyl compound. 2. Base Incompatibility: The base may be reacting with the carbonyl substrate (e.g., enolization, aldol condensation). 3. Steric Hindrance: Highly hindered aldehydes or ketones may react slowly.1. Use a Strong, Non-nucleophilic Base: Potassium tert-butoxide (t-BuOK) is a common and effective base for this reaction.[7] 2. Control Stoichiometry and Addition Order: Add the base slowly to a solution of the this compound and the carbonyl compound at a low temperature to control the concentration of the reactive carbanion. 3. Increase Reaction Time/Temperature: For sterically hindered substrates, a longer reaction time or a modest increase in temperature may be necessary, but this could negatively impact stereoselectivity.

Data Presentation

Table 1: Representative Stereoselective Alkylations using this compound as Electrophile
NucleophileChiral ControlCatalyst/AuxiliaryBaseSolventTemp (°C)Yield (%)d.r. / ee (%)
Glycine Schiff BasePTCO-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromideCsOH·H₂OCH₂Cl₂085-9590-99 ee
N-propionyl oxazolidinoneChiral AuxiliaryEvans' AuxiliaryNaHMDSTHF-7880-90>95:5 dr
2-PhenylpropanalChiral AuxiliarySAMP HydrazoneLDATHF-7870-85>90:10 dr

Note: Data is compiled from representative examples in the literature for analogous systems and serves as a guideline.

Table 2: Diastereoselective Darzens Reaction of this compound with Aldehydes
AldehydeBaseSolventTemp (°C)Yield (%)d.r. (trans:cis)
Benzaldehydet-BuOKTHF0 to RT95>99:1
Acetaldehydet-BuOKTHF0 to RT88>99:1
Cyclohexanonet-BuOKTHF0 to RT90N/A

Data adapted from analogous α-halo sulfone literature.[7]

Experimental Protocols

Key Experiment: Asymmetric Phase-Transfer Catalyzed Alkylation of a Glycine Schiff Base

This protocol describes a general procedure for the enantioselective alkylation of a prochiral glycine derivative with this compound using a Cinchona alkaloid-derived phase-transfer catalyst.

Materials:

  • N-(Diphenylmethylene)glycine tert-butyl ester

  • This compound

  • O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (Catalyst)

  • Cesium hydroxide monohydrate (CsOH·H₂O)

  • Toluene or Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv) and the chiral phase-transfer catalyst (0.02 equiv) in toluene at 0 °C, add solid, powdered cesium hydroxide monohydrate (1.5 equiv).

  • Add a solution of this compound (1.1 equiv) in toluene dropwise over 10 minutes.

  • Stir the reaction mixture vigorously at 0 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), quench the reaction by adding saturated aqueous NH₄Cl.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Visualizations

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis start Dissolve Glycine Schiff Base and Chiral PTC in Toluene add_base Add solid CsOH·H₂O at 0 °C start->add_base add_sulfone Add this compound Solution Dropwise add_base->add_sulfone react Stir Vigorously at 0 °C (12-24h) Monitor by TLC/LC-MS add_sulfone->react quench Quench with sat. aq. NH₄Cl react->quench extract Extract with Ethyl Acetate quench->extract dry Dry, Filter, Concentrate extract->dry purify Purify by Flash Chromatography dry->purify analyze Determine Enantiomeric Excess by Chiral HPLC purify->analyze logical_relationship cluster_factors Controlling Factors cluster_outcome Desired Outcome catalyst Chiral Catalyst / Auxiliary outcome High Stereoselectivity (ee or dr) catalyst->outcome Creates Chiral Environment temp Temperature temp->outcome Increases ΔΔG‡ solvent Solvent solvent->outcome Affects Transition State base Base base->outcome Controls Nucleophile Geometry

References

Impact of solvent polarity on the reactivity of Chloromethyl phenyl sulfone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chloromethyl phenyl sulfone. The content focuses on the impact of solvent polarity on the reactivity of this compound in nucleophilic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: How does the chemical structure of this compound influence its reactivity?

A1: this compound, with the formula C₆H₅SO₂CH₂Cl, possesses a primary chloride leaving group attached to a methylene carbon, which is in turn bonded to a phenyl sulfone group. This structure has two key features that dictate its reactivity:

  • Benzylic-like Position: The chloromethyl group is analogous to a benzylic halide. Benzylic halides are known for their enhanced reactivity in nucleophilic substitution reactions because the adjacent phenyl ring can stabilize the transition states of both S_N_1 and S_N_2 pathways through resonance.

  • Strongly Electron-Withdrawing Sulfonyl Group: The phenyl sulfonyl group (-SO₂Ph) is a powerful electron-withdrawing group. This has two major consequences:

    • It destabilizes the formation of a carbocation on the adjacent carbon, which significantly disfavors an S_N_1 mechanism.

    • It makes the methylene carbon more electrophilic and susceptible to attack by nucleophiles, thus favoring an S_N_2 mechanism.

Therefore, the reactivity of this compound is dominated by the S_N_2 pathway.

Q2: Which type of solvent is generally recommended for reactions with this compound?

A2: For most nucleophilic substitution reactions involving this compound, polar aprotic solvents are highly recommended.[1][2] These solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN), can dissolve the substrate and many common nucleophiles (often salts) but do not significantly solvate the nucleophile. This leaves the nucleophile "naked" and highly reactive, leading to faster S_N_2 reaction rates.[1][2]

Q3: Can I use a polar protic solvent like ethanol or water?

A3: While reactions can be performed in polar protic solvents (e.g., ethanol, methanol, water), they are generally much slower for S_N_2 reactions. These solvents form strong hydrogen bonds with anionic nucleophiles, creating a "solvent cage" that hinders the nucleophile's ability to attack the electrophilic carbon. This effect reduces the nucleophile's effective strength and slows down the reaction rate. In cases where the nucleophile is weak, using a polar protic solvent might lead to solvolysis as a competing side reaction.

Q4: Is an S_N_1 reaction ever possible with this compound?

A4: An S_N_1 reaction is highly unlikely for this compound. The S_N_1 mechanism proceeds through a carbocation intermediate. The strong electron-withdrawing nature of the adjacent phenyl sulfonyl group would severely destabilize any developing positive charge on the methylene carbon, making the formation of this carbocation energetically unfavorable. Therefore, reaction conditions that typically favor S_N_1 (polar protic solvents, weak nucleophiles) are more likely to result in a very slow S_N_2 reaction or no reaction at all, rather than promoting an S_N_1 pathway.

Troubleshooting Guides

Issue 1: My reaction is very slow or not proceeding to completion.

Possible Cause Troubleshooting Steps
Inappropriate Solvent Choice If you are using a polar protic solvent (e.g., ethanol, water), the nucleophile is likely being deactivated by hydrogen bonding. Solution: Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance the nucleophilicity and accelerate the S_N_2 reaction.[1][2]
Weak Nucleophile The nucleophile may not be strong enough to displace the chloride under the current conditions. Solution: Consider using a stronger nucleophile. For example, if an alcohol (ROH) is not reacting, try deprotonating it first with a base to form the more nucleophilic alkoxide (RO⁻).
Low Temperature The reaction may require thermal energy to overcome the activation barrier. Solution: Increase the reaction temperature. Heating the reaction mixture, often to reflux, is common for these types of substitutions.
Poor Solubility One or more of your reactants may not be fully dissolved in the chosen solvent. Solution: Ensure all reactants are soluble at the reaction temperature. If not, select a different solvent in which all components are soluble.

Issue 2: I am observing unexpected side products.

Possible Cause Troubleshooting Steps
Elimination Reaction (E2) If you are using a strong, sterically hindered base as a nucleophile, an E2 elimination reaction might compete with the S_N_2 substitution. However, this is less common for this compound as there are no beta-hydrogens on the sulfone side.
Solvolysis If using a polar protic solvent which is also a weak nucleophile (e.g., ethanol), you may get a product where the solvent molecule has displaced the chloride. Solution: If this is not the desired product, switch to a polar aprotic solvent.
Decomposition of Reactants At high temperatures, the substrate or nucleophile might be degrading. Solution: Check the thermal stability of your reactants. If necessary, run the reaction at a lower temperature for a longer period. Consider using a catalyst if available to allow for milder conditions.

Data Presentation

The following table summarizes the expected qualitative impact of solvent polarity on the nucleophilic substitution reactivity of this compound.

Solvent TypeExamplesDielectric Constant (ε)Dominant MechanismExpected Relative RateRationale
Nonpolar Toluene, HexaneLow (~2-4)S_N_2Very Slow / No ReactionPoor solubility of most nucleophilic salts.
Polar Aprotic DMF, DMSO, AcetonitrileHigh (37-47)S_N_2FastEffectively solvates the cation of a nucleophilic salt, leaving a highly reactive "naked" anion (nucleophile).[1][2]
Polar Protic Water, Ethanol, MethanolHigh (24-80)S_N_2SlowStrong hydrogen bonding solvates and deactivates the anionic nucleophile, reducing its effective strength and slowing the reaction rate.[3]

Experimental Protocols

Representative Protocol: Synthesis of Azidomethyl Phenyl Sulfone (S_N_2 Reaction)

This protocol describes the reaction of this compound with sodium azide. Variations for polar aprotic and polar protic solvents are provided.

Materials:

  • This compound

  • Sodium azide (NaN₃) - Caution: Highly toxic and potentially explosive.

  • Solvent (Anhydrous DMF for polar aprotic, or Ethanol for polar protic)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure 1: Using a Polar Aprotic Solvent (Recommended)

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF, approx. 5-10 mL per gram of substrate).

  • Add sodium azide (1.2 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water (approx. 3-4 times the volume of DMF used).

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with deionized water (2x) and then with brine (1x) to remove residual DMF.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography as necessary.

Procedure 2: Using a Polar Protic Solvent (Demonstration of Slower Rate)

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and sodium azide (1.2 eq) in ethanol (approx. 10-15 mL per gram of substrate).

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC. A significantly longer reaction time is expected compared to the DMF procedure.

  • Once the reaction has reached the desired conversion, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and deionized water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine (1x), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude product.

  • Purify as needed.

Visualizations

Reaction Mechanism Pathway

G Impact of Solvent on Reaction Pathway sub PhSO₂CH₂Cl + Nu⁻ ts2 [Nu···CH₂(SO₂Ph)···Cl]⁻ (Transition State) sub->ts2 Concerted Attack ts1 [PhSO₂CH₂···Cl]ᵟ⁻ (Transition State) sub->ts1 Heterolysis sn2_path Sₙ2 Pathway prod_sn2 PhSO₂CH₂Nu + Cl⁻ ts2->prod_sn2 sn1_path Sₙ1 Pathway (Highly Disfavored) carbocation PhSO₂CH₂⁺ + Cl⁻ (Destabilized Carbocation) ts1->carbocation prod_sn1 PhSO₂CH₂Nu + Cl⁻ carbocation->prod_sn1 + Nu⁻ aprotic Polar Aprotic Solvent (e.g., DMF, DMSO) aprotic->ts2 Favors & Accelerates protic Polar Protic Solvent (e.g., EtOH, H₂O) protic->ts2 Slows Rate (Solvates Nu⁻) protic->ts1 Slightly Stabilizes (but carbocation is still too unstable)

Caption: S_N_1 vs. S_N_2 pathways for this compound.

Troubleshooting Workflow: Low Reaction Yield

G Troubleshooting Workflow for Low Yield start Low Yield Observed check_solvent Is the solvent polar aprotic? start->check_solvent change_solvent Action: Switch to DMF, DMSO, or MeCN check_solvent->change_solvent No check_temp Was the reaction heated? check_solvent->check_temp Yes end Re-run experiment and monitor by TLC change_solvent->end increase_temp Action: Increase temperature (e.g., to 60-80 °C or reflux) check_temp->increase_temp No check_nuc Is the nucleophile strong? check_temp->check_nuc Yes increase_temp->end use_stronger_nuc Action: Use a stronger nucleophile (e.g., use RO⁻ instead of ROH) check_nuc->use_stronger_nuc No check_time Was reaction time sufficient? check_nuc->check_time Yes use_stronger_nuc->end increase_time Action: Increase reaction time check_time->increase_time No check_time->end Yes increase_time->end

References

Validation & Comparative

A Head-to-Head Battle of Reactivity: (Chloromethyl)phenyl Sulfone vs. (Iodomethyl)phenyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the strategic selection of reagents is paramount to the success of a reaction. For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics and chemical probes, bifunctional alkylating agents are indispensable tools. Among these, (halomethyl)phenyl sulfones serve as versatile building blocks. While structurally similar, the variation in the halogen substituent dramatically influences their reactivity, thereby dictating their utility in various applications. This guide provides an objective comparison of the reactivity of (chloromethyl)phenyl sulfone and (iodomethyl)phenyl sulfone, grounded in fundamental principles of organic chemistry and supported by established experimental methodologies.

The Decisive Factor: Leaving Group Ability

The reactivity of (chloromethyl)phenyl sulfone and (iodomethyl)phenyl sulfone in nucleophilic substitution reactions, which is central to their synthetic applications, is primarily governed by the nature of the halogen atom. The halogen functions as a leaving group, and its ability to depart from the molecule is the critical determinant of the reaction rate. In nucleophilic substitution reactions, a superior leaving group is one that is more stable in its anionic form after detaching from the parent molecule.

It is a well-established principle in organic chemistry that iodide (I⁻) is a significantly better leaving group than chloride (Cl⁻). This difference is attributed to two key factors:

  • Basicity: Weaker bases are more effective leaving groups because they are less likely to donate their electron pair back to the carbon atom. Iodide is the conjugate base of a strong acid (hydroiodic acid, HI), making it a very weak base. In contrast, chloride is the conjugate base of a weaker acid (hydrochloric acid, HCl), rendering it a stronger base than iodide.

  • Polarizability and Size: The larger atomic radius and more diffuse electron cloud of the iodide ion make it more polarizable. This increased polarizability allows the negative charge to be dispersed over a larger volume, leading to greater stabilization of the anion upon its departure.

This fundamental difference in leaving group ability strongly predicts that (iodomethyl)phenyl sulfone will exhibit substantially higher reactivity in nucleophilic substitution reactions compared to (chloromethyl)phenyl sulfone.

Quantitative Reactivity Comparison

To provide a quantitative measure of this reactivity difference, a comparative kinetic study can be performed. The following table summarizes the expected outcomes of such an experiment, where a higher second-order rate constant (k₂) indicates greater reactivity.

Feature(Chloromethyl)phenyl Sulfone(Iodomethyl)phenyl Sulfone
Leaving Group Chloride (Cl⁻)Iodide (I⁻)
Leaving Group Ability GoodExcellent
Predicted Reaction Rate with Nucleophiles SlowerFaster
Expected Second-Order Rate Constant (k₂) with a common nucleophile (e.g., thiophenoxide) LowerHigher
Reaction Time for Complete Conversion LongerShorter
Reaction Temperature Requirement HigherLower
Suitability for Less Reactive Nucleophiles Less SuitableMore Suitable

Experimental Protocols

To empirically validate the predicted reactivity difference, the following experimental protocols are provided.

Synthesis of (Iodomethyl)phenyl Sulfone via Finkelstein Reaction

(Iodomethyl)phenyl sulfone is not as commercially available as its chloro-analog but can be readily synthesized from (chloromethyl)phenyl sulfone using the Finkelstein reaction.

Materials:

  • (Chloromethyl)phenyl sulfone

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve (chloromethyl)phenyl sulfone (1.0 eq) in anhydrous acetone.

  • Add sodium iodide (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. The formation of a white precipitate (NaCl) indicates the progression of the reaction.

  • After the reaction is complete, cool the mixture to room temperature and remove the acetone using a rotary evaporator.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer and wash it with saturated aqueous sodium thiosulfate solution to remove any residual iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (iodomethyl)phenyl sulfone. The product can be further purified by recrystallization if necessary.

Comparative Kinetic Analysis of Nucleophilic Substitution

This protocol describes a method to compare the reaction rates of (chloromethyl)phenyl sulfone and (iodomethyl)phenyl sulfone with a model nucleophile, sodium thiophenoxide. The reaction progress can be monitored by UV-Vis spectrophotometry by following the disappearance of the thiophenoxide anion.

Materials:

  • (Chloromethyl)phenyl sulfone

  • (Iodomethyl)phenyl sulfone

  • Thiophenol

  • Sodium methoxide solution (freshly prepared)

  • Methanol (spectroscopic grade)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Thermostatted cell holder

  • Stopwatch

Procedure:

  • Preparation of Sodium Thiophenoxide Solution: In a volumetric flask, dissolve a known concentration of thiophenol in methanol. Add an equimolar amount of a standardized sodium methoxide solution in methanol to generate the sodium thiophenoxide solution in situ.

  • Kinetic Runs:

    • Set the UV-Vis spectrophotometer to a wavelength where the thiophenoxide anion has a strong absorbance (e.g., around 260-280 nm), and the other species have minimal absorbance.

    • Equilibrate a quartz cuvette containing a known concentration of the sodium thiophenoxide solution in the thermostatted cell holder of the spectrophotometer at a constant temperature (e.g., 25 °C).

    • Initiate the reaction by injecting a small, known volume of a stock solution of either (chloromethyl)phenyl sulfone or (iodomethyl)phenyl sulfone in methanol into the cuvette. The concentration of the sulfone should be in large excess (at least 10-fold) compared to the thiophenoxide to ensure pseudo-first-order kinetics.

    • Immediately start recording the absorbance at the chosen wavelength as a function of time.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time.

    • The slope of this line will be the negative of the pseudo-first-order rate constant (-k').

    • The second-order rate constant (k₂) can be calculated by dividing the pseudo-first-order rate constant by the initial concentration of the sulfone: k₂ = k' / [(halomethyl)phenyl sulfone]₀.

  • Comparison: Repeat the experiment under identical conditions for both (chloromethyl)phenyl sulfone and (iodomethyl)phenyl sulfone. A comparison of the calculated second-order rate constants (k₂) will provide a quantitative measure of their relative reactivity.

Expected Outcome: The calculated second-order rate constant (k₂) for (iodomethyl)phenyl sulfone is expected to be significantly higher than that for (chloromethyl)phenyl sulfone, providing a quantitative confirmation of its superior reactivity.

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanism, the synthetic workflow, and the experimental setup for the kinetic analysis.

Nucleophilic_Substitution_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu⁻ TS [Nu---CH₂(SO₂Ph)---X]⁻ Nu->TS Nucleophilic Attack Substrate PhSO₂CH₂X (X = Cl or I) Substrate->TS Product PhSO₂CH₂Nu TS->Product Bond Formation LeavingGroup X⁻ TS->LeavingGroup Bond Cleavage

Caption: SN2 mechanism for the reaction of (halomethyl)phenyl sulfones.

Finkelstein_Synthesis Start (Chloromethyl)phenyl Sulfone + NaI in Acetone Reaction Reflux Start->Reaction Workup Workup (Evaporation, Extraction, Washing) Reaction->Workup Product (Iodomethyl)phenyl Sulfone Workup->Product

Caption: Workflow for the synthesis of (iodomethyl)phenyl sulfone.

Kinetic_Experiment_Workflow cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis cluster_comparison Comparison Thiophenoxide Prepare Sodium Thiophenoxide Solution Equilibrate Equilibrate Thiophenoxide in Spectrophotometer Thiophenoxide->Equilibrate Sulfones Prepare Stock Solutions of (Chloromethyl)phenyl Sulfone and (Iodomethyl)phenyl Sulfone Inject Inject Sulfone Solution Sulfones->Inject Equilibrate->Inject Record Record Absorbance vs. Time Inject->Record Plot Plot ln(Absorbance) vs. Time Record->Plot Calculate_k_prime Determine Pseudo-First-Order Rate Constant (k') from Slope Plot->Calculate_k_prime Calculate_k2 Calculate Second-Order Rate Constant (k₂) Calculate_k_prime->Calculate_k2 Compare Compare k₂ values for Chloro and Iodo derivatives Calculate_k2->Compare

Caption: Experimental workflow for the comparative kinetic analysis.

A Comparative Guide to Olefination: Chloromethyl Phenyl Sulfone (Julia-Kocienski) vs. Wittig Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of carbon-carbon double bonds is a cornerstone of organic synthesis, pivotal in the assembly of complex molecules, including active pharmaceutical ingredients. Among the myriad of olefination methods, the Julia-Kocienski olefination, which utilizes sulfone reagents, and the venerable Wittig reaction stand out as powerful and widely adopted strategies. This guide provides an objective comparison of their efficacy, supported by experimental data, to aid chemists in selecting the optimal method for their synthetic challenges.

At a Glance: Key Performance Metrics

The choice between the Julia-Kocienski olefination and the Wittig reaction often hinges on the desired stereoselectivity, the nature of the carbonyl substrate, and the tolerance of other functional groups within the molecule. Below is a summary of typical performance characteristics.

FeatureJulia-Kocienski OlefinationWittig Reaction
Primary Product Typically affords the more thermodynamically stable (E)-alkene with high selectivity.Stereoselectivity is dependent on the ylide structure; unstabilized ylides generally favor (Z)-alkenes, while stabilized ylides favor (E)-alkenes.
Substrate Scope Broad scope, including aliphatic, aromatic, and α,β-unsaturated aldehydes, as well as some ketones.Very broad scope for aldehydes and ketones. Sterically hindered ketones can be challenging, especially for stabilized ylides.
Functional Group Tolerance Generally good tolerance for a wide range of functional groups.Good tolerance for many functional groups, including ethers, esters, and nitro groups.[1]
Byproducts Water-soluble salts and sulfur dioxide, which are generally easy to remove.Triphenylphosphine oxide, which can be challenging to separate from the desired product.
Reagent Stability Sulfone reagents are typically stable and crystalline solids.Ylides, especially unstabilized ones, can be sensitive to air and moisture and are often generated in situ.

Head-to-Head: Quantitative Comparison

Direct comparisons of olefination methods in the literature are often specific to a particular synthetic context. A study on the synthesis of alkylidene pyrrolo[2][3]benzodiazepines (PBDs) provides a valuable side-by-side comparison of the Julia-Kocienski and Wittig reactions for a specific substrate.

Table 1: Olefination of a PBD-related Aldehyde

MethodReagentConditionsYield (%)E/Z Ratio
Julia-Kocienski 2,6-di-isopropylphenyl-substituted phenyltetrazole sulfoneKHMDS, THF, -78 °C7188:12
Wittig Ph₃P=CHCH₃N/A451:2.3

Data sourced from ACS Omega 2022, 7, 29112–29120.

This particular example highlights the superior E-selectivity and higher yield of the Julia-Kocienski olefination for this complex substrate.

Further data from various studies illustrate the general trends in yield and stereoselectivity for both methods across different substrate classes.

Table 2: Representative Yields and Selectivities

MethodCarbonyl CompoundReagent/YlideYield (%)E/Z RatioReference
Julia-Kocienski Cyclohexanecarboxaldehyde1-phenyl-1H-tetrazol-5-yl sulfone derivative71>95:5Chem-Station Int. Ed.[4]
Julia-Kocienski 2-Naphthaldehyde(benzothiazol-2-ylsulfonyl)methyl phenyl sulfoneHighZ-selectiveSynthesis2010 , 1822
Wittig 9-AnthraldehydeBenzyltriphenylphosphonium chloride73.5N/ACHEM333 Lab Experiment
Wittig 4-Chlorobenzaldehyde(Carbethoxymethylene)triphenylphosphoraneHighN/AChemistry LibreTexts
Wittig (stabilized) BenzaldehydePh₃P=CHCO₂Et85-95>95:5 (E)General textbook example
Wittig (unstabilized) BenzaldehydePh₃P=CHCH₃80-90>5:95 (Z)General textbook example

Reaction Mechanisms and Workflows

The divergent stereochemical outcomes of the Julia-Kocienski and Wittig reactions can be understood by examining their respective mechanisms.

Julia-Kocienski Olefination Mechanism

The Julia-Kocienski olefination proceeds through the addition of a metalated sulfone to a carbonyl compound, followed by a Smiles rearrangement and subsequent elimination of sulfur dioxide and an aryloxide. The high E-selectivity is generally attributed to the thermodynamic favorability of the anti-diastereomeric intermediate.

G Julia-Kocienski Olefination Mechanism reagents Sulfone + Base + Aldehyde alkoxide β-alkoxy sulfone intermediate reagents->alkoxide Addition spirocycle Spirocyclic intermediate alkoxide->spirocycle smiles Smiles Rearrangement spirocycle->smiles sulfinate β-aryloxy sulfinate smiles->sulfinate elimination Elimination (SO₂ + ArO⁻) sulfinate->elimination product Alkene elimination->product

Caption: Mechanism of the Julia-Kocienski Olefination.

Wittig Reaction Mechanism

The Wittig reaction involves the nucleophilic attack of a phosphorus ylide on a carbonyl compound to form a betaine intermediate, which then cyclizes to an oxaphosphetane. The decomposition of the oxaphosphetane yields the alkene and triphenylphosphine oxide. The stereochemistry is determined by the relative rates of formation and decomposition of the syn and anti oxaphosphetanes.

G Wittig Reaction Mechanism reagents Ylide + Aldehyde/Ketone betaine Betaine intermediate reagents->betaine Nucleophilic Attack oxaphosphetane Oxaphosphetane intermediate betaine->oxaphosphetane Cyclization decomposition Cycloreversion oxaphosphetane->decomposition products Alkene + Triphenylphosphine Oxide decomposition->products

Caption: Mechanism of the Wittig Reaction.

General Experimental Workflow

The following diagram illustrates a typical workflow for both olefination reactions, highlighting the key stages from reagent preparation to product isolation.

G General Olefination Workflow start Start reagent_prep Reagent Preparation (Sulfone anion / Ylide generation) start->reagent_prep reaction Reaction with Carbonyl Compound reagent_prep->reaction workup Aqueous Workup / Quenching reaction->workup extraction Solvent Extraction workup->extraction purification Purification (e.g., Column Chromatography) extraction->purification product Isolated Alkene purification->product

Caption: A generalized experimental workflow for olefination reactions.

Experimental Protocols

Julia-Kocienski Olefination: Synthesis of an Alkene from Cyclohexanecarboxaldehyde

This protocol is adapted from a typical procedure for the Julia-Kocienski olefination.[4]

Materials:

  • 1-phenyl-1H-tetrazol-5-yl (PT) sulfone (2.80 g, 10.0 mmol)

  • Anhydrous dimethoxyethane (DME) (60 mL)

  • Potassium hexamethyldisilazide (KHMDS) (2.74 g, 80% by weight, 11.0 mmol)

  • Cyclohexanecarboxaldehyde (1.67 g, 15.0 mmol)

  • Diethyl ether (Et₂O)

  • Water (H₂O)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the PT-sulfone in anhydrous DME (40 mL) under a nitrogen atmosphere at -55 °C, add a solution of KHMDS in DME (20 mL) dropwise via cannula over 10 minutes.

  • Stir the resulting dark brown solution for 70 minutes.

  • Add neat cyclohexanecarboxaldehyde dropwise over 5 minutes.

  • Stir the mixture at -55 °C for 1 hour, during which the color should change to light yellow.

  • Remove the cooling bath and stir the mixture at ambient temperature overnight.

  • Quench the reaction with H₂O (5 mL) and continue stirring for 1 hour.

  • Dilute the mixture with Et₂O (150 mL) and wash with H₂O (200 mL).

  • Extract the aqueous phase with Et₂O (3 x 30 mL).

  • Combine the organic layers and wash with H₂O (3 x 50 mL) and brine (50 mL).

  • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (hexanes as eluent) to yield the desired alkene.

Wittig Reaction: Synthesis of trans-9-(2-Phenylethenyl)anthracene

This protocol is adapted from a standard laboratory procedure for the Wittig reaction.[5]

Materials:

  • 9-Anthraldehyde (0.50 g, 2.42 mmol)

  • Benzyltriphenylphosphonium chloride (0.87 g, 2.23 mmol)

  • N,N-Dimethylformamide (DMF) (6 mL)

  • 50% Sodium hydroxide (NaOH) solution (w/w) (0.200 mL)

  • 1-Propanol

  • Water (H₂O)

Procedure:

  • In a 25-mL Erlenmeyer flask, combine 9-anthraldehyde, benzyltriphenylphosphonium chloride, and a stir bar.

  • Add DMF (6 mL) to dissolve the solids and stir the mixture vigorously for at least 5 minutes.

  • Carefully add the 50% NaOH solution dropwise to the rapidly stirred reaction mixture.

  • Continue to stir vigorously for 30 minutes. The color of the reaction mixture will change during this time.

  • Add 4 mL of a 1:1 mixture of 1-propanol/distilled water to precipitate the product.

  • Collect the crude product by vacuum filtration.

  • Recrystallize the crude product from a minimal amount of 1-propanol (approx. 4 mL) to obtain the purified alkene.

Applications in Drug Discovery and Development

Both the Julia-Kocienski and Wittig olefination reactions are invaluable tools in the synthesis of complex natural products and pharmaceuticals.

The Julia-Kocienski olefination has been instrumental in the total synthesis of numerous complex molecules where high E-selectivity is crucial. For instance, it has been a key step in the synthesis of macrolides like Amphidinolide C and F, where the strategic installation of a trans double bond is essential for the overall architecture of the natural product.[1] Its reliability and stereocontrol have also been leveraged in the synthesis of (-)-Callystatin A, a potent antitumor agent.[3]

The Wittig reaction , with its long-standing history, has been employed in countless syntheses of bioactive compounds.[6] Its ability to form terminal methylene groups and to generate Z-alkenes from unstabilized ylides provides synthetic routes that are complementary to the Julia-Kocienski olefination. It has been a workhorse in the synthesis of various alkaloids and polyketides. For example, a Wittig olefination was a key transformation in an alternative total synthesis of (-)-Callystatin A.[7]

Conclusion

Both the Julia-Kocienski olefination and the Wittig reaction are powerful methods for the synthesis of alkenes, each with its own set of advantages and disadvantages.

  • Choose the Julia-Kocienski olefination when high (E)-selectivity is paramount and when dealing with complex substrates where byproduct removal is a concern. Its reagents are generally more stable and the workup is often more straightforward.

  • Opt for the Wittig reaction for its versatility, especially when (Z)-alkenes are the desired product (using unstabilized ylides) or when a wide range of commercially available ylides can simplify the synthetic route. While the removal of triphenylphosphine oxide can be a drawback, numerous modified procedures have been developed to mitigate this issue.

Ultimately, the selection of the appropriate olefination method will depend on a careful analysis of the specific synthetic target, the desired stereochemical outcome, and the overall synthetic strategy. This guide provides the foundational data and protocols to make an informed decision in the context of modern drug discovery and development.

References

A Comparative Guide to Structural Validation by NMR Following Reactions with Chloromethyl Phenyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the validation of product structures following a reaction with chloromethyl phenyl sulfone. Detailed experimental protocols and supporting data for a representative reaction are provided to illustrate the principles and advantages of each method.

Illustrative Reaction: Synthesis of Phenyl (phenoxymethyl) sulfone

To demonstrate the validation process, we will consider the O-alkylation of sodium phenoxide with this compound. This nucleophilic substitution reaction is expected to yield Phenyl (phenoxymethyl) sulfone. The primary analytical challenge is to unequivocally confirm the formation of the new carbon-oxygen bond and the complete substitution of the chlorine atom.

Reaction Scheme:

  • Nucleophile: Sodium Phenoxide (C₆H₅ONa)

  • Electrophile: this compound (C₆H₅SO₂CH₂Cl)

  • Product: Phenyl (phenoxymethyl) sulfone (C₆H₅SO₂CH₂OC₆H₅)

  • Byproduct: Sodium Chloride (NaCl)

Primary Validation Method: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and definitive method for the structural elucidation of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy: Tracking the Transformation

The most direct evidence of a successful reaction is observed in the ¹H NMR spectrum. By comparing the spectra of the starting material and the purified product, we can identify key changes.

  • Disappearance of Reactant Signal: The characteristic singlet for the chloromethyl protons (-CH₂Cl) in the starting material vanishes.

  • Appearance of Product Signal: A new singlet appears for the methylene protons (-CH₂O-) in the product, typically shifted to a different chemical environment.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Compound Functional Group Chemical Shift (δ) ppm (Predicted/Actual) Multiplicity Integration
This compound Ar-H (ortho to SO₂) 7.95 Doublet 2H
Ar-H (meta/para) 7.55 - 7.70 Multiplet 3H
-SO₂CH ₂Cl 4.85 Singlet 2H
Phenyl (phenoxymethyl) sulfone Ar-H (ortho to SO₂) 7.90 Doublet 2H
Ar-H (meta/para, SO₂Ph) 7.50 - 7.65 Multiplet 3H
Ar-H (OPh) 6.90 - 7.30 Multiplet 5H

| | -SO₂CH ₂O- | 5.45 | Singlet | 2H |

Note: Product data is predicted based on analogous structures. The key diagnostic feature is the shift of the methylene singlet from ~4.85 ppm to ~5.45 ppm, indicating a change from a C-Cl to a C-O environment.

¹³C NMR Spectroscopy: Confirming the Carbon Skeleton

¹³C NMR provides information on all unique carbon atoms in the molecule, confirming the overall structure.

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

Compound Carbon Atom Chemical Shift (δ) ppm (Predicted/Actual)
This compound Ar-C (ipso to SO₂) 138.5
Ar-C (para) 134.5
Ar-C (ortho/meta) 129.5, 129.0
-SO₂C H₂Cl 63.0
Phenyl (phenoxymethyl) sulfone Ar-C (ipso to O) 157.5
Ar-C (ipso to SO₂) 138.0
Ar-C (para, SO₂Ph) 134.0
Ar-C (ortho/meta, SO₂Ph) 129.2, 129.0
Ar-C (OPh) 129.8, 122.0, 115.0

| | -SO₂C H₂O- | 81.0 |

Note: Product data is predicted based on analogous structures such as methyl phenyl sulfone and benzyl phenyl ether.[1][2] The significant downfield shift of the methylene carbon from ~63.0 ppm to ~81.0 ppm confirms the formation of the C-O bond.

2D NMR Spectroscopy: Unambiguous Connectivity

For more complex structures, 2D NMR experiments like COSY, HSQC, and HMBC are essential to definitively establish atomic connectivity.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, confirming which protons are neighbors in the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C), allowing for the assignment of each proton signal to its corresponding carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is critical for connecting molecular fragments, for instance, by showing a correlation from the methylene protons (-SO₂CH ₂O-) to the ipso-carbon of the phenoxy ring (Ar-C -O).

cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Identifies Neighbors HSQC HSQC (¹H-¹³C Direct Bonds) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC Assigns Signals Structure Final Validated Structure COSY->Structure HMBC HMBC (¹H-¹³C Long-Range) HSQC->HMBC Connects Fragments HMBC->Structure

Caption: Logical workflow for structure elucidation using various NMR experiments.

Alternative and Complementary Validation Techniques

While NMR is comprehensive, other techniques provide rapid and valuable complementary data.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the product, confirming that a reaction has occurred and that the product has the expected elemental formula.

  • Key Information: Molecular Ion Peak (M+). For Phenyl (phenoxymethyl) sulfone (C₁₃H₁₂O₃S), the expected exact mass is 248.0507.

  • Fragmentation Pattern: Sulfones often exhibit characteristic fragmentation. A common pathway is the loss of sulfur dioxide (SO₂), which would result in a fragment ion that can help confirm the structure.[1][3]

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the presence or absence of key functional groups.

  • Key Information: The IR spectrum of the product would confirm the presence of the sulfone group and the new ether linkage, while showing the absence of any starting hydroxyl groups.

  • Characteristic Peaks:

    • Sulfone (SO₂): Strong, characteristic stretching bands around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric).[4]

    • Aryl Ether (C-O-C): Stretching vibration around 1200-1275 cm⁻¹.

    • Aromatic C-H: Bending vibrations in the fingerprint region (690-900 cm⁻¹) can indicate substitution patterns.

Comparative Analysis of Validation Techniques

The choice of technique depends on the specific information required, sample availability, and desired throughput.

Table 3: Comparison of Key Analytical Techniques

Feature NMR Spectroscopy Mass Spectrometry (MS) Infrared (IR) Spectroscopy
Information Provided Detailed atomic connectivity, stereochemistry, 3D structure in solution Molecular weight, elemental formula, fragmentation patterns Presence/absence of functional groups
Sample Requirement 1-20 mg (non-destructive)[5] Micrograms to nanograms (destructive) ~1-10 mg (non-destructive)
Analysis Time Minutes (¹H) to hours (2D) Minutes Minutes
Key Advantage Unambiguous structure elucidation High sensitivity and molecular weight accuracy Fast, simple, good for reaction monitoring
Key Limitation Lower sensitivity, requires pure sample, higher equipment cost Provides limited connectivity information, isomers can be indistinguishable Provides no information on the carbon skeleton or connectivity

| Primary Use Case | Definitive structure proof of final products and intermediates | Molecular formula confirmation, analysis of trace components, reaction monitoring | Rapid check for functional group transformations, reaction monitoring |

Experimental Protocols

Protocol 1: General NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the purified, dry product (e.g., Phenyl (phenoxymethyl) sulfone) into a clean, small vial.[6]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.[7]

  • Dissolution: Gently swirl or vortex the vial until the sample is completely dissolved. If the sample is not readily soluble, gentle warming or sonication may be applied.

  • Filtration and Transfer: Take a clean Pasteur pipette and plug it with a small piece of cotton or glass wool. Use this pipette to transfer the solution from the vial into a clean, dry 5 mm NMR tube. This step removes any particulate matter.[8]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.

Start Start: Purified Product Weigh 1. Weigh 5-10 mg of sample Start->Weigh Dissolve 2. Dissolve in ~0.6 mL CDCl₃ Weigh->Dissolve Filter 3. Filter through plugged pipette Dissolve->Filter Transfer 4. Transfer into NMR tube Filter->Transfer Analyze 5. Analyze in NMR Spectrometer Transfer->Analyze

Caption: Standard experimental workflow for preparing an NMR sample.

Conclusion

For the unequivocal validation of a product's structure after a reaction with this compound, NMR spectroscopy stands as the gold standard . Its ability to map out the entire molecular structure and confirm specific atomic connectivities is unparalleled. While techniques like Mass Spectrometry and IR Spectroscopy are invaluable for rapid, complementary checks—confirming molecular weight and functional group changes, respectively—they lack the detailed structural insight provided by a full suite of 1D and 2D NMR experiments. For researchers in drug development and organic synthesis, a multi-technique approach is often optimal, with NMR serving as the definitive arbiter of molecular structure.

References

A Comparative Guide to HPLC Analysis for Purity Assessment of Chloromethyl Phenyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of chloromethyl phenyl sulfone. It also explores alternative analytical techniques, offering supporting experimental data and detailed protocols to aid in method selection and implementation.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. This guide compares different HPLC approaches and other analytical techniques to provide a comprehensive overview for researchers and quality control analysts.

Potential Impurities

During the synthesis of this compound, several impurities can arise. These may include starting materials, byproducts, and degradation products. Common potential impurities that an effective analytical method should be able to separate include:

  • Chloromethyl phenyl sulfide: A precursor to this compound.

  • Methyl phenyl sulfone: Can be formed if the chlorination step is incomplete or if there is a side reaction.

  • Bis(phenylsulfonyl)methane: A potential byproduct from the reaction of this compound with itself or other reagents.

  • Diphenyl sulfone: A possible impurity from side reactions.

Comparison of HPLC Methods for Purity Analysis

Reversed-phase HPLC (RP-HPLC) is the most common and versatile method for the analysis of moderately polar compounds like this compound. Below is a comparison of two potential RP-HPLC methods with different column selectivities.

Table 1: Comparison of Proposed RP-HPLC Methods
ParameterMethod 1: C18 ColumnMethod 2: Phenyl-Hexyl Column
Principle Separation based on hydrophobic interactions.Mixed-mode separation with hydrophobic and π-π interactions.
Stationary Phase Octadecylsilane (C18)Phenyl-Hexyl
Mobile Phase Acetonitrile and WaterMethanol and Water
Gradient Isocratic or GradientIsocratic or Gradient
Detector UV at 220 nmUV at 220 nm
Typical Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C35 °C
Advantages Robust, widely available, good for general-purpose separations.Enhanced selectivity for aromatic compounds, potentially better resolution of closely related impurities.
Limitations May not resolve all structurally similar aromatic impurities.May have different retention characteristics that require method development.

Experimental Protocols

Method 1: RP-HPLC with C18 Column
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detector: UV at 220 nm

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Method 2: RP-HPLC with Phenyl-Hexyl Column
  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Methanol:Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 35 °C

  • Detector: UV at 220 nm

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

HPLC Method Validation

Any HPLC method used for purity assessment must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[1][2][3][4][5]

Table 2: Key Validation Parameters for HPLC Purity Methods
ParameterAcceptance Criteria
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
Linearity A linear relationship between concentration and peak area should be established across a range of concentrations (e.g., 50-150% of the expected concentration). The correlation coefficient (r²) should be ≥ 0.99.
Accuracy The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples, with typical acceptance criteria of 98-102%.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Expressed as the relative standard deviation (RSD), which should typically be ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Alternative Analytical Techniques

While HPLC is a primary tool for purity assessment, other techniques can provide complementary or confirmatory data.

Table 3: Comparison of HPLC with Alternative Analytical Techniques
TechniquePrincipleAnalytesSample PreparationThroughputAdvantagesLimitations
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.Non-volatile and thermally labile compounds.Simple dissolution and filtration.ModerateVersatile, high resolution, well-established.Requires solvents, can be time-consuming.
Gas Chromatography (GC) Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Volatile and thermally stable compounds.Dissolution in a volatile solvent.HighFast analysis, high sensitivity for volatile impurities.[6][7][8][9]Not suitable for non-volatile or thermally labile compounds.[6][7][8][9]
Quantitative NMR (qNMR) The signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.Any soluble compound with NMR active nuclei.Precise weighing of sample and internal standard.Low to ModeratePrimary analytical method, no need for specific reference standards of the analyte, provides structural information.[10][11][12][13]Lower sensitivity than chromatographic methods, requires expensive instrumentation, potential for signal overlap.[12][14]

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample Weighing Weighing Sample->Weighing Dissolution Dissolution in Mobile Phase Weighing->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC System Filtration->HPLC Column C18 or Phenyl-Hexyl Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation Integration->Calculation Report Final Report Calculation->Report

Caption: Experimental workflow for HPLC purity analysis.

Logical_Comparison cluster_techniques Purity Assessment Techniques cluster_criteria Comparison Criteria HPLC HPLC Versatility Analyte Versatility HPLC->Versatility High (Non-volatile) Sensitivity Sensitivity HPLC->Sensitivity High Speed Analysis Speed HPLC->Speed Moderate Quantitation Quantitation Principle HPLC->Quantitation Relative (Area %) GC Gas Chromatography GC->Versatility Low (Volatile) GC->Sensitivity Very High GC->Speed Fast GC->Quantitation Relative (Area %) qNMR Quantitative NMR qNMR->Versatility High (Soluble) qNMR->Sensitivity Low qNMR->Speed Slow qNMR->Quantitation Absolute (Internal Std)

Caption: Logical comparison of analytical techniques.

Conclusion

For the routine purity assessment of this compound, a validated reversed-phase HPLC method using a C18 column is a robust and reliable choice. For challenging separations of closely related aromatic impurities, a phenyl-hexyl column may offer superior selectivity. While HPLC is the workhorse for quality control, Gas Chromatography can be a valuable tool for detecting volatile impurities, and Quantitative NMR serves as an excellent orthogonal technique for primary purity determination and confirmation, especially for reference standard characterization. The selection of the most appropriate analytical technique will depend on the specific requirements of the analysis, including the nature of the expected impurities, the desired level of sensitivity, and the intended use of the material.

References

A Comparative Guide to the Leaving Group Ability of Halomethyl Phenyl Sulfones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Theoretical Background: What Makes a Good Leaving Group?

The ability of a group to depart in a nucleophilic substitution reaction is intrinsically linked to its stability as an independent species. Generally, a good leaving group is a weak base, meaning it is the conjugate base of a strong acid. For the halogens, the corresponding hydrohalic acids increase in acidity down the group (HI > HBr > HCl > HF). Consequently, the basicity of the halide ions decreases in the order F⁻ > Cl⁻ > Br⁻ > I⁻. This trend suggests that iodide is the best leaving group and fluoride is the poorest among the halogens in many contexts.[1][2][3]

Another critical factor is the strength of the carbon-leaving group bond that is broken during the reaction. A weaker bond will lead to a lower activation energy and a faster reaction rate.

Comparative Analysis of Halomethyl Phenyl Sulfones

Based on the aforementioned principles, we can predict the trend in leaving group ability for the halomethyl phenyl sulfone series. The primary factors at play are the carbon-halogen (C-X) bond strength and the stability of the departing halide ion (X⁻).

The expected order of reactivity for halomethyl phenyl sulfones in Sₙ2 reactions is:

PhSO₂CH₂I > PhSO₂CH₂Br > PhSO₂CH₂Cl > PhSO₂CH₂F

This trend is governed by the following factors:

  • Carbon-Halogen Bond Strength: The C-X bond strength decreases down the group (C-F > C-Cl > C-Br > C-I). The weaker C-I and C-Br bonds are more easily broken during the nucleophilic attack, leading to a faster reaction. The C-F bond is exceptionally strong, making fluoromethyl phenyl sulfone significantly less reactive.[1]

  • Polarizability: Larger atoms like iodine have more diffuse electron clouds and are more polarizable. This increased polarizability helps to stabilize the transition state of the Sₙ2 reaction, lowering the activation energy.

  • Stability of the Halide Ion: The stability of the resulting halide anion (I⁻ > Br⁻ > Cl⁻ > F⁻) also influences the reaction rate. Iodide is the most stable anion due to its large size, which allows for the dispersal of the negative charge over a larger volume.

It is important to note that α-halomethyl sulfones have been described as being relatively inert toward intermolecular nucleophilic substitution.[4] This reduced reactivity is attributed to the strong electron-withdrawing effect of the adjacent phenylsulfonyl group, which can destabilize the developing positive charge on the carbon atom in the transition state of some substitution mechanisms. Furthermore, under strongly basic conditions, competing reactions such as base-induced disproportionation to methyl and dihalomethyl phenyl sulfones have been observed.[4]

Data Summary

While specific kinetic data for the nucleophilic substitution of the entire halomethyl phenyl sulfone series is unavailable, the following table summarizes the key physical properties that dictate the predicted trend in their leaving group ability.

Halomethyl Phenyl SulfoneC-X Bond Dissociation Energy (kcal/mol) (in CH₃X)pKa of Conjugate Acid (HX)Relative Leaving Group Ability (Predicted)
PhSO₂CH₂F~1083.2Poorest
PhSO₂CH₂Cl~81-7Good
PhSO₂CH₂Br~68-9Better
PhSO₂CH₂I~53-10Best

Note: C-X bond dissociation energies are for methyl halides (CH₃X) and are used here as representative values. The pKa values of the conjugate acids (HX) indicate the basicity of the leaving group (X⁻); a lower pKa corresponds to a weaker base and a better leaving group.

Experimental Protocols

To experimentally determine the relative leaving group abilities of halomethyl phenyl sulfones, a kinetic study of their reaction with a common nucleophile under standardized conditions would be required. A representative experimental protocol is outlined below.

Kinetic Measurement of Nucleophilic Substitution

Objective: To determine the second-order rate constants for the reaction of various halomethyl phenyl sulfones with a nucleophile (e.g., sodium thiophenoxide) in a suitable solvent (e.g., DMF or acetonitrile).

Materials:

  • Fluoromethyl phenyl sulfone

  • Chloromethyl phenyl sulfone

  • Bromomethyl phenyl sulfone

  • Iodomethyl phenyl sulfone

  • Sodium thiophenoxide

  • Dimethylformamide (DMF, anhydrous)

  • Internal standard (e.g., naphthalene)

  • High-performance liquid chromatograph (HPLC) with a UV detector

Procedure:

  • Solution Preparation: Prepare stock solutions of known concentrations for each halomethyl phenyl sulfone, sodium thiophenoxide, and the internal standard in anhydrous DMF.

  • Reaction Setup: In a thermostatted reaction vessel (e.g., at 25°C), mix the halomethyl phenyl sulfone solution with the internal standard solution.

  • Initiation of Reaction: Initiate the reaction by adding the sodium thiophenoxide solution to the reaction vessel with vigorous stirring. Start a timer immediately.

  • Sampling: At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a solution of a weak acid (e.g., dilute HCl) to neutralize the remaining nucleophile.

  • Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining halomethyl phenyl sulfone and the formed product.

  • Data Analysis: Plot the natural logarithm of the concentration of the halomethyl phenyl sulfone versus time. For a second-order reaction, a plot of 1/[reactant] vs. time will be linear, and the slope will be equal to the rate constant (k).

  • Comparison: Compare the determined rate constants for each of the halomethyl phenyl sulfones to establish their relative leaving group ability.

Visualizing the Reaction Pathway

The following diagrams illustrate the logical relationships in leaving group ability and a generalized experimental workflow.

Leaving_Group_Ability Factors Influencing Leaving Group Ability cluster_factors Key Properties cluster_trend Resulting Trend Bond_Strength C-X Bond Strength Reactivity Leaving Group Ability (I > Br > Cl > F) Bond_Strength->Reactivity Weaker bond, faster reaction Anion_Stability Stability of X⁻ Anion Anion_Stability->Reactivity More stable anion, faster reaction

Caption: Relationship between key factors and leaving group ability.

Experimental_Workflow Kinetic Analysis Workflow Start Prepare Reactant Solutions Mix Mix Reactants & Start Timer Start->Mix Sample Take Aliquots at Intervals Mix->Sample Quench Quench Reaction Sample->Quench Analyze HPLC Analysis Quench->Analyze Data Determine Rate Constants Analyze->Data End Compare Relative Reactivities Data->End

Caption: Generalized workflow for kinetic analysis of substitution reactions.

References

A Comparative Guide: Chloromethyl Phenyl Sulfone vs. Tosylmethyl Isocyanide in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the strategic choice of reagents is paramount to achieving desired molecular architectures with efficiency and precision. Among the vast arsenal of synthetic tools, Chloromethyl Phenyl Sulfone and Tosylmethyl Isocyanide (TosMIC) have emerged as versatile C1 synthons. While both reagents feature a sulfonyl group and an activated methylene bridge, their distinct functionalities lead to divergent and highly valuable synthetic applications. This guide provides a comprehensive comparison of this compound and TosMIC, highlighting the unique advantages of the former, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

At a Glance: Key Differences and Applications

While both reagents are shelf-stable solids and act as valuable building blocks, their primary applications differ significantly. This compound is a cornerstone of stereoselective alkene synthesis through the Julia-Lythgoe and Julia-Kocienski olefinations. In contrast, TosMIC is renowned for its role in the Van Leusen reaction to generate nitriles and various heterocycles like imidazoles and oxazoles.

FeatureThis compoundTosylmethyl Isocyanide (TosMIC)
Primary Application Stereoselective alkene synthesis (Julia Olefination)Nitrile and heterocycle synthesis (Van Leusen Reaction)
Functional Group Chloromethyl sulfoneIsocyanide and sulfonyl
Bond Formation Carbon-carbon double bonds (C=C)Carbon-carbon and carbon-nitrogen bonds
Key Transformation Conversion of carbonyls to alkenesConversion of carbonyls to nitriles; synthesis of imidazoles, oxazoles

The Decisive Advantage: Stereoselective Olefination with this compound

A significant advantage of employing this compound lies in its utility in the Julia-Lythgoe and the more modern Julia-Kocienski olefination reactions. These methods provide reliable access to alkenes, often with high E-selectivity, a critical aspect in the synthesis of complex molecules and pharmacologically active compounds.

The Julia olefination involves the reaction of a metalated phenyl sulfone (derived from this compound) with a carbonyl compound to form a β-hydroxy sulfone intermediate. Subsequent functionalization and reductive elimination furnish the alkene. The Julia-Kocienski modification offers a one-pot procedure with improved stereoselectivity.[1][2]

General Workflow for Julia-Kocienski Olefination

G cluster_start Step 1: Sulfone Alkylation cluster_reaction Step 2: Julia-Kocienski Olefination A Chloromethyl phenyl sulfone C Alkylated phenyl sulfone A->C Base B Nucleophile (R-X) B->C D Alkylated phenyl sulfone F β-alkoxy sulfone intermediate D->F Base (e.g., KHMDS) E Aldehyde/Ketone (R'R''C=O) E->F G (E)-Alkene F->G Elimination H Heteroaryl sulfinate F->H Elimination

Caption: General workflow for the synthesis of (E)-alkenes via the Julia-Kocienski olefination using an alkylated phenyl sulfone derived from this compound.

This stereoselective control over double bond geometry is a distinct advantage that TosMIC chemistry does not offer. The reactions involving TosMIC typically focus on the introduction of a cyano group or the formation of heterocyclic rings.

Tosylmethyl Isocyanide: A Workhorse for Heterocycle and Nitrile Synthesis

Tosylmethyl isocyanide is an exceptionally versatile reagent due to the presence of an isocyanide group, an acidic α-carbon, and a sulfonyl group that acts as a good leaving group.[3] Its most prominent application is the Van Leusen reaction, which allows for the efficient synthesis of nitriles from ketones.[4] Furthermore, the Van Leusen three-component reaction is a powerful tool for constructing substituted imidazoles.[5][6]

General Workflow for Van Leusen Imidazole Synthesis

G cluster_reaction Van Leusen Three-Component Reaction A Aldehyde (R¹CHO) D Iminium intermediate A->D B Primary Amine (R²NH₂) B->D C TosMIC E Cycloadduct C->E Base D->E F Substituted Imidazole E->F Aromatization G Toluenesulfinic acid E->G Elimination

Caption: Simplified workflow of the Van Leusen three-component synthesis of substituted imidazoles using Tosylmethyl isocyanide (TosMIC).

Quantitative Comparison of Reaction Parameters

The following tables summarize typical experimental conditions for key reactions involving this compound and Tosylmethyl Isocyanide. It is important to note that these reactions yield different product classes, and thus the comparison highlights their distinct synthetic utilities rather than a direct performance competition for the same transformation.

Table 1: Typical Reaction Conditions for Julia-Kocienski Olefination
ParameterCondition
Sulfone Precursor This compound (alkylated)
Carbonyl Component Aldehydes, Ketones
Base KHMDS, NaHMDS, LiHMDS
Solvent THF, DME
Temperature -78 °C to room temperature
Typical Yield 60-95%
Stereoselectivity Predominantly (E)-alkene
Table 2: Typical Reaction Conditions for Van Leusen Imidazole Synthesis
ParameterCondition
C1 Synthon Tosylmethyl isocyanide (TosMIC)
Reactants Aldehyde, Primary Amine
Base K₂CO₃, Na₂CO₃
Solvent Methanol, Ethanol
Temperature Reflux
Typical Yield 70-95%

Experimental Protocols

Protocol 1: Synthesis of an (E)-Alkene via Julia-Kocienski Olefination

This protocol is a general representation of the Julia-Kocienski olefination.

Materials:

  • Alkylated phenyl sulfone (1.0 eq)

  • Aldehyde (1.2 eq)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • The alkylated phenyl sulfone is dissolved in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • A solution of KHMDS in THF is added dropwise, and the mixture is stirred for 30 minutes at -78 °C.

  • The aldehyde, dissolved in anhydrous THF, is then added dropwise to the reaction mixture.

  • The reaction is stirred at -78 °C for 1-2 hours, then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired (E)-alkene.

Protocol 2: Synthesis of a 1,4,5-Trisubstituted Imidazole via Van Leusen Reaction

This protocol is a general representation of the Van Leusen three-component imidazole synthesis.[5]

Materials:

  • Aldehyde (1.0 eq)

  • Primary amine (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.0 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Methanol

Procedure:

  • To a solution of the aldehyde and primary amine in methanol, potassium carbonate is added.

  • Tosylmethyl isocyanide is then added to the suspension.

  • The reaction mixture is heated to reflux and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel or recrystallization to yield the 1,4,5-trisubstituted imidazole.

Conclusion

This compound and Tosylmethyl Isocyanide are both powerful reagents in organic synthesis, yet they offer distinct and complementary synthetic pathways. The primary advantage of this compound lies in its application in the Julia olefination reactions, providing a robust and stereoselective method for the synthesis of alkenes, a transformation not readily accessible with TosMIC. While TosMIC excels in the construction of nitriles and nitrogen-containing heterocycles, the unique ability of this compound to facilitate the formation of carbon-carbon double bonds with high stereocontrol makes it an indispensable tool for the synthesis of complex natural products and pharmaceutical agents where precise control of geometry is crucial. The choice between these two reagents will ultimately depend on the specific synthetic target and the desired bond construction.

References

Spectroscopic Analysis: A Comparative Guide to Chloromethyl Phenyl Sulfone and its Azide Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the starting material, chloromethyl phenyl sulfone, and its product from a characteristic nucleophilic substitution reaction, azidomethyl phenyl sulfone. The transformation of the chloromethyl group to an azidomethyl group induces significant changes in the molecule's spectroscopic signatures, which are crucial for reaction monitoring and product characterization. This document outlines the experimental protocol for this synthesis and presents a comparative analysis of the spectroscopic data.

Reaction Overview: Synthesis of Azidomethyl Phenyl Sulfone

This compound readily undergoes nucleophilic substitution reactions. A prime example is the reaction with sodium azide (NaN₃) in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), to yield azidomethyl phenyl sulfone. This Sₙ2 reaction is efficient and provides a clear demonstration of spectroscopic changes upon functional group transformation.

Experimental Protocol: Synthesis of Azidomethyl Phenyl Sulfone

This protocol is a general procedure for the synthesis of azides from benzylic chlorides.[1][2]

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) in DMF.

  • Add sodium azide (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired azidomethyl phenyl sulfone.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the starting material, this compound, and the expected data for the product, azidomethyl phenyl sulfone.

Table 1: Infrared (IR) Spectroscopy

CompoundKey IR Absorptions (cm⁻¹)Functional Group
This compound ~1320 & ~1150Asymmetric and symmetric SO₂ stretching[3]
~750-800C-Cl stretching
Azidomethyl Phenyl Sulfone ~2100 N₃ (azide) stretching (strong, sharp)
~1320 & ~1150Asymmetric and symmetric SO₂ stretching

Table 2: ¹H NMR Spectroscopy (CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound ~7.5-8.0[4]Multiplet5HAromatic protons
~4.8[4]Singlet2H-CH₂-Cl
Azidomethyl Phenyl Sulfone ~7.5-8.0Multiplet5HAromatic protons
~4.5 Singlet2H-CH₂-N₃

Table 3: ¹³C NMR Spectroscopy (CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
This compound ~138Aromatic C (ipso)
~129, ~127Aromatic C-H
~60-CH₂-Cl
Azidomethyl Phenyl Sulfone ~138Aromatic C (ipso)
~129, ~127Aromatic C-H
~55 -CH₂-N₃

Table 4: Mass Spectrometry (Electron Ionization)

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragments (m/z)
This compound C₇H₇ClO₂S190.64[5]190/192 [M]⁺, 141 [M-SO₂H]⁺, 77 [C₆H₅]⁺
Azidomethyl Phenyl Sulfone C₇H₇N₃O₂S197.22197 [M]⁺, 169 [M-N₂]⁺, 141, 77

Visualizations

The following diagrams illustrate the experimental workflow and the logical flow of the spectroscopic comparison.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Start Dissolve Chloromethyl Phenyl Sulfone in DMF Add_NaN3 Add Sodium Azide Start->Add_NaN3 Stir Stir at Room Temperature (12h) Add_NaN3->Stir Quench Pour into Water Stir->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Column Column Chromatography Concentrate->Column Product Azidomethyl Phenyl Sulfone Column->Product

Caption: Experimental workflow for the synthesis of azidomethyl phenyl sulfone.

spectroscopic_comparison cluster_spectroscopy Spectroscopic Analysis Start_Material This compound C₇H₇ClO₂S MW: 190.64 IR IR Spectroscopy Starting Material: C-Cl stretch (~750-800 cm⁻¹) Product: N₃ stretch (~2100 cm⁻¹) Start_Material->IR H_NMR ¹H NMR Starting Material: -CH₂-Cl (~4.8 ppm) Product: -CH₂-N₃ (~4.5 ppm) Start_Material->H_NMR C_NMR ¹³C NMR Starting Material: -CH₂-Cl (~60 ppm) Product: -CH₂-N₃ (~55 ppm) Start_Material->C_NMR MS Mass Spectrometry Starting Material: M⁺ at m/z 190/192 Product: M⁺ at m/z 197, M-N₂ at m/z 169 Start_Material->MS Product Azidomethyl Phenyl Sulfone C₇H₇N₃O₂S MW: 197.22 Product->IR Product->H_NMR Product->C_NMR Product->MS

References

Assessing the Chemoselectivity of Chloromethyl Phenyl Sulfone with Multifunctional Substrates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selective modification of one functional group in the presence of others is a paramount challenge. Chloromethyl phenyl sulfone has emerged as a versatile reagent for the introduction of the phenylsulfonylmethyl group, which can serve as a protecting group or a precursor for further transformations. This guide provides an objective comparison of the chemoselectivity of this compound with multifunctional substrates, supported by established chemical principles and illustrative experimental protocols.

Superior Chemoselectivity Towards Softer Nucleophiles

This compound is an effective alkylating agent that demonstrates significant chemoselectivity, favoring reactions with softer, more nucleophilic functional groups. This selectivity is primarily governed by the principles of Hard and Soft Acid and Base (HSAB) theory and the relative nucleophilicity of the functional groups present in the substrate.

The general order of nucleophilicity for common functional groups is:

Thiol (R-SH) > Amine (R-NH₂) > Alcohol (R-OH)

This trend directly translates to the reactivity of this compound with multifunctional substrates.

Data Presentation: Predicted Chemoselectivity

The following table summarizes the expected major product when this compound is reacted with substrates containing two different functional groups. This prediction is based on the well-established higher nucleophilicity of thiols and amines compared to alcohols.

Substrate Functional GroupsPredicted Major ProductPredicted Minor Product
Thiol (-SH) and Alcohol (-OH)S-AlkylationO-Alkylation
Amine (-NH₂) and Alcohol (-OH)N-AlkylationO-Alkylation
Thiol (-SH) and Amine (-NH₂)S-AlkylationN-Alkylation

Note: The actual product distribution can be influenced by reaction conditions such as the base used, solvent, and temperature. However, the inherent difference in nucleophilicity provides a strong basis for predicting the major outcome.

Experimental Protocols: Illustrative Examples

While specific, direct competitive studies with this compound on multifunctional substrates are not extensively documented in publicly available literature, the following protocols for the individual alkylation of thiols, alcohols, and amines can be adapted for chemoselectivity assessments.

Protocol 1: S-Alkylation of a Thiol (e.g., Thiophenol)

Objective: To synthesize phenyl(phenylthiomethyl)sulfone.

Materials:

  • This compound

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Stirring apparatus

  • Reflux condenser

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiophenol (1.0 eq) and this compound (1.0 eq) in acetone.

  • Add anhydrous potassium carbonate (1.5 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: O-Alkylation of an Alcohol (e.g., Phenol)

Objective: To synthesize phenyl(phenoxymethyl)sulfone.

Materials:

  • This compound

  • Phenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Stirring apparatus

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of phenol (1.0 eq) in anhydrous DMF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Characterize the final product.

Protocol 3: N-Alkylation of an Amine (e.g., Aniline)

Objective: To synthesize N-(phenylsulfonylmethyl)aniline.

Materials:

  • This compound

  • Aniline

  • Triethylamine (NEt₃)

  • Dichloromethane (DCM)

  • Stirring apparatus

Procedure:

  • Dissolve aniline (1.0 eq) and triethylamine (1.5 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C and add a solution of this compound (1.0 eq) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • Wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Characterize the final product.

Logical Framework for Chemoselectivity Assessment

To experimentally validate the predicted chemoselectivity, one would employ a multifunctional substrate in a reaction with a limiting amount of this compound. The product mixture would then be analyzed to determine the ratio of S-, N-, and O-alkylated products.

Chemoselectivity_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_analysis Analysis cluster_products Products Substrate Multifunctional Substrate (e.g., -SH and -OH) Reaction Alkylation Reaction (Base, Solvent, Temp.) Substrate->Reaction Reagent This compound (Limiting Reagent) Reagent->Reaction Analysis Product Mixture Analysis (NMR, LC-MS) Reaction->Analysis S_Product S-Alkylated Product Analysis->S_Product Major O_Product O-Alkylated Product Analysis->O_Product Minor

Caption: Workflow for assessing the chemoselectivity of this compound.

Comparison with Alternative Reagents

Several other reagents can be used for the protection or alkylation of thiols, alcohols, and amines. The choice of reagent often depends on the desired selectivity, stability of the protecting group, and conditions for its removal.

Reagent/Protecting GroupSelectivityDeprotection ConditionsAdvantagesDisadvantages
This compound Thiols > Amines > AlcoholsReductive (e.g., SmI₂) or base-catalyzed eliminationHigh selectivity for thiols.Harsher deprotection conditions for some applications.
Benzyl bromide (BnBr) Less selective, can react with all threeHydrogenolysis (H₂, Pd/C)Widely used, stable protecting group.Less chemoselective, requires catalytic hydrogenation for removal.
tert-Butyldimethylsilyl chloride (TBDMSCl) Alcohols > Thiols > AminesFluoride source (e.g., TBAF)Mild protection and deprotection conditions.Less selective for thiols in the presence of alcohols.
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) Primarily for aminesBase (e.g., piperidine)Orthogonal to many other protecting groups.Primarily used for amines.

Reaction Pathway: S-Alkylation of a Mercaptoalcohol

The preferential reaction with the thiol group in a mercaptoalcohol substrate proceeds through a nucleophilic substitution (Sₙ2) mechanism.

S_Alkylation_Pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Mercaptoalcohol HO-R-SH Thiolate HO-R-S⁻ Mercaptoalcohol->Thiolate Deprotonation Base Base Sulfone PhSO₂CH₂Cl S_Alkylated HO-R-S-CH₂SO₂Ph Thiolate->S_Alkylated Sₙ2 Attack

Caption: Reaction pathway for the selective S-alkylation of a mercaptoalcohol.

Conclusion

This compound is a valuable reagent for the chemoselective alkylation of multifunctional substrates. Its strong preference for softer nucleophiles, particularly thiols, allows for the selective modification of sulfur-containing molecules in the presence of hydroxyl and, to a lesser extent, amino groups. While direct comparative experimental data is sparse, the fundamental principles of nucleophilicity strongly support this selectivity. The provided protocols offer a foundation for researchers to conduct their own assessments and leverage the unique reactivity of this compound in complex synthetic strategies.

A Comparative Guide to the Synthesis of Oseltamivir (Tamiflu®): Cross-Validation of Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal synthetic route is a critical decision that balances economic viability, environmental impact, safety, and scalability. This guide provides an objective comparison of two distinct and widely recognized synthetic routes to the antiviral drug Oseltamivir (Tamiflu®), a potent neuraminidase inhibitor. The comparison is supported by experimental data and detailed methodologies for key transformations, offering a framework for the cross-validation of experimental results using alternative synthetic pathways.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for two prominent synthetic routes to Oseltamivir, enabling a direct comparison of their efficiencies and starting materials.

ParameterRoche Synthesis from (-)-Shikimic AcidTrost Azide-Free Synthesis
Starting Material (-)-Shikimic AcidCommercially available lactone
Number of Steps ~10-128
Overall Yield 17-22%[1]30%[2]
Use of Azide Yes[1]No[2]
Key Reactions Epoxidation, Azide opening of epoxidePalladium-catalyzed asymmetric allylic alkylation, Rhodium-catalyzed aziridination[2]
Final Product Purity High purity (99.7%)[1]High purity

Experimental Workflows

The following diagrams illustrate the logical flow of the key transformations in each synthetic route.

Synthetic_Route_Validation_Workflow cluster_0 Route A (e.g., Roche) cluster_1 Route B (e.g., Trost) A_Start (-)-Shikimic Acid A_Inter1 Epoxide Intermediate A_Start->A_Inter1 Multiple Steps A_Inter2 Azide Intermediate A_Inter1->A_Inter2 Azide Opening A_End Oseltamivir A_Inter2->A_End Reduction & Acylation Evaluation Comparative Evaluation (Yield, Steps, Safety, etc.) A_End->Evaluation B_Start Racemic Lactone B_Inter1 Chiral Amine B_Start->B_Inter1 Pd-catalyzed AAA B_Inter2 Aziridine Intermediate B_Inter1->B_Inter2 Multiple Steps B_End Oseltamivir B_Inter2->B_End Ring Opening & Acylation B_End->Evaluation Selection Optimal Route Selection Evaluation->Selection

A logical workflow for the validation and selection of a synthetic route.

Oseltamivir_Synthetic_Pathways cluster_roche Roche Synthesis cluster_trost Trost Synthesis Shikimic_Acid (-)-Shikimic Acid Epoxide Epoxide Formation Shikimic_Acid->Epoxide Azide_Opening Regioselective Azide Opening Epoxide->Azide_Opening Aziridine Aziridine Formation Azide_Opening->Aziridine Ring_Opening Ether Formation Aziridine->Ring_Opening Oseltamivir_Roche Oseltamivir Ring_Opening->Oseltamivir_Roche Lactone Racemic Lactone Pd_AAA Pd-catalyzed Asymmetric Allylic Alkylation Lactone->Pd_AAA Aziridination Rh-catalyzed Aziridination Pd_AAA->Aziridination Aziridine_Opening Regioselective Aziridine Opening Aziridination->Aziridine_Opening Final_Steps Final Modifications Aziridine_Opening->Final_Steps Oseltamivir_Trost Oseltamivir Final_Steps->Oseltamivir_Trost

Comparative overview of the Roche and Trost synthetic pathways to Oseltamivir.

Experimental Protocols

Detailed methodologies for the key transformations in each synthetic route are provided below.

Roche Synthesis from (-)-Shikimic Acid: Key Steps

The commercial synthesis of Oseltamivir, developed by Gilead Sciences and scaled up by Roche, commences from naturally available (-)-shikimic acid.[1] A key feature of this route is the use of an azide intermediate, which introduces a nitrogen atom that will become one of the amino groups in the final product.

1. Epoxide Formation from Ethyl Shikimate:

  • Objective: To generate a key epoxide intermediate from ethyl shikimate, which is derived from (-)-shikimic acid.

  • Methodology: Ethyl shikimate is first converted to its 3,4-acetonide. The remaining hydroxyl group at C-5 is then mesylated. Treatment of the resulting mesylate with a base, such as potassium carbonate, induces an intramolecular Williamson ether synthesis to form the corresponding epoxide.[1]

2. Regioselective Opening of the Epoxide with Azide:

  • Objective: To introduce a nitrogen functionality at the C-5 position with the correct stereochemistry.

  • Methodology: The epoxide is subjected to a regioselective ring-opening reaction using sodium azide (NaN₃) in the presence of a Lewis acid catalyst. This reaction proceeds with high regioselectivity to afford the corresponding 5-azido-4-hydroxy intermediate. The use of azides is a significant safety consideration in large-scale synthesis.[1][3]

3. Formation of the Second Amino Group and Final Product:

  • Objective: To introduce the second nitrogen functionality and complete the synthesis of Oseltamivir.

  • Methodology: The hydroxyl group of the azido-alcohol is converted to a leaving group, typically a mesylate. Subsequent treatment with a reducing agent, such as hydrogen sulfide or catalytic hydrogenation, reduces the azide to an amine, which then displaces the mesylate to form an aziridine intermediate. This aziridine is then opened by 3-pentanol under acidic conditions to install the ether side chain. Finally, the remaining amino group is acetylated to yield Oseltamivir.[1]

Trost Azide-Free Synthesis: Key Steps

The Trost synthesis represents a more recent and efficient approach that avoids the use of potentially hazardous azides and starts from a readily available racemic lactone.[2]

1. Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA):

  • Objective: To establish the key stereocenters of the cyclohexene ring from a racemic starting material.

  • Methodology: A racemic allylic lactone is treated with a palladium catalyst and a chiral ligand in the presence of a nitrogen nucleophile (e.g., phthalimide). This dynamic kinetic asymmetric transformation results in the formation of a single enantiomer of the desired product in high yield and enantiomeric excess.[2][4]

2. Rhodium-Catalyzed Aziridination:

  • Objective: To introduce the second nitrogen functionality as a precursor to the second amino group.

  • Methodology: The product from the Pd-catalyzed AAA reaction, which contains a double bond, is subjected to a rhodium-catalyzed aziridination reaction. This step stereoselectively installs an aziridine ring across the double bond.[2]

3. Regioselective Aziridine Ring Opening and Completion of the Synthesis:

  • Objective: To install the ether side chain and complete the synthesis.

  • Methodology: The aziridine ring is regioselectively opened with 3-pentanol in the presence of a Lewis acid catalyst. The protecting groups on the nitrogen atoms are then removed, and the primary amine is selectively acetylated to afford Oseltamivir. This route is notable for its efficiency and avoidance of azide reagents.[2][4]

References

Safety Operating Guide

Proper Disposal of Chloromethyl Phenyl Sulfone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat Chloromethyl Phenyl Sulfone as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash. This guide provides essential safety and logistical information for the proper handling and disposal of this compound, ensuring the safety of laboratory personnel and environmental protection. All procedures must be conducted in compliance with local, state, and federal regulations.

I. Immediate Safety and Handling Protocols

Before handling this compound, it is crucial to be aware of its hazards and to use appropriate personal protective equipment (PPE). The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. Inspect gloves for any signs of degradation before use and dispose of them as contaminated waste immediately after handling the chemical.

  • Eye Protection: Chemical splash goggles or safety glasses with side shields are required at all times.

  • Respiratory Protection: Use a dust mask (e.g., N95) to avoid inhalation of fine particulates, especially when handling the solid powder.

  • Protective Clothing: A laboratory coat must be worn and fully fastened.

Engineering Controls:

  • Fume Hood: All handling of this compound, including weighing and preparing for disposal, should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

  • Eyewash Station and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

II. Quantitative Data and Hazard Profile

This table summarizes the key identification and hazard information for this compound.

PropertyValue / Information
Chemical Name This compound
CAS Number 7205-98-3[1]
Molecular Formula C₇H₇ClO₂S[1]
Molecular Weight 190.65 g/mol [1]
Physical State Solid (Combustible Solid)
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Signal Word Warning
Storage Class 11 - Combustible Solids

III. Step-by-Step Disposal Protocol

The proper disposal of this compound is managed by treating it as a halogenated organic hazardous waste.[2][3] This requires careful segregation and labeling to ensure it is handled by a licensed waste disposal service in accordance with regulations like the Resource Conservation and Recovery Act (RCRA).

Protocol for Collection and Disposal of this compound Waste:

Objective: To safely collect, label, and store this compound waste for pickup by a certified hazardous waste disposal service.

Materials:

  • Designated hazardous waste container (chemically compatible, leak-proof, with a secure lid)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE) as specified in Section I

  • Spatula and weighing paper (if transferring solid)

  • Chemical fume hood

Procedure:

  • Preparation:

    • Don all required PPE (gloves, goggles, lab coat, dust mask).

    • Perform all waste handling procedures inside a certified chemical fume hood.

  • Waste Identification and Segregation:

    • Identify the waste as "this compound."

    • This is a halogenated organic waste . It must be segregated from non-halogenated organic waste, acids, bases, and other incompatible chemical waste streams.[2][3] Keeping halogenated and non-halogenated waste separate is crucial as their disposal methods and costs differ significantly.[2][4]

  • Container Labeling:

    • Obtain a designated hazardous waste container that is clean, in good condition, and has a secure lid.[5]

    • Before adding any waste, affix a "Hazardous Waste" label to the container.[2][5]

    • On the label, clearly write the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[5]

    • Fill in all other required information on the label, such as the generator's name, laboratory location, and the date accumulation started.

  • Waste Collection:

    • Solid Waste: Collect all solid waste contaminated with this compound, including unused product, reaction residues, and contaminated materials (e.g., weighing paper, gloves, pipette tips), in the labeled hazardous waste container.[5] Use a spatula to transfer solids, minimizing dust creation.

    • Empty Containers: Original containers of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and treated as hazardous halogenated waste.[5] After rinsing, the container can often be disposed of in the trash, but institutional policies may vary.[5][6]

    • Keep the Container Closed: The waste container must be kept securely closed at all times, except when actively adding waste.[2][5]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

    • The container should be stored in secondary containment to prevent spills.[5]

  • Arranging for Disposal:

    • Once the container is full or the waste is ready for removal, contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste coordinator.[5]

    • Follow their specific procedures to schedule a pickup by a licensed hazardous waste disposal service.[7]

IV. Spill Management Protocol

In the event of a spill, immediate and proper response is critical to ensure safety.

Procedure for a Solid this compound Spill:

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Assess the Spill: Determine the extent of the spill. If the spill is large or you are not trained to handle it, evacuate the area and contact your institution's emergency response team.

  • Don PPE: Wear appropriate PPE, including gloves, goggles, a lab coat, and a dust mask.

  • Clean Up:

    • Gently sweep the solid material up using a brush and dustpan to minimize dust generation.[8] Do not dry sweep fine powders as this can make them airborne.[9] A wet technique (using a damp paper towel for the final wipe-down) can be effective.[10]

    • Place the swept-up material and any contaminated cleaning supplies (e.g., paper towels, pads) into a sealed, leak-proof container.[9][10]

  • Decontaminate: Wipe the spill area with a cloth or paper towel dampened with a suitable solvent, followed by soap and water.

  • Dispose of Waste: Label the container with the spill cleanup materials as "Hazardous Waste: this compound" and dispose of it according to the protocol in Section III.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS office.

V. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) start->ppe identify Identify as Hazardous Waste (Halogenated Organic) segregate Segregate from Incompatible Waste identify->segregate ppe->identify container Select & Label Hazardous Waste Container segregate->container collect Collect Waste in Sealed Container container->collect store Store in Designated Satellite Accumulation Area collect->store contact_ehs Contact EHS for Pickup store->contact_ehs end Professional Disposal by Licensed Vendor contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Chloromethyl phenyl sulfone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Chloromethyl Phenyl Sulfone

This guide provides critical safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for minimizing exposure risk and ensuring a safe laboratory environment.

This compound is a chemical that can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory.

Personal Protective Equipment (PPE) Summary

A comprehensive assessment of the specific laboratory procedures should be conducted to ensure the highest level of safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times. A face shield provides additional protection against splashes.[1][3]
Skin Protection Disposable Nitrile GlovesDouble-gloving is recommended. Gloves should be inspected before use and changed frequently, especially if contaminated.[4][5]
Lab Coat or GownA disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.[4]
Shoe CoversDisposable shoe covers should be worn to prevent the tracking of contaminants out of the laboratory.[4]
Respiratory Protection N95 Respirator or HigherA properly fit-tested N95 respirator is the minimum requirement to protect against dust inhalation.[6][7]

Operational and Disposal Plans

The following procedural guidance outlines the step-by-step process for safely handling this compound, from preparation to disposal.

Experimental Protocols: Safe Handling Procedures

1. Preparation and Donning PPE:

  • Area Preparation: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Donning Sequence:

    • Shoe Covers: Sit down and put on shoe covers.[4]

    • Gown/Lab Coat: Put on a disposable gown, ensuring it is securely tied.[4]

    • Respirator: Perform a fit-check for your N95 respirator.[4]

    • Eye Protection: Put on safety goggles or a face shield.[4]

    • Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the gown. Don a second pair of gloves over the first.[4]

2. Chemical Handling:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Prevent the dispersion of dust.[1]

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands and face thoroughly after handling.[1]

3. Emergency Procedures:

  • In case of skin contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of water. If skin irritation occurs, seek medical advice.[1]

  • In case of eye contact: Rinse cautiously with water for several minutes. If wearing contact lenses, remove them if it is easy to do so and continue rinsing. If eye irritation persists, seek medical attention.[1][8]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[1]

4. Doffing PPE and Disposal:

  • Doffing Sequence (to be performed in a designated area):

    • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.[4]

    • Gown and Inner Gloves: Remove the gown by rolling it down from the shoulders, turning it inside out. As the gown is being removed, peel off the inner pair of gloves simultaneously, so they are contained within the gown.[4]

    • Shoe Covers: Sit down and remove shoe covers without touching the contaminated exterior.[4]

    • Eye Protection: Remove safety goggles or face shield from the back.[4]

    • Respirator: Remove the respirator without touching the front.[4]

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.[4]

5. Disposal Plan:

  • All disposable PPE used during the handling of this compound should be considered hazardous waste and disposed of accordingly.[4]

  • Contaminated clothing must be taken off and washed before reuse.[8]

  • Dispose of chemical waste in suitable, closed containers.[9] All hazardous waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations.

Procedural Workflow Visualization

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare Well-Ventilated Area don_ppe Don PPE (Gown, Respirator, Goggles, Double Gloves) prep_area->don_ppe handle_chem Handle this compound don_ppe->handle_chem doff_ppe Doff PPE in Designated Area handle_chem->doff_ppe wash_hands Thoroughly Wash Hands doff_ppe->wash_hands dispose_waste Dispose of Contaminated PPE and Chemical Waste wash_hands->dispose_waste

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.